Decamethonium chloride
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
3198-38-7 |
|---|---|
分子式 |
C16H38Cl2N2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium dichloride |
InChI |
InChI=1S/C16H38N2.2ClH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
KMVDECFGXJKYHV-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
156-74-1 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
产品来源 |
United States |
Foundational & Exploratory
Decamethonium chloride mechanism of action on nicotinic receptors
An In-Depth Technical Guide to the Mechanism of Action of Decamethonium (B1670452) Chloride on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of decamethonium chloride on nicotinic acetylcholine (B1216132) receptors (nAChRs). It details the compound's binding characteristics, receptor subtype specificity, and the subsequent physiological effects at the neuromuscular junction. The guide incorporates quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding for research and development applications.
Core Mechanism of Action: A Dual-Phase Depolarizing Block
Decamethonium is a depolarizing neuromuscular blocking agent that functions as a partial agonist at nicotinic acetylcholine receptors, particularly at the motor endplate.[1][2][3][4] Its mechanism is distinct from non-depolarizing blockers and is characterized by a two-phase process. Structurally similar to acetylcholine (ACh), decamethonium binds to and activates the nAChR, but it is not hydrolyzed by acetylcholinesterase, leading to a prolonged presence in the synaptic cleft.[2][3][4][5]
Phase I Block (Depolarizing Phase): Upon binding to the nAChR, decamethonium mimics the action of acetylcholine, causing the ion channel to open and leading to a sustained depolarization of the motor endplate.[1][2][4][5] This initial, persistent depolarization results in transient, uncoordinated muscle contractions known as fasciculations.[2] The membrane remains depolarized and unresponsive to subsequent nerve impulses, causing a state of flaccid paralysis.[1][2]
Phase II Block (Desensitizing Phase): With prolonged exposure, the nAChRs undergo a conformational change to a desensitized state.[5] In this phase, the membrane gradually repolarizes. However, the receptors become refractory and insensitive to acetylcholine, thus maintaining the neuromuscular blockade.[5][6] This desensitization is accompanied by an increase in the receptor's affinity for the agonist.[6][7]
Receptor Subtype Specificity
Decamethonium exhibits significant specificity for muscle-type nAChRs over neuronal subtypes.
-
Muscle-Type nAChRs: It acts as a partial agonist at both the adult (α1β1εδ) and fetal (α1β1γδ) forms of the muscle nAChR.[8] Its action at these receptors is responsible for its effects as a neuromuscular blocker.
-
Neuronal nAChRs: In contrast, decamethonium acts as a non-depolarizing antagonist at neuronal nAChR subtypes.[8] Studies have shown it to be an effective antagonist of α7, α4β2, and α3β4 neuronal receptors, with the highest potency observed at α7 receptors.[8] It does not evoke detectable responses from any of the neuronal nAChR subtypes.[8]
Quantitative Data on Decamethonium-nAChR Interaction
The following tables summarize key quantitative parameters derived from electrophysiological studies.
Table 1: Agonist Properties at Mouse Muscle-Type nAChRs
| Receptor Subtype | Parameter | Value | Reference |
|---|---|---|---|
| α1β1εδ (Adult) | EC₅₀ (Peak Current) | 40 ± 3 µM | [8] |
| EC₅₀ (Net Charge) | 86 ± 10 µM | [8] | |
| Efficacy (vs. ACh Peak Current) | ~10% | [8] | |
| Efficacy (vs. ACh Net Charge) | ~15% | [8] | |
| α1β1γδ (Fetal) | EC₅₀ (Peak Current) | 44 ± 6 µM | [8] |
| EC₅₀ (Net Charge) | 89 ± 8 µM | [8] | |
| Efficacy (vs. ACh Peak Current) | ~8% | [8] |
| | Efficacy (vs. ACh Net Charge) | ~5% |[8] |
Table 2: General Electrophysiological Parameters
| Parameter | Value | Cell/Preparation Type | Reference |
|---|---|---|---|
| Maximum Channel Open Probability | < 0.02 (at ~100 µM) | BC3H-1 Cells | [9] |
| Efficacy (General) | 0.016 | BC3H-1 Cells | [9] |
| EC₅₀ (General) | 47.36 ± 9.58 µM | Rat Phrenic Nerve Hemidiaphragm |[10] |
Signaling Pathways and Molecular Interactions
The primary action of decamethonium begins with its binding to the agonist sites on the nAChR. This binding event triggers a series of conformational changes that result in either channel activation or, with prolonged exposure, desensitization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Decamethonium Chloride: A Technical Whitepaper on its Partial Agonist Activity at the Nicotinic Acetylcholine Receptor (nAChR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of decamethonium (B1670452) chloride's role as a partial agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR). Decamethonium, a depolarizing neuromuscular blocking agent, exhibits a complex pharmacological profile, acting as a partial agonist at muscle-type nAChRs and an antagonist at neuronal nAChRs.[1] This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Analysis of Decamethonium's Interaction with nAChRs
Decamethonium's activity is highly dependent on the subtype of the nicotinic acetylcholine receptor. The following tables summarize the quantitative data on its efficacy and potency at different nAChR subtypes.
| Parameter | Muscle-type nAChR (α1β1εδ) | Muscle-type nAChR (α1β1γδ) | Reference |
| Efficacy (vs. ACh, peak currents) | ~10% | ~8% | [1] |
| Efficacy (vs. ACh, net charge) | ~15% | ~5% | [1] |
| EC50 (peak currents) | 40 ± 3 µM | 44 ± 6 µM | [1] |
| EC50 (net charge) | 86 ± 10 µM | 89 ± 8 µM | [1] |
| Efficacy (channel open probability) | 0.016 | Not Specified | [2] |
Table 1: Agonist Activity of Decamethonium at Muscle-Type nAChRs
| Receptor Subtype | Antagonist Potency (Inhibition) | Reference |
| α7 | Most Potent | [1] |
| α4β2 | More Potent than α3β2 | [1] |
| α3β4 | More Potent than α3β2 | [1] |
Table 2: Antagonist Activity of Decamethonium at Neuronal nAChRs
Mechanism of Action
Decamethonium acts as a depolarizing muscle relaxant by binding to the nicotinic acetylcholine receptors at the motor endplate.[3][4] Its structural similarity to acetylcholine allows it to act as a partial agonist, initiating depolarization of the postsynaptic membrane.[5][6] However, unlike acetylcholine, decamethonium is not readily hydrolyzed by acetylcholinesterase. This leads to a persistent depolarization of the motor endplate, rendering it unresponsive to subsequent nerve impulses and resulting in muscle paralysis.[4][5] At neuronal nAChRs, it acts as a non-depolarizing antagonist.[1]
Experimental Protocols
The characterization of decamethonium's partial agonist activity at the nAChR involves several key experimental techniques.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a fundamental technique for studying the functional properties of ion channels like the nAChR.[7][8] The whole-cell configuration is commonly used to measure the currents elicited by agonist application.
Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Culture: Culture cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with specific nAChR subunit cDNAs).[7]
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill with an internal solution (e.g., containing KCl, NaCl, CaCl2, MgCl2, HEPES, and EGTA).[8][9]
-
Cell Approach and Sealing: Under a microscope, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[8]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[9]
-
Agonist Application: Perfuse the cell with an external solution containing varying concentrations of decamethonium or acetylcholine. A rapid perfusion system is crucial for studying the fast kinetics of ligand-gated ion channels.[2][10]
-
Data Acquisition and Analysis: Record the ion currents flowing across the cell membrane in response to agonist application using a patch-clamp amplifier. Analyze the concentration-response data to determine parameters like EC50 and maximal current response.[2][10]
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity of a compound for a specific receptor. Competition binding assays are commonly employed to characterize the interaction of unlabeled ligands like decamethonium.
Protocol for Competition Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR subtype of interest. This involves homogenization and centrifugation to isolate the membrane fraction.[11][12]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the nAChR (e.g., [³H]cytisine for α4β2 nAChRs), and varying concentrations of the unlabeled competitor (decamethonium).[11][13]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly separate the bound from the unbound radioligand by filtering the mixture through glass fiber filters. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[11][12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Use non-linear regression to determine the IC50 value of the competitor, which can then be used to calculate the binding affinity (Ki).[11]
Visualizations
Signaling Pathway of nAChR Activation
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
Experimental Workflow for nAChR Partial Agonist Characterization
Caption: General experimental workflow for characterizing a nAChR partial agonist.
Logical Relationship of Decamethonium as a Partial Agonist
Caption: Logical relationship defining decamethonium as a partial agonist at the nAChR.
References
- 1. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Decamethonium - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. cn.aminer.org [cn.aminer.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Decamethonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) chloride is a classic depolarizing neuromuscular blocking agent that has been instrumental in the study of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1] Structurally, it is a symmetrical molecule consisting of two quaternary ammonium (B1175870) head groups separated by a flexible ten-carbon polymethylene chain.[1] Its mechanism of action involves binding to the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[2][3] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium persists in the synaptic cleft, leading to a prolonged depolarization of the motor endplate.[4] This persistent depolarization initially causes muscle fasciculations, followed by a flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane inactivate and the nAChRs desensitize.[5]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of decamethonium chloride, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Structure-Activity Relationships of Decamethonium and its Analogs
The pharmacological activity of decamethonium and its analogs is critically dependent on several structural features, primarily the nature of the cationic heads, the length of the interconnecting chain, and the substituents on the quaternary nitrogen atoms.
The Quaternary Ammonium Head Groups
The two positively charged quaternary ammonium groups are essential for the binding of decamethonium to the anionic sites on the nAChR. These groups mimic the quaternary ammonium moiety of acetylcholine, allowing the molecule to interact with the receptor's binding pockets. The presence of two such groups, making it a bis-quaternary compound, is a hallmark of many potent neuromuscular blocking agents.[6] Removal of one of the quaternary heads from decamethonium results in a significant, approximately 50-fold, decrease in neuromuscular blocking potency.[6]
The Inter-onium Chain Length: The "10-Atom Rule"
The length of the polymethylene chain separating the two quaternary nitrogens is a critical determinant of activity. For the series of polymethylene bis-trimethylammonium compounds, the highest neuromuscular blocking potency is observed when the chain consists of ten methylene (B1212753) units, as in decamethonium.[5] This observation led to the formulation of the "10-atom rule" for this class of depolarizing agents, suggesting an optimal inter-onium distance for effective binding to the two alpha subunits of the muscle-type nAChR.[7] Deviations from this optimal length, either by shortening or lengthening the chain, lead to a decrease in potency.
N-Alkyl Substituents
The size of the alkyl groups on the quaternary nitrogen atoms significantly influences the potency of decamethonium analogs. The parent compound, with three methyl groups on each nitrogen, exhibits the highest activity in its series.[8] Systematic replacement of these methyl groups with larger alkyl groups, such as ethyl groups, leads to a progressive decrease in depolarizing activity. For instance, the bis-ethyldimethylammonium analog is approximately one-third as active as decamethonium, while the bis-diethylmethylammonium analog is about one-twenty-eighth as active.[8] The bulky bistriethylammonium analog shows very low activity and acts as a partial agonist.[8] This suggests that steric hindrance plays a crucial role in the interaction with the nAChR binding site, with larger substituents impeding optimal binding.
Modifications to the Inter-onium Chain
Introducing rigid elements or heteroatoms into the polymethylene chain can modulate the pharmacological profile. For example, the synthesis of phenylene-polymethylene bis-ammonium (PMBA) derivatives has shown that incorporating a phenylene ring can lead to compounds with even greater potency than decamethonium and succinylcholine (B1214915).[9] One such derivative, with a five-carbon chain (n=5) attached to a para-phenylene ring and triethylammonium (B8662869) head groups, was found to be 5.9-fold more potent than succinylcholine and 23-fold more potent than decamethonium.[9] The nature and position of substituents on the phenylene ring also influence activity.
Quantitative Pharmacological Data
| Compound | Target | Assay Type | Value | Unit | Reference |
| Decamethonium | Human nAChR | IC50 | 1000 | nM | [3] |
| Human Acetylcholinesterase | Ki | 6,000,000 | nM | [3] | |
| Phenylene-polymethylene bis-ammonium derivative (X=CH2, n=5, R=N+Et3) | Mouse phrenic nerve-diaphragm | Potency Ratio vs. Decamethonium | ~23 | - | [9] |
Detailed Experimental Protocols
The characterization of neuromuscular blocking agents like this compound relies on a combination of in vitro techniques to assess their affinity and functional activity at the nicotinic acetylcholine receptor.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of decamethonium and its analogs for the nAChR.
Materials:
-
Tissue homogenates or cell membranes expressing the muscle-type nAChR (e.g., from Torpedo electric organ or a suitable cell line).
-
Radiolabeled ligand with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Unlabeled this compound or its analogs (test compounds).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates (e.g., glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Cell harvester.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation. Resuspend the final pellet in Assay Buffer to a desired protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Membranes, radiolabeled ligand at a concentration near its Kd.
-
Non-specific Binding: Membranes, radiolabeled ligand, and a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or unlabeled decamethonium) to saturate the receptors.
-
Competition: Membranes, radiolabeled ligand, and varying concentrations of the test compound (decamethonium analog).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Punch out the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the use of TEVC to functionally characterize the effects of decamethonium and its analogs on nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the muscle-type nAChR.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Glass microelectrodes (for voltage sensing and current injection).
-
Recording chamber with a perfusion system.
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine in recording solution).
-
Test compound solutions (decamethonium or analogs in recording solution).
Methodology:
-
Oocyte Preparation and cRNA Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with the cRNA encoding the nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording Setup: Place an oocyte in the recording chamber and continuously perfuse with the recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -80 mV.
-
Agonist Application and Data Recording: Apply a pulse of the agonist (acetylcholine) to the oocyte via the perfusion system to elicit an inward current, which is a measure of nAChR activation. Record the current response.
-
Compound Application: To assess the effect of a test compound, pre-incubate the oocyte with the test compound for a defined period, and then co-apply the agonist and the test compound. Record the resulting current.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of different concentrations of the test compound. To determine the EC50 for an agonist like decamethonium, apply increasing concentrations of the compound and plot the normalized current response against the log concentration. Fit the data to a sigmoidal dose-response curve. For antagonists, the IC50 can be determined by measuring the inhibition of the response to a fixed concentration of acetylcholine.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Neuromuscular junction signaling and the mechanism of action of decamethonium.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure, conformation, and action of neuromuscular blocking drugs. | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Decamethonium - Wikipedia [en.wikipedia.org]
- 5. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of analogues of decamethonium on the chick biventer cervicis preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Decamethonium at the Motor Endplate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of decamethonium (B1670452) at the motor endplate. Decamethonium is a depolarizing neuromuscular blocking agent and a partial agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). Its mechanism of action involves binding to and activating the nAChR, leading to a complex series of events that ultimately result in muscle paralysis. This document details the quantitative aspects of its interaction with the nAChR, outlines the experimental protocols used to elucidate these properties, and provides visual representations of the key pathways and experimental workflows.
Mechanism of Action
Decamethonium's primary site of action is the nicotinic acetylcholine receptor at the neuromuscular junction. Structurally similar to acetylcholine, decamethonium acts as a partial agonist, binding to the receptor and inducing a conformational change that opens the ion channel.[1][2] This leads to an initial, transient depolarization of the motor endplate, causing muscle fasciculations.[3]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded in the synaptic cleft.[4] This results in a persistent depolarization of the endplate. The prolonged depolarization leads to two primary effects that contribute to neuromuscular block:
-
Phase I Block: The continued depolarization inactivates voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine. This is the primary mechanism of decamethonium-induced paralysis.[5]
-
Phase II Block (Desensitization Block): With prolonged exposure, the nAChRs can enter a desensitized state, where they are no longer responsive to agonists, including decamethonium itself. This phase is characterized by a gradual repolarization of the endplate, but the receptors remain unresponsive, leading to a block that can resemble that of a non-depolarizing antagonist.[5]
Decamethonium is considered a true partial agonist, exhibiting low efficacy in channel gating.[6] This means that even at saturating concentrations, it does not elicit the maximal possible response from the nAChR. Additionally, decamethonium exhibits open-channel block, where it can physically obstruct the ion channel pore after it has been opened by an agonist.[1]
Quantitative Pharmacodynamic Data
The interaction of decamethonium with the nicotinic acetylcholine receptor has been quantified through various electrophysiological and binding studies. The following tables summarize the key quantitative parameters.
| Parameter | Value | Species/Preparation | Method | Reference |
| Potency (EC₅₀) | 47.36 ± 9.58 µM | Rat phrenic nerve hemidiaphragm | Isobolographic analysis | [7] |
| 40 ± 3 µM (peak current) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] | |
| 86 ± 10 µM (net charge) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] | |
| Efficacy | 0.016 | BC3H-1 cells | Patch clamp | [6] |
| ~10% of ACh (peak current) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] | |
| 15% of ACh (net charge) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] |
| Parameter | Value | Conditions | Method | Reference |
| Forward Rate Constant (k₊) | 1.7 x 10⁷ M⁻¹s⁻¹ | -130 mV, 13°C | Voltage clamp (frog muscle) | [1] |
| 1.58 x 10⁷ M⁻¹s⁻¹ | -80 mV | Voltage clamp (rat submandibular ganglion) | [8] | |
| Backward Rate Constant (k₋) | 10³ s⁻¹ | -130 mV, 13°C | Voltage clamp (frog muscle) | [1] |
| Temperature Dependence (Q₁₀) | 1.29 (for recovery from block) | Human forearm | Isolated forearm technique | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of decamethonium at the motor endplate.
Voltage Clamp Studies at the Neuromuscular Junction
Voltage clamp experiments are crucial for studying the ion currents that flow through the nAChR in response to decamethonium application.
3.1.1. Preparation of Frog Cutaneous Pectoris Nerve-Muscle Preparation
-
Animal: Adult frog (Rana species).
-
Dissection:
-
Pith the frog to immobilize it.
-
Remove the skin from the chest and abdomen.
-
Carefully dissect the cutaneous pectoris muscle, ensuring the nerve supply remains intact.
-
Transfer the preparation to a recording chamber.
-
-
Mounting:
-
Pin the muscle flat in the chamber, with the nerve drawn into a suction electrode for stimulation.
-
Continuously perfuse the preparation with physiological saline (Ringer's solution).
-
3.1.2. Two-Electrode Voltage Clamp (TEVC) Recording
-
Electrodes:
-
Pull two sharp microelectrodes from borosilicate glass capillaries to a resistance of 5-10 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
Impaling the Muscle Fiber:
-
Under microscopic guidance, carefully impale a muscle fiber near the endplate region with both the voltage-sensing and current-injecting electrodes.
-
-
Recording:
-
Use a voltage-clamp amplifier to hold the membrane potential at a desired level (e.g., -80 mV).
-
Apply decamethonium to the bath at various concentrations.
-
Record the resulting endplate currents (EPCs).
-
-
Data Acquisition and Analysis:
-
Digitize the current recordings using an analog-to-digital converter.
-
Analyze the amplitude, time course, and decay of the EPCs to determine parameters such as channel open time and the kinetics of channel block.
-
3.1.3. Solutions
-
Frog Ringer's Solution (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 2.15 Na₂HPO₄, 0.85 NaH₂PO₄ (pH 7.2).
-
Electrode Filling Solution: 3 M KCl.
Patch Clamp Studies on Cultured Cells
Patch clamp techniques allow for the study of single nAChR channels, providing detailed information about their gating and blocking by decamethonium.
3.2.1. Cell Culture
-
Cell Line: BC3H-1 (a mouse muscle cell line) or HEK293 cells transiently or stably expressing the desired nAChR subtype.
-
Culture Conditions:
-
Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and antibiotics.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
For BC3H-1 cells, induce differentiation by switching to a low-serum medium to increase nAChR expression.
-
3.2.2. Whole-Cell Patch Clamp Recording
-
Pipettes:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ.
-
Fire-polish the pipette tips.
-
-
Seal Formation:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
-
Recording:
-
Use a patch-clamp amplifier in voltage-clamp mode to hold the cell at a specific potential (e.g., -60 mV).
-
Rapidly perfuse the cell with external solution containing varying concentrations of decamethonium, alone or in combination with acetylcholine.
-
Record the whole-cell currents.
-
-
Data Analysis:
-
Construct concentration-response curves to determine EC₅₀ and efficacy.
-
Analyze current-voltage relationships to study the voltage dependence of the block.
-
3.2.3. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the pharmacodynamics of decamethonium.
Caption: Signaling cascade at the normal neuromuscular junction.
Caption: Mechanism of action of decamethonium leading to neuromuscular block.
Caption: Experimental workflow for whole-cell patch clamp recording.
References
- 1. Decamethonium both opens and blocks endplate channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cn.aminer.org [cn.aminer.org]
- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. benchchem.com [benchchem.com]
A Historical and Technical Guide to the Research Applications of Decamethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) chloride, a depolarizing neuromuscular blocking agent, holds a significant place in the history of pharmacology and anesthesia. Its study has been instrumental in advancing our understanding of neuromuscular transmission and the function of the nicotinic acetylcholine (B1216132) receptor (nAChR). Although its clinical use has largely been superseded by agents with a more favorable safety profile, the historical research applications of decamethonium continue to provide valuable insights for contemporary drug development and neuroscientific research. This technical guide provides an in-depth overview of the historical research applications of decamethonium chloride, focusing on its mechanism of action, key experimental protocols, and quantitative data.
Mechanism of Action
Decamethonium exerts its effects primarily at the neuromuscular junction. It acts as a partial agonist at the muscle-type nicotinic acetylcholine receptors located on the motor endplate.[1][2][3] Its structure, bearing two quaternary ammonium (B1175870) groups separated by a flexible chain of ten methylene (B1212753) groups, allows it to bind to the acetylcholine binding sites on the nAChR.[3]
Upon binding, decamethonium mimics the action of acetylcholine (ACh), causing the ion channel of the receptor to open. This leads to an influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), resulting in depolarization of the motor endplate.[4][5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not significantly metabolized at the synapse. This leads to a persistent depolarization of the endplate, a state known as a Phase I block .[6] During this phase, the muscle cell membrane potential is held above the threshold for firing an action potential, leading to initial muscle fasciculations followed by flaccid paralysis.
With prolonged or repeated administration, the neuromuscular block can transition to a Phase II block . The exact mechanisms of Phase II block are complex and not fully elucidated but are thought to involve desensitization of the nAChR to acetylcholine and decamethonium, as well as potential ion channel blockade.[6] In this phase, the membrane potential may repolarize, but the endplate remains unresponsive to acetylcholine.
Historical Experimental Protocols
The foundational research on this compound was conducted in the mid-20th century. The following sections detail the methodologies of key historical experiments that elucidated its mechanism of action.
In Vivo Neuromuscular Blockade Assessment (Based on the work of Paton and Zaimis, 1949)
This protocol describes a typical in vivo experiment to assess the neuromuscular blocking effects of decamethonium in an animal model, such as a cat.
Experimental Workflow:
Caption: In vivo experimental workflow for assessing neuromuscular blockade.
Methodology:
-
Animal Preparation: A cat is anesthetized, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium. The animal's body temperature is maintained using a heating pad.
-
Surgical Preparation: The tibialis anterior muscle and its corresponding motor nerve (a branch of the peroneal nerve) are carefully dissected and isolated in one of the hind limbs.
-
Measurement of Muscle Contraction: The tendon of the tibialis anterior muscle is severed from its insertion and connected via a thread to an isometric force transducer or a similar device capable of measuring muscle tension.
-
Nerve Stimulation: The isolated motor nerve is placed on shielded electrodes and stimulated with supramaximal square-wave pulses of short duration (e.g., 0.5 msec) at a constant frequency (e.g., 0.1 Hz) to elicit maximal muscle twitches.
-
Drug Administration: A solution of this compound is administered intravenously, typically through a cannulated femoral vein.
-
Data Recording: The isometric muscle contractions (twitch tension) are recorded on a kymograph or a more modern data acquisition system. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height from the pre-drug control.
Electrophysiological Studies of the Motor Endplate (Based on the work of Burns and Paton, 1951)
This protocol outlines the electrophysiological methods used to study the depolarizing effect of decamethonium on the motor endplate of an isolated muscle preparation.
Experimental Workflow:
Caption: Workflow for electrophysiological recording at the motor endplate.
Methodology:
-
Muscle Preparation: An isolated muscle, such as the frog sartorius or a strip of the rat diaphragm, is dissected and mounted in an organ bath.
-
Physiological Solution: The muscle is bathed in a continuously oxygenated physiological saline solution (e.g., Ringer's solution for frog muscle) maintained at a constant temperature.
-
Microelectrode Recording: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale muscle fibers at the motor endplate region to record the intracellular membrane potential. Alternatively, extracellular electrodes can be placed near the endplate to record endplate potentials.
-
Drug Application: A known concentration of this compound is added to the bathing solution.
-
Data Recording and Analysis: The change in the muscle fiber's membrane potential (depolarization) following the application of decamethonium is recorded and measured.
Quantitative Data from Historical Research
The following tables summarize key quantitative data from historical and subsequent research on this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Species/Preparation | Value | Reference(s) |
| Efficacy (relative to Acetylcholine) | BC3H-1 cells (mouse muscle cell line) | 0.016 | [2] |
| EC50 (for peak current) | Mouse muscle nAChR (α1β1εδ) | 40 ± 3 µM | [7] |
| EC50 (for net charge) | Mouse muscle nAChR (α1β1εδ) | 86 ± 10 µM | [7] |
| Maximum Channel Open Probability | BC3H-1 cells | < 0.02 (at ~100 µM) | [2] |
Table 2: Antagonism of Neuronal Nicotinic Acetylcholine Receptors by Decamethonium
| Receptor Subtype | Species | IC50 (µM) | Reference(s) |
| α7 | Mouse | ~1 | [7] |
| α4β2 | Mouse | ~10 | [7] |
| α3β4 | Mouse | ~30 | [7] |
| α3β2 | Mouse | >100 | [7] |
Signaling Pathway of Decamethonium Action
Decamethonium's primary action is to induce a prolonged opening of the nicotinic acetylcholine receptor ion channel, leading to sustained depolarization of the postsynaptic membrane.
Caption: Signaling pathway of decamethonium-induced neuromuscular blockade.
Conclusion
The historical research on this compound laid the groundwork for our modern understanding of neuromuscular pharmacology. The pioneering in vivo and in vitro studies not only characterized the unique depolarizing mechanism of this compound but also provided invaluable tools and methodologies for studying the nicotinic acetylcholine receptor. While no longer a frontline clinical agent, the legacy of decamethonium research continues to inform the development of new therapeutics targeting the neuromuscular junction and the broader family of nicotinic acetylcholine receptors. This guide serves as a technical resource for researchers to appreciate the historical context and experimental foundations of this important pharmacological agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Decamethonium Chloride: A Technical Guide for the Study of Neuromuscular Transmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethonium (B1670452) chloride is a classic depolarizing neuromuscular blocking agent that has been instrumental in the fundamental understanding of neuromuscular transmission and the pharmacology of the nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth overview of decamethonium, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Decamethonium, a bis-quaternary ammonium (B1175870) compound, acts as a partial agonist at the nAChR at the neuromuscular junction.[1][2][3] Its interaction with the receptor leads to a complex biphasic response characterized by initial muscle fasciculations followed by a persistent flaccid paralysis.[2][4] This dual action of initial depolarization followed by receptor desensitization and channel block makes decamethonium a valuable tool for dissecting the intricate mechanisms of neuromuscular transmission.[5][6] Although its clinical use has been largely superseded by agents with more favorable safety profiles, decamethonium remains a critical pharmacological tool in the laboratory for studying nAChR function and for the preclinical evaluation of novel neuromuscular blocking agents.[7]
Mechanism of Action
Decamethonium's primary site of action is the nicotinic acetylcholine receptor at the motor endplate.[8][9] Its mechanism can be understood in two distinct phases:
-
Phase I Block (Depolarizing Block): Similar to acetylcholine (ACh), decamethonium binds to the two alpha subunits of the nAChR, causing the ion channel to open.[10] This leads to an influx of sodium and calcium ions, resulting in depolarization of the muscle fiber membrane.[1] This initial depolarization manifests as transient muscle fasciculations. Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not, leading to a sustained depolarization of the endplate.[4][8] This persistent depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by ACh, resulting in flaccid paralysis.[2]
-
Phase II Block (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized.[6] In this state, the receptor is no longer responsive to agonists, including decamethonium and ACh, even after the membrane potential has partially repolarized.[2][6] This phase is characterized by a fade in twitch tension in response to train-of-four stimulation, a feature more typical of non-depolarizing blockers.[11] Decamethonium can also act as an open channel blocker, physically occluding the ion pore.[12]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for decamethonium chloride, providing a basis for experimental design and comparison with other neuromuscular blocking agents.
Table 1: Potency and Efficacy of this compound
| Parameter | Species/Preparation | Value | Reference(s) |
| EC50 | Rat phrenic nerve-hemidiaphragm | 47.36 ± 9.58 µM | [13] |
| EC50 | Rat phrenic nerve-hemidiaphragm | 17.07 µg/mL | [11] |
| EC95 | Rat phrenic nerve-hemidiaphragm | 26.84 µg/mL | [11] |
| Efficacy (vs. Acetylcholine) | BC3H-1 cells (mouse muscle cell line) | 0.016 | [6][14] |
| LD50 (oral) | Mouse | 190 mg/kg | [8] |
Table 2: Comparative Potency of Neuromuscular Blocking Agents
| Compound | Species/Preparation | Relative Potency (approximate) | Reference(s) |
| Decamethonium | Mouse (in vivo) | 1 | [15] |
| Succinylcholine (B1214915) | Frog nerve-muscle (in vitro) | ~6 times more potent than Decamethonium | [6] |
| d-Tubocurarine | Human (in vivo) | - | [16] |
| Rocuronium | Mouse (in vivo) | More potent than Decamethonium | [15] |
Table 3: Ion Channel Kinetics of Decamethonium
| Parameter | Preparation | Value | Reference(s) |
| Association Rate Constant (Open Channel Block) | Rat submandibular ganglion cells | 5.9 x 10⁶ to 18.1 x 10⁶ M⁻¹s⁻¹ | [12] |
| Maximum Channel Open Probability | BC3H-1 cells | < 0.02 (at ~100 µM) | [6][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neuromuscular transmission.
In Vitro Muscle Contraction Assay (Phrenic Nerve-Hemidiaphragm Preparation)
This ex vivo preparation is a robust model for studying the effects of neuromuscular blocking agents on nerve-evoked muscle contraction.[11][17]
Materials:
-
Krebs-Ringer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM Glucose), bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution.
-
Force-displacement transducer and recording system.
-
Stimulator and platinum electrodes.
-
Organ bath (20-50 mL) with temperature control (37°C).
Procedure:
-
Preparation Dissection: Euthanize a rat or mouse according to approved animal care protocols. Dissect out the hemidiaphragm with the phrenic nerve attached.[17]
-
Mounting: Mount the preparation in the organ bath containing oxygenated Krebs-Ringer solution at 37°C. Attach the tendinous end of the diaphragm to the force transducer and the costal margin to a fixed hook.
-
Stimulation: Place the phrenic nerve on the platinum electrodes and deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline twitch tension is achieved.
-
Drug Application: Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Data Acquisition: Record the twitch tension continuously. Measure the percentage inhibition of twitch height at each concentration.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the decamethonium concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Electrophysiology: Voltage-Clamp and Patch-Clamp Techniques
These techniques allow for the direct measurement of ion channel activity at the single-channel or whole-cell level.[4][16]
Materials:
-
Xenopus laevis oocytes expressing the desired nAChR subtype.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Perfusion system.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
This compound solutions of varying concentrations.
Procedure:
-
Oocyte Preparation: Place a mature oocyte in the recording chamber and perfuse with recording solution.
-
Impaling: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamping: Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Drug Application: Perfuse the oocyte with different concentrations of decamethonium to elicit inward currents.
-
Data Acquisition: Record the current responses.
-
Data Analysis: Measure the peak current amplitude at each concentration and construct a concentration-response curve to determine the EC50 and other pharmacological parameters.
This technique provides high-resolution information about the gating and permeation properties of individual ion channels.[18]
Materials:
-
Cultured cells expressing nAChRs (e.g., BC3H-1 cells) or isolated muscle fibers.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (5-10 MΩ resistance).
-
Pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2).
-
Extracellular solution containing a low concentration of decamethonium.
Procedure:
-
Pipette Preparation: Fire-polish the tip of the glass pipette to ensure a smooth surface for sealing.
-
Seal Formation: Approach the cell membrane with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Patch Configuration: Depending on the experimental goal, establish a cell-attached, inside-out, or outside-out patch configuration.
-
Data Acquisition: Record the single-channel currents at a fixed membrane potential.
-
Data Analysis: Analyze the recordings to determine the single-channel conductance, open and closed times, and open probability. This allows for the characterization of decamethonium's effects on channel kinetics.[18]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of decamethonium for the nAChR.
Materials:
-
Membrane preparation from tissue or cells expressing nAChRs.
-
A suitable radioligand that binds to the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled decamethonium.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the decamethonium concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Neuromuscular Transmission and Decamethonium Action
Caption: Signaling pathway at the neuromuscular junction and the action of decamethonium.
Experimental Workflow for Characterizing a Neuromuscular Blocking Agent
Caption: General experimental workflow for the characterization of a neuromuscular blocking agent.
Conclusion
This compound, despite its limited clinical application today, remains an invaluable pharmacological tool for the study of neuromuscular transmission. Its well-characterized mechanism of action as a depolarizing partial agonist provides a benchmark for understanding the function of the nicotinic acetylcholine receptor and for the development of novel neuromuscular blocking agents. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers to effectively utilize decamethonium in their investigations, ultimately contributing to a deeper understanding of the complexities of the neuromuscular junction.
References
- 1. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Scholars@Duke publication: Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle. [scholars.duke.edu]
- 4. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinylcholine and decamethonium: comparison of depolarization and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]
- 7. The effects of acetylcholine, decamethonium and succinylcholine on neuromuscular transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. researchgate.net [researchgate.net]
- 12. The channel-blocking action of methonium compounds on rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cn.aminer.org [cn.aminer.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of tubocurarine and decamethonium on voluntary muscle contractions in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Relationships of agonist properties to the single channel kinetics of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dual Depolarizing and Non-Depolarizing Actions of Decamethonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethonium (B1670452), a bis-quaternary ammonium (B1175870) compound, is a classic neuromuscular blocking agent that exhibits a complex biphasic mechanism of action at the nicotinic acetylcholine (B1216132) receptor (nAChR) of the motor endplate. Initially, it acts as a depolarizing agent, leading to a state of flaccid paralysis known as a Phase I block. However, with prolonged or high-dose administration, the nature of the blockade transitions to a non-depolarizing Phase II block, which shares characteristics with competitive antagonists like d-tubocurarine. This guide provides a comprehensive technical overview of the depolarizing and non-depolarizing actions of decamethonium, detailing the underlying molecular mechanisms, quantitative pharmacodynamics, and the experimental protocols used to investigate these phenomena.
Introduction
Decamethonium is a structural analog of acetylcholine (ACh) and functions as a partial agonist at the muscle-type nAChR.[1][2] Its persistent activation of the receptor leads to a complex series of events at the neuromuscular junction, culminating in muscle paralysis. Understanding the dual nature of its action is critical for researchers in pharmacology and drug development, as it provides insights into the intricate functioning of the nAChR and the mechanisms of neuromuscular blockade.
This technical guide will dissect the two phases of decamethonium's action:
-
Phase I Block (Depolarizing): Characterized by initial muscle fasciculations followed by paralysis due to persistent depolarization of the endplate.
-
Phase II Block (Non-Depolarizing): A state of paralysis where the endplate membrane has repolarized, yet remains unresponsive to ACh, exhibiting features of competitive antagonism.[3][4]
The Dual Mechanism of Action of Decamethonium
Phase I: Depolarizing Neuromuscular Blockade
As a structural mimic of acetylcholine, decamethonium binds to the α-subunits of the nAChR, triggering the opening of the ion channel.[2] This allows for an influx of sodium ions and an efflux of potassium ions, leading to depolarization of the motor endplate.[4] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), decamethonium is resistant to this enzyme, resulting in a prolonged depolarization.[3]
This sustained depolarization has two main consequences:
-
Initial Muscle Fasciculations: The initial depolarization wave can be sufficient to trigger action potentials in the muscle fiber, leading to disorganized muscle contractions known as fasciculations.[1]
-
Flaccid Paralysis: The persistent depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine. This results in flaccid paralysis.[3]
During Phase I block, the administration of an acetylcholinesterase inhibitor will potentiate the block, as the increased concentration of acetylcholine will further contribute to the depolarization of the endplate.
Phase II: Non-Depolarizing (Desensitization) Block
Upon prolonged exposure or with high concentrations of decamethonium, the neuromuscular block transitions to Phase II.[3] In this phase, the endplate membrane potential gradually repolarizes towards its resting state, yet the muscle remains paralyzed.[5] The primary mechanism underlying Phase II block is believed to be receptor desensitization .[3][5]
Desensitization is a process where the nAChR enters a prolonged closed state, despite the continued presence of the agonist.[5] In this desensitized state, the receptor has a higher affinity for the agonist but the ion channel is non-functional.[5]
Key characteristics of a Phase II block include:
-
Fade on Train-of-Four (TOF) Stimulation: A progressive decrease in the twitch response to a series of four electrical stimuli.
-
Post-Tetanic Potentiation (PTP): An enhanced twitch response following a period of high-frequency tetanic stimulation.
-
Antagonism by Anticholinesterases: Unlike Phase I, a Phase II block can be partially or fully reversed by acetylcholinesterase inhibitors.[5]
These characteristics are hallmarks of a competitive, non-depolarizing block, indicating a fundamental shift in the mechanism of action of decamethonium.
Quantitative Data
The following tables summarize the available quantitative data regarding the actions of decamethonium.
| Parameter | Value | Species/Preparation | Reference |
| EC50 | 47.36 ± 9.58 µM | Rat phrenic nerve-hemidiaphragm | [6] |
| Efficacy (relative to ACh) | ~10-15% | Mouse muscle nAChR (α1β1εδ) | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Decamethonium Action
Experimental Workflow for Studying Neuromuscular Blockade
Experimental Protocols
Isolated Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model is a cornerstone for studying neuromuscular transmission.
Protocol:
-
Animal Euthanasia and Dissection: Euthanize a rat or guinea pig according to approved animal care protocols. Carefully dissect out the hemidiaphragm with the phrenic nerve attached.
-
Mounting the Preparation: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation and Recording: Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force-displacement transducer. Deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) to the nerve to elicit muscle twitches.
-
Drug Application: After a stabilization period, apply decamethonium to the organ bath in a cumulative manner to construct a dose-response curve.
-
Data Acquisition: Record the muscle twitch tension and analyze the data to determine the EC50.
Electrophysiological Recordings (Voltage-Clamp and Patch-Clamp)
These techniques allow for the direct measurement of ion channel activity.
Protocol (using Xenopus oocytes expressing nAChRs):
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the subunits of the muscle-type nAChR.
-
Two-Electrode Voltage Clamp (TEVC):
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with a solution containing decamethonium and record the resulting inward current.
-
-
Single-Channel Patch-Clamp:
-
Use a fire-polished glass micropipette to form a high-resistance seal with the oocyte membrane (cell-attached or outside-out configuration).
-
Apply decamethonium to the pipette solution or the bath.
-
Record the single-channel currents to analyze channel conductance, open time, and closed time.
-
In Vitro Neuromuscular Monitoring: Train-of-Four (TOF) Stimulation
This protocol is used to differentiate between Phase I and Phase II block.
Protocol (using the phrenic nerve-hemidiaphragm preparation):
-
Establish a Stable Baseline: Obtain a stable baseline of single twitch responses.
-
Induce Neuromuscular Block: Apply a concentration of decamethonium that produces a significant (>90%) block of the single twitch response.
-
TOF Stimulation: Deliver a train of four supramaximal stimuli at a frequency of 2 Hz.
-
Measure Fade: Calculate the TOF ratio by dividing the amplitude of the fourth twitch (T4) by the amplitude of the first twitch (T1). A TOF ratio less than 0.9 is indicative of fade and a Phase II block.
-
Induce and Measure Post-Tetanic Potentiation (PTP):
-
Deliver a tetanic stimulation (e.g., 50 Hz for 5 seconds).
-
Immediately following the tetanus, resume single twitch stimulation.
-
PTP is observed as a transient increase in the twitch amplitude compared to the pre-tetanic baseline.
-
Conclusion
Decamethonium's dual mechanism of action, transitioning from a depolarizing Phase I block to a non-depolarizing Phase II block, provides a fascinating model for studying the complex pharmacology of the nicotinic acetylcholine receptor. The initial agonistic action leading to persistent depolarization is followed by a state of receptor desensitization that mimics competitive antagonism. A thorough understanding of these distinct phases, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to elucidate the intricacies of neuromuscular transmission and to design novel therapeutic agents targeting the nAChR. Further research is warranted to fully characterize the binding kinetics of decamethonium to the different conformational states of the receptor and to further refine our understanding of the molecular basis of Phase II block.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Decamethonium Chloride on Muscle Spindle Afferents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethonium (B1670452) chloride, a depolarizing neuromuscular blocking agent, exerts a significant, albeit indirect, influence on the firing patterns of muscle spindle afferents. This technical guide provides a comprehensive analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of decamethonium on these critical proprioceptors. By activating nicotinic acetylcholine (B1216132) receptors on intrafusal muscle fibers, decamethonium induces their contraction, leading to a mechanical stimulation of the primary and secondary sensory endings of the muscle spindle. This results in a pronounced increase in the afferent discharge rate, mimicking the effect of fusimotor stimulation. This document synthesizes key findings from seminal and contemporary research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as an in-depth resource for researchers in neurophysiology and pharmacology.
Introduction
Muscle spindles are stretch receptors located within skeletal muscles that are fundamental to proprioception, the sense of the relative position of one's own parts of the body and strength of effort being employed in movement. They consist of specialized intrafusal muscle fibers innervated by both sensory (afferent) and motor (efferent) neurons. The afferent fibers, classified as primary (Type Ia) and secondary (Type II), transmit information about muscle length and the rate of change in muscle length to the central nervous system.
Decamethonium chloride is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of skeletal muscle.[1][2] Its primary clinical application has been in anesthesia to induce muscle relaxation.[2] However, its interaction with the neuromuscular system extends beyond the extrafusal muscle fibers to the intrafusal fibers of the muscle spindle, thereby modulating proprioceptive feedback. Understanding this interaction is crucial for a complete picture of the physiological effects of depolarizing neuromuscular blockers.
Mechanism of Action
The effect of decamethonium on muscle spindle afferents is primarily indirect. It does not act directly on the sensory nerve endings themselves. Instead, it stimulates the intrafusal muscle fibers, which in turn mechanically activates the afferent receptors.
The proposed mechanism is as follows:
-
Binding to Intrafusal nAChRs: Decamethonium, being an acetylcholine analogue, binds to and activates the nicotinic acetylcholine receptors located on the surface of intrafusal muscle fibers.[3]
-
Intrafusal Fiber Depolarization and Contraction: This binding leads to depolarization of the intrafusal muscle fiber membrane, triggering a contractile response in these specialized muscle cells.
-
Mechanical Stimulation of Afferent Endings: The contraction of the intrafusal fibers stretches the sensory regions of the muscle spindle where the primary (Ia) and secondary (II) afferent nerve endings are located.
-
Increased Afferent Discharge: This mechanical stretch activates mechanosensitive ion channels in the afferent nerve endings, leading to a generator potential and a subsequent increase in the frequency of action potentials fired by the afferent neurons.[4]
This mechanism is analogous to the physiological activation of muscle spindles by the gamma motor neuron system, which also innervates the intrafusal fibers to modulate spindle sensitivity.
Signaling Pathway
The signaling cascade initiated by decamethonium at the intrafusal neuromuscular junction leading to afferent activation is depicted below.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Activation of muscle spindles by succinylcholine and decamethonium, the effects of curare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of soleus muscle spindle sensitivity in decerebrate and spinal cats during postural and locomotor activities - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Agonist-Antagonist Nature of Decamethonium Chloride at Nicotinic Acetylcholine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) chloride, a synthetic bis-quaternary ammonium (B1175870) compound, has long been a subject of interest in neuromuscular pharmacology. Initially recognized for its potent depolarizing neuromuscular blocking activity, a deeper understanding of its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the effects of decamethonium on ion channel kinetics, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular and experimental workflows. Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptor, causing depolarization of the motor endplate.[1][2][3] However, its sustained presence leads to a desensitization block and, at higher concentrations, an open channel block, contributing to its paralytic effects.[4][5]
Quantitative Effects of Decamethonium on Nicotinic Acetylcholine Receptor Kinetics
The interaction of decamethonium with nAChRs is subtype-dependent, exhibiting varying affinities and efficacies. The following tables summarize key quantitative data from electrophysiological studies.
| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |
| Muscle-type (α1β1δε) | Efficacy (relative to ACh) | ~10% (peak current), ~15% (net charge) | Mouse | [6] |
| EC₅₀ (agonist activity) | 40 ± 3 µM (peak current), 86 ± 10 µM (net charge) | Mouse | [6] | |
| Muscle-type (fetal, α1β1γδ) | Efficacy (relative to ACh) | ~8% (peak current), ~5% (net charge) | Mouse | [6] |
| EC₅₀ (agonist activity) | 44 ± 6 µM (peak current), 89 ± 8 µM (net charge) | Mouse | [6] | |
| General nAChR | Efficacy | 0.016 | BC3H-1 cells | [7] |
| Maximum Channel Open Probability | < 0.02 (at ~100 µM) | BC3H-1 cells | [7] | |
| Frog Endplate Channels | Mean Open Time | 2.8 msec (at -130 mV, 13°C) | Frog | [8] |
Table 1: Agonist Properties of Decamethonium on Muscle-Type nAChRs. This table highlights the partial agonist activity of decamethonium on muscle-type nicotinic acetylcholine receptors.
| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |
| Neuronal α7 | IC₅₀ (antagonist activity) | 7.4 ± 2.2 µM (peak current), 7.8 ± 2.2 µM (net charge) | Mouse | [6] |
| Neuronal α4β2 | IC₅₀ (antagonist activity) | Not explicitly provided, but more potent than on α3β2 | Mouse | [6] |
| Neuronal α3β4 | IC₅₀ (antagonist activity) | Not explicitly provided, but more potent than on α3β2 | Mouse | [6] |
| Neuronal α3β2 | IC₅₀ (antagonist activity) | 405 ± 134 µM (peak current), 549 ± 57 µM (net charge) | Mouse | [6] |
| Frog Endplate Channels | Forward Rate Constant (k₊) for Block | 1.7 x 10⁷ M⁻¹s⁻¹ | Frog | [8] |
| Backward Rate Constant (k₋) for Block | 10³ s⁻¹ | Frog | [8] |
Table 2: Antagonist and Channel Blocking Properties of Decamethonium. This table summarizes the inhibitory and channel-blocking effects of decamethonium on various neuronal nicotinic acetylcholine receptor subtypes and at the frog neuromuscular junction.
Detailed Experimental Protocols
The primary technique for elucidating the effects of decamethonium on ion channel kinetics is the patch-clamp technique , particularly in the whole-cell and single-channel recording configurations.
Whole-Cell Voltage-Clamp Recording to Determine Agonist/Antagonist Potency
This protocol is designed to measure the macroscopic currents through a large population of nAChRs on a cell membrane, allowing for the determination of EC₅₀ and IC₅₀ values.
1. Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific nAChR subunit cDNAs).
-
Plate cells on coverslips a few days prior to recording.[9]
2. Solutions:
-
External/Bath Solution (aCSF):
-
Internal/Pipette Solution:
-
For general recordings: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES.[10]
-
Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[10][11]
-
For blocking potassium channels to isolate nAChR currents, a Cesium-based solution can be used (e.g., replacing K-Gluconate with Cs-Gluconate).[12]
-
3. Electrophysiological Recording:
-
Place the coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[9]
-
Approach a cell with the pipette while applying slight positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.[9]
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at a negative holding potential, typically -60 mV to -70 mV.[9]
4. Experimental Procedure for Decamethonium Application:
-
Agonist Response: Apply a known concentration of acetylcholine (ACh) or another full agonist to elicit a control current.
-
Decamethonium as an Agonist: Apply varying concentrations of decamethonium alone to the cell to generate a dose-response curve and determine its EC₅₀ and relative efficacy.
-
Decamethonium as an Antagonist: Co-apply a fixed concentration of ACh with varying concentrations of decamethonium to assess its inhibitory effect and determine its IC₅₀.
-
Apply drugs using a fast perfusion system for rapid solution exchange.
5. Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
Plot the normalized response as a function of decamethonium concentration and fit the data with the Hill equation to determine EC₅₀ or IC₅₀ values.
Single-Channel Recording to Analyze Kinetic Properties
This protocol allows for the direct observation of the opening and closing of individual ion channels, providing insights into mean open time, closed time, and conductance.
1. Cell and Patch Preparation:
-
Prepare cells as described for whole-cell recording.
-
Form a GΩ seal in the cell-attached or outside-out patch configuration.
2. Solutions:
-
Use the same external and internal solutions as for whole-cell recording. The agonist (decamethonium) is included in the pipette solution for cell-attached recordings or in the bath solution for outside-out recordings.
3. Recording and Analysis:
-
Record single-channel currents at a fixed membrane potential.
-
Analyze the recordings to measure the amplitude of single-channel events (to determine conductance) and the duration of open and closed states.
-
Construct open- and closed-time histograms to analyze the kinetics of channel gating and block.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in studying the effects of decamethonium.
Caption: nAChR signaling pathway activated by decamethonium.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Kinetic model of decamethonium's action as an agonist and open channel blocker.
Conclusion
Decamethonium chloride's interaction with nicotinic acetylcholine receptors is multifaceted, encompassing partial agonism, desensitization, and open channel block. This complex kinetic profile underlies its physiological effects as a depolarizing neuromuscular blocking agent. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced pharmacology of decamethonium and other nAChR modulators. The visualization of the associated signaling pathways and experimental workflows offers a clear conceptual map to guide future research in this critical area of neuropharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voltage jump analysis of procaine action at frog end-plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. swharden.com [swharden.com]
An In-depth Technical Guide to Understanding Decamethonium-Induced Muscle Fasciculation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the mechanisms, experimental evaluation, and quantitative aspects of decamethonium-induced muscle fasciculation.
Decamethonium (B1670452) is a depolarizing neuromuscular blocking agent that has been instrumental in pharmacological research for understanding the function of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][2] Its action, characterized by initial muscle fasciculation followed by paralysis, provides a model for studying receptor agonism, desensitization, and ion channel kinetics.[3][4]
Core Mechanism of Action
Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptors on the motor endplate.[5][6][7] Structurally similar to acetylcholine (ACh), it binds to the two α-subunits of the nAChR, triggering a conformational change that opens the ion channel.[8][9] This allows an influx of sodium (Na+) ions and an efflux of potassium (K+) ions, leading to depolarization of the muscle fiber membrane.[8]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), decamethonium is resistant to this enzymatic degradation.[4][10] This resistance leads to a prolonged presence of the agonist at the receptor, causing persistent depolarization of the motor endplate.[7][10] The initial, uncoordinated contractions of muscle fibers resulting from this depolarization are observed as muscle fasciculations.[3][9]
This sustained depolarization leads to a state of flaccid paralysis through a two-phase block:
-
Phase I Block (Depolarizing Block): The persistent depolarization of the endplate region leads to inactivation of voltage-gated sodium channels in the surrounding muscle membrane.[3][9] This inactivation prevents the propagation of action potentials and subsequent muscle contraction, resulting in paralysis.[8][11] During this phase, muscle fasciculations are prominent.[2]
-
Phase II Block (Desensitizing Block): With prolonged exposure to decamethonium, the nAChRs become desensitized.[3][9] The muscle membrane gradually repolarizes, but the receptors become unresponsive to agonists, including acetylcholine.[2][9] This phase is characterized by a fade in the train-of-four (TOF) twitch response, a feature also seen with non-depolarizing blockers.[9]
Signaling Pathway at the Neuromuscular Junction
The binding of decamethonium to the nicotinic acetylcholine receptor initiates a cascade of events at the neuromuscular junction, leading to muscle fasciculation.
Caption: Signaling pathway of decamethonium at the neuromuscular junction.
Quantitative Data
The following tables summarize key quantitative parameters related to the action of decamethonium from various experimental models.
| Parameter | Value | Species/Model | Reference |
| Efficacy (relative to Acetylcholine) | |||
| Channel Open Probability | < 0.02 | BC3H-1 cells | [12] |
| Efficacy | 0.016 | BC3H-1 cells | [12] |
| Peak Current (α1β1εδ receptors) | ~10% | Mouse (Xenopus oocytes) | [13] |
| Net Charge (α1β1εδ receptors) | ~15% | Mouse (Xenopus oocytes) | [13] |
| EC50 Values | |||
| Decamethonium | 47.36 ± 9.58 µM | Rat phrenic nerve-hemidiaphragm | [14] |
| Decamethonium (Peak Current) | 40 ± 3 µM | Mouse α1β1εδ receptors (Xenopus oocytes) | [13] |
| Decamethonium (Net Charge) | 86 ± 10 µM | Mouse α1β1εδ receptors (Xenopus oocytes) | [13] |
| Inhibitory Constants | |||
| Tubocurarine (B1210278) (vs. Decamethonium) | 0.07 µM | Rat depolarized diaphragm | [15] |
| Experimental Condition | Observation | Species/Model | Reference |
| Intravenous Infusion (1.3-4.2 nmol kg⁻¹ min⁻¹) | Initial decrease in muscle contraction followed by recovery despite constant plasma concentration. | Cat | [16] |
| Intravenous Administration (0.03 mg/kg) | Primarily affects the phasically active component of muscle contraction. | Human | [17] |
| Oral LD50 | 190 mg/kg | Mouse | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of decamethonium's effects. Below are outlines of key experimental protocols.
This technique is used to study the interaction of decamethonium with individual nAChRs and measure parameters like channel open probability and efficacy.
Objective: To determine the efficacy and binding affinity of decamethonium at the nAChR.
Model: BC3H-1 cells, a mouse muscle cell line expressing nAChRs, or Xenopus oocytes expressing specific nAChR subunits.[12][13]
Methodology:
-
Cell Culture and Preparation: Culture BC3H-1 cells or prepare Xenopus oocytes with injected nAChR subunit cRNA.
-
Patch-Clamp Recording:
-
Use the outside-out patch configuration to isolate a small patch of the cell membrane containing nAChRs.
-
Employ a rapid perfusion system to apply different concentrations of decamethonium (e.g., 10 µM to 1000 µM) and acetylcholine to the patch.[12]
-
Record single-channel currents using a patch-clamp amplifier.
-
-
Data Analysis:
-
Generate concentration-response curves for decamethonium to determine its maximal effect and EC50.[12]
-
To distinguish between low efficacy and channel block, co-apply decamethonium with acetylcholine and generate acetylcholine concentration-response curves in the presence of fixed concentrations of decamethonium (e.g., 30, 100, and 1000 µM).[12]
-
Fit the data to a model of receptor activation and channel block to determine the binding affinity, efficacy, and blocking affinity of decamethonium.[12]
-
This ex vivo method allows for the study of neuromuscular transmission in a controlled environment. The rat phrenic nerve-hemidiaphragm preparation is a classic model.[14]
Objective: To assess the neuromuscular blocking effect of decamethonium and its interaction with other drugs.
Model: Rat phrenic nerve-hemidiaphragm.[14]
Methodology:
-
Dissection: Isolate the phrenic nerve and a section of the hemidiaphragm muscle from a rat.
-
Experimental Setup:
-
Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
Attach the muscle to a force transducer to measure isometric contractions.
-
Stimulate the phrenic nerve supramaximally with electrodes to elicit twitch responses.
-
-
Drug Application:
-
After a stabilization period, add decamethonium to the bath in increasing concentrations to establish a concentration-response curve and determine the EC50 for twitch tension inhibition.[14]
-
To study drug interactions, co-administer decamethonium with antagonists like tubocurarine or hexamethonium (B1218175).[14][15]
-
-
Data Analysis:
-
Measure the reduction in twitch height as a percentage of the baseline.
-
For interaction studies, use isobolographic analysis to determine if the interaction is synergistic, additive, or antagonistic.[14]
-
EMG is used to record the electrical activity of muscles in a living animal to observe fasciculations and the subsequent neuromuscular block.[18][19]
Objective: To characterize the time course and nature of decamethonium-induced muscle fasciculations and paralysis in vivo.
Model: Anesthetized cats or rats.[16]
Methodology:
-
Animal Preparation: Anesthetize the animal and maintain a stable physiological state.
-
EMG Recording:
-
Insert recording electrodes into the muscle of interest (e.g., tibialis anterior).
-
Insert stimulating electrodes near the motor nerve supplying the muscle (e.g., sciatic nerve).
-
-
Drug Administration: Administer decamethonium intravenously, either as a bolus or a continuous infusion.[16]
-
Data Acquisition and Analysis:
-
Record spontaneous EMG activity to detect and quantify fasciculations.
-
Deliver nerve stimuli (e.g., single pulses, train-of-four) and record the compound muscle action potentials (CMAPs) to assess the degree of neuromuscular block.
-
Monitor for the development of Phase I and Phase II block characteristics.
-
Experimental Workflow and Biphasic Block
The progression from fasciculation to paralysis following decamethonium administration can be visualized as a multi-stage process.
Caption: Conceptual workflow of decamethonium's biphasic neuromuscular block.
References
- 1. Decamethonium - Wikipedia [en.wikipedia.org]
- 2. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. openanesthesia.org [openanesthesia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. How Do Depolarizing Neuromuscular Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 11. The role of action potential changes in depolarization-induced failure of excitation contraction coupling in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decamethonium in depolarized muscle and the effects of tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of tubocurarine and decamethonium on voluntary muscle contractions in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Decamethonium Iodide (C 10): Some Observations on its Action Using Electromyography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FASCICULATION—Electromyographic and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Decamethonium Chloride in In Vitro Muscle Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) chloride is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate of skeletal muscle.[1][2] Its mechanism of action involves binding to the nAChR, leading to a sustained depolarization of the muscle fiber membrane.[2] This initial depolarization may cause transient muscle fasciculations, followed by a state of flaccid paralysis as the voltage-gated sodium channels in the perijunctional membrane become inactivated and the muscle becomes unresponsive to further stimulation by acetylcholine.[3][4]
These application notes provide a detailed protocol for the use of decamethonium chloride in an in vitro muscle preparation, specifically the rat phrenic nerve-diaphragm model. This classic and robust preparation allows for the quantitative analysis of neuromuscular transmission and the effects of pharmacological agents like decamethonium.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported potency of this compound in the in vitro rat phrenic nerve-hemidiaphragm preparation.
| Parameter | Value | Muscle Preparation | Reference |
| EC50 | 47.36 ± 9.58 µM | Rat phrenic nerve-hemidiaphragm | [5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol: In Vitro Rat Phrenic Nerve-Diaphragm Preparation for this compound Assay
This protocol details the steps for isolating and mounting a rat phrenic nerve-diaphragm preparation to study the effects of this compound on neuromuscular transmission.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (or Tyrode's solution)
-
This compound stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducer
-
Stimulator for nerve stimulation
-
Data acquisition system
Procedure:
-
Preparation of Physiological Solution:
-
Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Continuously bubble the solution with carbogen gas to maintain a pH of 7.4.
-
Maintain the temperature of the solution in the organ bath at 37°C.[6]
-
-
Dissection of the Phrenic Nerve-Diaphragm:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Quickly perform a thoracotomy to expose the diaphragm and phrenic nerves.[7]
-
Carefully dissect out one hemidiaphragm with the phrenic nerve attached.[8] Take care not to stretch or damage the nerve.
-
A detailed dissection protocol can be found in publications by Bülbring (1946) and in the JoVE video article by Jespersen et al. (2015).[9][10]
-
-
Mounting the Preparation:
-
Mount the hemidiaphragm in the organ bath containing oxygenated Krebs-Henseleit solution.[6]
-
Attach the central tendon to a fixed hook and the costal margin to an isometric force transducer.
-
Place the phrenic nerve over a pair of platinum electrodes for stimulation.
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of 1-2 g, with continuous superfusion of the physiological solution.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square wave pulses of 0.1-0.2 ms (B15284909) duration at a frequency of 0.1-0.2 Hz.
-
Record the isometric twitch contractions using the force transducer and data acquisition system.
-
Ensure a stable baseline of twitch responses is achieved before adding any drugs.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in distilled water.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Record the inhibition of the twitch response at each concentration. The entry of labeled sodium at the end-plate has been shown to be maintained during prolonged exposure to 100 µM decamethonium.[11]
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of this compound.
-
Express the response as a percentage of the initial baseline twitch height.
-
Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
References
- 1. Decamethonium bromide-mediated inhibition of embryonic muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolated organ/tissue test – organ bath [panlab.com]
- 7. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. research.unipd.it [research.unipd.it]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium entry in rat diaphragm induced by depolarizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decamethonium Chloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) chloride is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its mechanism of action involves binding to the nAChR at the motor endplate, causing initial depolarization and muscle fasciculation, followed by a persistent depolarization that leads to receptor desensitization and neuromuscular block.[1] In electrophysiological studies, decamethonium is a valuable tool for characterizing the function and pharmacology of nAChRs, particularly in distinguishing between muscle and neuronal subtypes.[3]
This document provides detailed application notes and protocols for the use of decamethonium chloride in electrophysiology experiments, with a focus on patch-clamp and two-electrode voltage clamp techniques.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various electrophysiological studies.
| Parameter | Receptor Subtype | Expression System | Value | Reference |
| EC50 | Adult muscle-type (α1β1εδ) | Xenopus oocytes | 40 ± 3 µM (peak current) | [4] |
| Adult muscle-type (α1β1εδ) | Xenopus oocytes | 86 ± 10 µM (net charge) | [4] | |
| Fetal muscle-type (α1β1γδ) | Xenopus oocytes | 44 ± 6 µM (peak current) | [4] | |
| Fetal muscle-type (α1β1γδ) | Xenopus oocytes | 89 ± 8 µM (net charge) | [4] | |
| Efficacy | Adult muscle-type (α1β1εδ) | Xenopus oocytes | ~10% of ACh (peak current) | [4] |
| Adult muscle-type (α1β1εδ) | Xenopus oocytes | ~15% of ACh (net charge) | [4] | |
| Fetal muscle-type (α1β1γδ) | Xenopus oocytes | ~8% of ACh (peak current) | [4] | |
| Fetal muscle-type (α1β1γδ) | Xenopus oocytes | ~5% of ACh (net charge) | [4] | |
| Working Concentration Range | nAChR | BC3H-1 cells (patch clamp) | 10 µM - 1000 µM |
Note: Decamethonium has been shown to be a non-depolarizing antagonist for neuronal-type nAChRs and did not evoke detectable responses from any of the neuronal nAChR subtypes tested in some studies.[3]
Signaling Pathway
The interaction of decamethonium with the nicotinic acetylcholine receptor at the neuromuscular junction can be visualized as follows:
Caption: Decamethonium signaling at the neuromuscular junction.
Experimental Protocols
Preparation of this compound Solutions
1. Stock Solution Preparation (10 mM):
-
Materials:
-
This compound powder
-
Deionized water or appropriate external buffer solution (e.g., for patch clamp)
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to make a 10 mM stock solution. The molecular weight of this compound (C₁₆H₃₈Cl₂N₂) is 341.4 g/mol . For 1 mL of a 10 mM stock solution, weigh out 3.414 mg of this compound.
-
Dissolve the powder in 1 mL of deionized water or the external buffer solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
2. Working Solution Preparation (Serial Dilution):
-
Materials:
-
10 mM this compound stock solution
-
External recording solution
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions to obtain the desired final concentrations in the external recording solution. For example, to prepare a 100 µM working solution:
-
Dilute 10 µL of the 10 mM stock solution into 990 µL of the external solution (1:100 dilution).
-
-
Prepare a range of concentrations to generate a dose-response curve (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM).
-
Whole-Cell Voltage-Clamp Recording Protocol
This protocol is a general guideline and may require optimization for specific cell types and recording conditions.
1. Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells stably expressing the receptor, or Xenopus oocytes injected with nAChR subunit cRNAs).
2. Recording Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH; Osmolarity adjusted to 310-320 mOsm | ||
| Internal (Pipette) Solution | K-Gluconate | 90 |
| KCl | 40 | |
| MgCl₂ | 3.2 | |
| EGTA | 3.2 | |
| HEPES | 5 | |
| pH adjusted to 7.2 with KOH; Osmolarity adjusted to 290-300 mOsm | ||
| On the day of recording, add 2 mM Mg-ATP and 0.3 mM Na-GTP |
3. Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are present.
4. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a series of voltage steps to assess cell health and membrane properties.
-
Begin perfusion of the external solution over the cell.
-
Apply this compound at various concentrations using a rapid perfusion system. Apply each concentration for a sufficient duration to reach a steady-state response, followed by a washout period with the external solution until the current returns to baseline.
-
Record the evoked currents using an appropriate data acquisition system.
5. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of decamethonium.
-
Normalize the responses to the maximal response observed.
-
Plot the normalized current amplitude against the logarithm of the decamethonium concentration.
-
Fit the data to a Hill equation to determine the EC50 and Hill coefficient.
Experimental Workflow
Caption: Electrophysiology workflow for decamethonium.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
Application Notes and Protocols for Decamethonium Chloride in Patch Clamp Studies of Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing decamethonium (B1670452) chloride in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs) using patch clamp electrophysiology. Decamethonium is a valuable pharmacological tool for characterizing nAChR function due to its properties as a partial agonist and, at higher concentrations, a channel blocker.
Mechanism of Action
Decamethonium chloride is a depolarizing neuromuscular blocking agent that acts as a partial agonist at nAChRs.[1][2][3][4] Structurally similar to acetylcholine (ACh), it binds to the nicotinic receptors on the motor endplate.[1][5] This binding initially activates the receptor, causing depolarization of the postsynaptic membrane.[1][5] However, decamethonium is not readily hydrolyzed by acetylcholinesterase, leading to a persistent depolarization that renders the endplate unresponsive to subsequent nerve impulses, resulting in muscle paralysis.[1][5]
Studies have shown that decamethonium's efficacy as an agonist is low.[6][7] At higher concentrations, it can also act as a channel blocker, physically obstructing the ion pore of the nAChR.[6][8] This dual mechanism of action—partial agonism and channel blockade—makes it a complex but informative tool for probing nAChR biophysics.
Quantitative Data Summary
The following tables summarize the quantitative data for decamethonium's interaction with various nAChR subtypes, as determined by patch clamp and other electrophysiological studies.
| Receptor Subtype | Agonist Activity | EC50 (µM) | Efficacy (relative to ACh) | Reference |
| Mouse Muscle (α1β1εδ) | Partial Agonist | 40 ± 3 (peak current) | ~10% (peak current) | [9] |
| Mouse Muscle (α1β1εδ) | Partial Agonist | 86 ± 10 (net charge) | ~15% (net charge) | [9] |
| BC3H-1 cells | Partial Agonist | ~100 (for max P_open) | 0.016 | [6][7] |
| Receptor Subtype | Antagonist/Blocking Activity | IC50 (µM) | Reference |
| Human α4(2)β2(3) (HS) | Antagonist | 56 ± 3 (peak current) | [9] |
| Human α4(2)β2(3) (HS) | Antagonist | 60 ± 8 (net charge) | [9] |
| Human α4(3)β2(2) (LS) | Antagonist | 23 ± 1.5 (peak current) | [9] |
| Human α4(3)β2(2) (LS) | Antagonist | 33 ± 3 (net charge) | [9] |
| Human α4β2α5 | Antagonist | 43 ± 1.3 (peak current) | [9] |
| Human α4β2α5 | Antagonist | 53 ± 3.5 (net charge) | [9] |
| Mouse α7 | Antagonist | Most potent among neuronal subtypes | [9] |
Experimental Protocols
This section outlines a generalized whole-cell patch clamp protocol for studying the effects of decamethonium on nAChRs expressed in a heterologous system (e.g., HEK293 cells) or in neurons.
Solutions and Reagents
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. The solution should be bubbled with 95% O₂/5% CO₂. Osmolarity should be adjusted to ~310 mOsm.[10]
-
Internal Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.4 mM CaCl₂, 11 mM EGTA, and 10 mM HEPES. The pH should be adjusted to 7.3 with KOH and osmolarity to ~270 mOsm.[10]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water and store at -20°C.[3] Dilute to the final desired concentrations in the external solution on the day of the experiment.
Patch Clamp Procedure
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips. For neuronal preparations, acute brain slices or cultured neurons can be used.[10][11]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[12]
-
Obtaining a Gigaseal: Approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).[10]
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[13]
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV to -70 mV.[10][14]
-
Drug Application: Apply acetylcholine (ACh) or another nAChR agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) using a fast perfusion system.[11] After establishing a stable baseline of agonist-evoked currents, co-apply decamethonium at varying concentrations.[11]
-
Data Acquisition: Record the resulting ionic currents using a patch clamp amplifier and appropriate data acquisition software.[15] Analyze the inhibition of the agonist-evoked current at each decamethonium concentration to determine the IC₅₀.[11] To study decamethonium's agonist properties, apply it in the absence of other agonists.
Visualizations
Signaling Pathway of nAChR Activation by Decamethonium
Caption: Signaling pathway of nAChR activation by the partial agonist decamethonium.
Experimental Workflow for Patch Clamp Analysis of Decamethonium
Caption: Experimental workflow for analyzing decamethonium's effect on nAChRs using patch clamp.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decamethonium - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cn.aminer.org [cn.aminer.org]
- 8. Decamethonium both opens and blocks endplate channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols for In Vivo Administration of Decamethonium in Rodent Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of decamethonium (B1670452), a depolarizing neuromuscular blocking agent, for skeletal muscle research in rodent models. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of studies investigating neuromuscular function and muscle physiology.
Introduction
Decamethonium is a quaternary ammonium (B1175870) compound that acts as a partial agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate of skeletal muscle.[1][2][3] Its binding to the nAChR mimics the action of acetylcholine (ACh), leading to a sustained depolarization of the postsynaptic membrane.[1][4] This persistent depolarization inactivates voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by ACh and resulting in flaccid paralysis.[4][5] Decamethonium is not significantly metabolized in small animals and is primarily eliminated unchanged by the kidneys.[1] Due to its potent and reliable action, decamethonium is a valuable tool for inducing temporary, reversible muscle paralysis in rodents for a variety of research applications.
Signaling Pathway of Decamethonium at the Neuromuscular Junction
Decamethonium exerts its effect by directly interacting with the nAChRs at the neuromuscular junction. The binding of decamethonium leads to a prolonged opening of the ion channel, causing a persistent influx of sodium ions and efflux of potassium ions. This disrupts the normal repolarization process, leading to a state of depolarization blockade.
Caption: Decamethonium's mechanism of action at the neuromuscular junction.
Quantitative Data
The following tables summarize key quantitative parameters for the in vivo administration of decamethonium in rodents. It is crucial to note that dosages can vary depending on the specific rodent strain, age, sex, and the muscle group being studied. Pilot studies are recommended to determine the optimal dose for a specific experimental setup.
Table 1: Decamethonium Dosage and Efficacy in Rodents
| Species | Route of Administration | Dose | Effect | Reference(s) |
| Rat | Intramuscular (i.m.) | 1.08 mg/kg | Induction of spastic paralysis | [6] |
| Rat | In vitro (phrenic nerve-diaphragm) | 47.36 µM (EC50) | 50% inhibition of muscle contraction | [7] |
| Mouse | Intramuscular (i.m.) | Dose-dependent | Reduction in grip strength | [8] |
| Mouse | Oral (p.o.) | 190 mg/kg (LD50) | Lethal dose in 50% of animals | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Decamethonium in Rodents
| Parameter | Value | Species | Notes | Reference(s) |
| Onset of Paralysis | ~2 minutes | General | Rapidly absorbed following parenteral administration. | [1] |
| Duration of Action | ~15 minutes | General | Short-acting depolarizing muscle relaxant. | [1] |
| Plasma Half-life (t1/2) | ~30 - 60 minutes | General | Primarily eliminated by the kidneys. | [1] |
| Biotransformation | Not significant | Small animals | Excreted largely unchanged. | [1] |
Experimental Protocols
Important Pre-experimental Considerations:
-
Animal Welfare: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Due to the paralytic nature of decamethonium, animals must be appropriately anesthetized and monitored throughout the experiment to prevent distress.[3] Ophthalmic ointment should be applied to prevent corneal drying.
-
Respiratory Support: Since decamethonium can paralyze respiratory muscles, it is critical to be prepared to provide artificial ventilation, especially at higher doses.[1]
-
Anesthesia: A stable plane of anesthesia should be established before administering decamethonium. Inhalant anesthetics like isoflurane (B1672236) are commonly used as they allow for precise control of anesthetic depth.[9]
-
Vehicle: Decamethonium bromide is typically dissolved in sterile saline (0.9% NaCl) for in vivo administration.
Protocol 1: In Vivo Neuromuscular Blockade Induction and Monitoring using Electromyography (EMG)
This protocol describes the induction of neuromuscular blockade with decamethonium and its monitoring using EMG in an anesthetized rodent.
Materials:
-
Decamethonium bromide
-
Sterile saline (0.9% NaCl)
-
Anesthetic machine with isoflurane vaporizer
-
EMG recording system with needle electrodes
-
Heating pad to maintain body temperature
-
Animal restrainer (if necessary for injections)
-
Syringes and needles for administration
Experimental Workflow:
Caption: Experimental workflow for EMG monitoring of decamethonium-induced paralysis.
Procedure:
-
Anesthesia: Anesthetize the rodent using isoflurane (4-5% for induction, 1.5-2.5% for maintenance). Confirm the depth of anesthesia by lack of response to a paw pinch.
-
Animal Preparation: Place the anesthetized animal on a heating pad to maintain its body temperature at 37°C.
-
EMG Electrode Placement: Insert sterile needle electrodes into the target muscle (e.g., gastrocnemius or tibialis anterior) and a reference electrode subcutaneously.
-
Baseline Recording: Record baseline EMG activity for a stable period before drug administration.
-
Decamethonium Administration: Administer the prepared decamethonium solution. The route of administration (intravenous, intramuscular, or intraperitoneal) will affect the onset and dosage required.
-
EMG Recording: Continuously record the EMG signal. A significant reduction or complete abolition of the EMG signal indicates the onset of neuromuscular blockade.
-
Monitoring: Monitor the animal's vital signs and the duration of the neuromuscular block.
-
Recovery: Allow the animal to recover from the effects of decamethonium under anesthesia. The duration of paralysis is typically around 15 minutes.[1]
Protocol 2: In Vivo Muscle Contractility Measurement (Isometric Force)
This protocol outlines the measurement of isometric muscle force in response to nerve stimulation before and after the administration of decamethonium.
Materials:
-
Decamethonium bromide
-
Sterile saline (0.9% NaCl)
-
Anesthetic machine with isoflurane vaporizer
-
In vivo muscle test system (e.g., Aurora Scientific Inc.) including a force transducer and nerve stimulator
-
Surgical instruments for exposing the nerve and tendon
-
Suture material
-
Heating pad
Experimental Workflow:
Caption: Workflow for in vivo muscle contractility measurement with decamethonium.
Procedure:
-
Animal Preparation: Anesthetize the rodent and maintain it on a heating pad as described in Protocol 1.
-
Surgical Exposure: Make a small incision to expose the target muscle (e.g., tibialis anterior) and its innervating nerve (e.g., common peroneal nerve).
-
Tendon and Nerve Placement: Carefully dissect the distal tendon and attach it to a force transducer using suture. Place the nerve on stimulating electrodes.
-
Optimal Length Determination: Determine the optimal muscle length (Lo) by adjusting the muscle length to produce the maximal twitch force in response to a single nerve stimulus.
-
Baseline Force Measurement: Record baseline isometric twitch and tetanic forces by stimulating the nerve at various frequencies.
-
Decamethonium Administration: Administer decamethonium at the desired dose and route.
-
Post-Drug Force Measurement: After the onset of paralysis, repeat the nerve stimulation protocol to measure the reduction in muscle force.
-
Data Analysis: Calculate the percentage reduction in twitch and tetanic force to quantify the effect of decamethonium.
Protocol 3: Assessment of Motor Coordination and Muscle Strength (Rotarod and Grip Strength Tests)
These behavioral tests can be used to assess the functional consequences of sub-paralytic doses of decamethonium or to monitor recovery from paralysis.
3.1 Rotarod Test
Materials:
-
Rotarod apparatus for rodents
-
Decamethonium bromide
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Acclimation and Training: Acclimatize the animals to the testing room and train them on the rotarod for several days prior to the experiment until a stable baseline performance is achieved.[10][11][12]
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall from the rotating rod.
-
Decamethonium Administration: Administer a sub-paralytic dose of decamethonium. The dose should be determined in a pilot study to induce motor impairment without causing complete paralysis.
-
Post-Drug Testing: At predetermined time points after administration, place the animal back on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the post-drug latency to fall with the baseline performance to assess the effect of decamethonium on motor coordination.
3.2 Grip Strength Test
Materials:
-
Grip strength meter for rodents
-
Decamethonium bromide
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Acclimation: Acclimatize the animals to the testing procedure.
-
Baseline Measurement: Measure the baseline forelimb and/or hindlimb grip strength by gently pulling the animal by its tail away from the grip meter's grid.[13][14]
-
Decamethonium Administration: Administer decamethonium.
-
Post-Drug Testing: At various time points after administration, measure the grip strength again.
-
Data Analysis: Compare the post-drug grip strength to the baseline values to quantify the reduction in muscle strength. A dose-response relationship can be established by testing different doses of decamethonium.[8]
Conclusion
The in vivo administration of decamethonium is a valuable technique for studying neuromuscular function in rodents. The protocols and data presented in these application notes provide a framework for researchers to design and implement experiments to investigate the effects of this depolarizing neuromuscular blocking agent on muscle physiology. Careful consideration of animal welfare, appropriate anesthesia, and respiratory support are paramount for the successful and ethical use of decamethonium in research.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Decamethonium - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Studies on the Actions of Calcium Channel Blockers, Anticholinesterases Agents on Experimentally Induced Spastic Paralysis in Normotensive Rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. treat-nmd.org [treat-nmd.org]
- 10. biomed-easy.com [biomed-easy.com]
- 11. Rotarod test in rats [protocols.io]
- 12. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 13. mmpc.org [mmpc.org]
- 14. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Preparing Stable Decamethonium Chloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452), a depolarizing neuromuscular blocking agent, serves as a crucial tool in neuroscience and pharmacology research.[1] It functions as a partial agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), mimicking the action of acetylcholine to induce depolarization of the motor endplate, which leads to muscle paralysis.[1][2] Accurate and stable stock solutions of decamethonium chloride are paramount for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for research use.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for decamethonium salts. While specific data for this compound is limited in readily available literature, the properties of the more commonly cited decamethonium bromide are provided as a close surrogate. Researchers should validate these parameters for their specific batch of this compound.
| Parameter | Value (Decamethonium Bromide) | Notes |
| Molecular Weight | 418.3 g/mol | This compound MW: 329.39 g/mol . |
| Solubility in Water | ≥ 50 mg/mL (119.53 mM)[2] | Freely soluble in water.[1] |
| Solubility in DMSO | 83.33 mg/mL (199.22 mM)[2] | Use of fresh, moisture-free DMSO is recommended.[2] |
| Solubility in Ethanol | 25 mg/mL | Freely soluble in alcohol.[1] |
| Powder Storage | 3 years at -20°C | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution Storage (-80°C) | 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Stock Solution Storage (-20°C) | 1 month | |
| Aqueous Solution Stability | Stable and can be sterilized by autoclaving.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in a suitable aqueous buffer (e.g., Phosphate Buffered Saline - PBS).
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 329.39 g/mol
-
To prepare a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 329.39 g/mol * Volume (L)
-
For 10 mL (0.010 L) of stock solution: Mass = 0.010 * 329.39 * 0.010 = 0.0329 g = 32.9 mg
-
-
-
Weighing the this compound:
-
Tare a clean, dry weighing boat on a calibrated analytical balance.
-
Carefully weigh out 32.9 mg of this compound powder.
-
-
Dissolving the this compound:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add a small volume of sterile PBS (e.g., 5 mL) to the tube.
-
Vortex the tube until the powder is completely dissolved. Decamethonium salts are freely soluble in water.[1]
-
Once dissolved, add sterile PBS to bring the final volume to 10 mL.
-
-
Sterilization and Aliquoting:
-
To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Dispense the stock solution into sterile, clearly labeled microcentrifuge tubes in volumes appropriate for your experimental needs (e.g., 100 µL or 500 µL). Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Quality Control of this compound Stock Solution
This protocol outlines a general approach for verifying the concentration and purity of the prepared stock solution using High-Performance Liquid Chromatography (HPLC). A specific method for this compound may need to be developed and validated based on available instrumentation and standards. The following is a suggested starting point adapted from methods for similar quaternary ammonium (B1175870) compounds.
Materials:
-
Prepared this compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Ammonium acetate
-
This compound reference standard
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted). The optimal ratio will need to be determined empirically but a starting point could be 80:20 (v/v) acetonitrile:buffer.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the this compound reference standard of known concentrations.
-
-
Sample Preparation:
-
Dilute an aliquot of your prepared this compound stock solution with the mobile phase to a concentration that falls within the range of your standard curve.
-
-
HPLC Analysis:
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210-220 nm).
-
Inject the standard solutions to generate a standard curve (peak area vs. concentration).
-
Inject the diluted stock solution sample.
-
-
Data Analysis:
-
Determine the peak area of this compound in your sample chromatogram.
-
Using the standard curve, calculate the concentration of this compound in your diluted sample.
-
Account for the dilution factor to determine the concentration of your original stock solution. The purity can be assessed by the presence of any additional peaks in the chromatogram.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Caption: Mechanism of this compound at the nAChR.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing a stable this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application of Decamethonium Chloride in Studies of Nicotinic Acetylcholine Receptor Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) chloride is a depolarizing neuromuscular blocking agent that serves as a valuable pharmacological tool in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its primary mechanism of action involves binding to nAChRs, initially acting as a partial agonist to cause membrane depolarization, which can lead to muscle fasciculations.[4][5] This initial activation is followed by a more prolonged phase of receptor desensitization, rendering the receptors unresponsive to the endogenous agonist, acetylcholine (ACh), and resulting in neuromuscular blockade.[5] This biphasic action makes decamethonium a key compound for investigating the molecular mechanisms of nAChR desensitization, a fundamental process in synaptic transmission and a target for therapeutic intervention in various neurological disorders.
Desensitization is an intrinsic property of nAChRs where prolonged or repeated exposure to an agonist leads to a conformational change in the receptor to a high-affinity, non-conducting state.[6][7] This process is crucial for preventing over-excitation and is implicated in the physiological modulation of synaptic strength. Decamethonium's stability and resistance to hydrolysis by acetylcholinesterase, unlike ACh, allow for sustained receptor activation and subsequent profound desensitization, making it an ideal agent for studying the kinetics and structural basis of this phenomenon.[5]
These application notes provide a comprehensive overview of the use of decamethonium chloride in nAChR desensitization research, including its effects on various receptor subtypes, detailed experimental protocols for electrophysiological studies, and an exploration of the associated signaling pathways.
Data Presentation: Quantitative Effects of Decamethonium on nAChR Function
The following tables summarize the quantitative data on the interaction of decamethonium with different nAChR subtypes.
| Receptor Subtype | Preparation | Technique | Parameter | Value | Reference |
| Mouse Muscle (α1β1γδ) | BC3H-1 cells | Patch Clamp | Efficacy (relative to ACh) | 0.016 | Sheridan, R. E., & Lester, H. A. (1993) |
| Rat Muscle | Phrenic nerve-hemidiaphragm | Isobolographic analysis | EC50 | 47.36 ± 9.58 µM | [8] |
| Mouse Neuronal α3β2 | Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 | > 1000 µM | Papke, R. L., et al. (2011) |
| Mouse Neuronal α3β4 | Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 | 120 ± 10 µM | Papke, R. L., et al. (2011) |
| Mouse Neuronal α4β2 | Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 | 31 ± 2 µM | Papke, R. L., et al. (2011) |
| Mouse Neuronal α4β4 | Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 | 110 ± 10 µM | Papke, R. L., et al. (2011) |
| Mouse Neuronal α7 | Xenopus oocytes | Two-Electrode Voltage Clamp | IC50 | 1.3 ± 0.1 µM | Papke, R. L., et al. (2011) |
Experimental Protocols
Protocol 1: Characterization of Decamethonium-Induced Desensitization of nAChRs Expressed in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)
This protocol describes the methodology to study the effect of decamethonium on nAChRs heterologously expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Stage V-VI Xenopus oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., muscle α1, β1, γ, δ or neuronal α7, α4β2).
-
Incubate oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.
2. Two-Electrode Voltage Clamp Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
3. Decamethonium Application and Desensitization Protocol:
-
Prepare stock solutions of this compound in the appropriate Ringer's solution.
-
To measure the rate of desensitization, apply a high concentration of acetylcholine (e.g., 100 µM - 1 mM) to elicit a maximal current response.
-
Once the peak current is reached, co-apply acetylcholine with the desired concentration of decamethonium and record the decay of the current over time. The rate of decay reflects the rate of desensitization.
-
To assess the extent of desensitization, pre-incubate the oocyte with decamethonium for a defined period (e.g., 1-5 minutes) before applying an acetylcholine test pulse. The reduction in the peak current amplitude of the test pulse compared to a control pulse (without decamethonium pre-incubation) indicates the degree of desensitization.
-
To determine the IC50 for antagonism, co-apply increasing concentrations of decamethonium with a fixed, sub-maximal concentration of acetylcholine (e.g., EC20) and measure the inhibition of the acetylcholine-induced current.
4. Data Analysis:
-
Measure the peak current amplitude and the rate of current decay.
-
Fit the current decay to an exponential function to determine the time constant of desensitization (τ).
-
Plot the percentage of inhibition against the logarithm of the decamethonium concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Investigating Decamethonium's Effect on nAChR Desensitization in Mammalian Cells using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the use of the patch-clamp technique to study decamethonium's effects on nAChRs in a mammalian cell line (e.g., HEK293 or SH-SY5Y) stably or transiently expressing the nAChR subtype of interest.
1. Cell Culture and Transfection:
-
Culture the mammalian cells in appropriate media and conditions.
-
Transfect the cells with plasmids encoding the desired nAChR subunits using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2).
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
3. Rapid Drug Application and Desensitization Measurement:
-
Use a rapid solution exchange system to apply drugs to the recorded cell.
-
To measure the onset of desensitization, apply a saturating concentration of acetylcholine to evoke a peak inward current.
-
Following the peak, continue the application of acetylcholine and record the decay of the current. The rate of decay represents the rate of desensitization.
-
To study the effect of decamethonium, either co-apply decamethonium with acetylcholine or pre-apply decamethonium for a set duration before the acetylcholine application.
-
To measure recovery from desensitization, apply a desensitizing pulse of decamethonium (or acetylcholine), followed by a variable washout period, and then a test pulse of acetylcholine. The recovery of the test pulse current amplitude over time indicates the rate of recovery from desensitization.
4. Data Analysis:
-
Measure peak current amplitudes and current decay kinetics.
-
Fit the decay phase of the current to a single or double exponential function to obtain the time constants of desensitization.
-
Plot the normalized peak current of the test pulse against the recovery time interval and fit to an exponential function to determine the time constant of recovery.
Signaling Pathways in nAChR Desensitization
The desensitization of nAChRs is a complex process that can be modulated by intracellular signaling pathways, particularly those involving calcium and protein kinases.
1. Calcium-Dependent Modulation:
-
Activation of nAChRs, including the initial depolarization by decamethonium, leads to an influx of Ca2+ into the cell.
-
This rise in intracellular Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII).
-
These kinases can phosphorylate the nAChR, which can, in turn, modulate the rate and extent of desensitization. For some nAChR subtypes, phosphorylation has been shown to accelerate desensitization.
2. G Protein-Coupled Receptor (GPCR) Cross-talk:
-
There is evidence of cross-talk between nAChRs and GPCR signaling pathways.
-
Activation of certain GPCRs can lead to the activation of second messenger systems that can also result in the phosphorylation of nAChRs, thereby influencing their desensitization properties.
3. Receptor Trafficking:
-
Prolonged desensitization can be a prelude to receptor internalization, a process where receptors are removed from the cell surface.
-
This process is often mediated by clathrin-dependent endocytosis and can involve the recruitment of scaffolding proteins like β-arrestin, although this is more established for GPCRs. The role of such pathways in decamethonium-induced nAChR trafficking requires further investigation.
Conclusion
This compound is an indispensable tool for the detailed investigation of nicotinic acetylcholine receptor desensitization. Its properties as a partial agonist and a depolarizing blocking agent allow for the precise manipulation and study of the conformational changes that underlie this fundamental aspect of receptor function. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the effects of decamethonium on various nAChR subtypes using established electrophysiological techniques. A deeper understanding of the signaling pathways involved in and initiated by nAChR desensitization, facilitated by the use of probes like decamethonium, will be critical for the development of novel therapeutics targeting cholinergic signaling in a range of diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuromuscular Junction Assays Using Decamethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuromuscular junction (NMJ) is a specialized synapse critical for mediating communication between motor neurons and skeletal muscle fibers, enabling voluntary movement.[1][2] Dysfunction at the NMJ is implicated in a variety of neuromuscular diseases. Decamethonium (B1670452) chloride is a classic depolarizing neuromuscular blocking agent that serves as a valuable tool for studying the function and pharmacology of the NMJ.[1][3] It acts as a partial agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate.[1][3][4] This document provides detailed application notes and protocols for utilizing decamethonium chloride in various NMJ assays.
Mechanism of Action of this compound
This compound mimics the action of acetylcholine (ACh) by binding to and activating nAChRs on the postsynaptic muscle membrane.[1][4] This initial binding causes depolarization of the motor endplate, leading to muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not readily degraded and persists in the synaptic cleft.[1][4] This prolonged presence leads to a persistent depolarization of the muscle membrane, rendering it unresponsive to further nerve impulses and resulting in flaccid paralysis.[1][4] This process is often referred to as a "depolarization block".
Data Presentation
The following table summarizes quantitative data for this compound obtained from an ex vivo rat phrenic nerve-hemidiaphragm preparation. This data is essential for dose-response studies and for selecting appropriate concentrations for various assays.
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 47.36 ± 9.58 µM | Rat | Phrenic Nerve-Hemidiaphragm | [5] |
| EC50 | 17.07 µg/ml | Rat | Phrenic Nerve-Hemidiaphragm | [6] |
| EC95 | 26.84 µg/ml | Rat | Phrenic Nerve-Hemidiaphragm | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: General experimental workflow for an NMJ assay using this compound.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound to assess neuromuscular function.
Ex Vivo Phrenic Nerve-Hemidiaphragm Muscle Preparation Assay
This classic ex vivo assay allows for the direct measurement of muscle contractile force in response to nerve stimulation.[7][8]
Materials:
-
Krebs-Ringer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose), bubbled with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Organ bath with stimulating and recording electrodes.
-
Force transducer and data acquisition system.
-
Male Wistar rats (200-250 g).
Protocol:
-
Tissue Dissection: Humanely euthanize a rat and dissect the phrenic nerve-hemidiaphragm preparation.[7]
-
Mounting: Mount the hemidiaphragm in an organ bath containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach the tendinous portion of the diaphragm to a force transducer.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, ensuring a stable baseline twitch response.
-
Decamethonium Application:
-
Prepare a series of dilutions of this compound in Krebs-Ringer solution.
-
Add the lowest concentration of decamethonium to the organ bath and record the twitch response until a stable effect is observed.
-
Wash the preparation with fresh Krebs-Ringer solution until the twitch response returns to baseline.
-
Repeat the process with increasing concentrations of decamethonium to establish a dose-response curve.
-
-
Data Acquisition and Analysis:
-
Record the amplitude of the muscle twitch contractions.
-
Calculate the percentage inhibition of the twitch response for each concentration of decamethonium relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the decamethonium concentration to determine the EC50 value.
-
In Vivo Compound Muscle Action Potential (CMAP) Measurement
CMAP recordings provide an in vivo assessment of the functional integrity of the neuromuscular system.[9][10]
Materials:
-
Anesthetized animal (e.g., mouse or rat).
-
Stimulating needle electrodes.
-
Recording surface or needle electrodes.
-
Electromyography (EMG) machine with amplifier and data acquisition software.
-
This compound solution for injection.
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Electrode Placement:
-
Place the stimulating electrodes over a motor nerve (e.g., sciatic nerve).
-
Place the recording electrodes over the belly and tendon of a muscle innervated by that nerve (e.g., gastrocnemius muscle).[9]
-
-
Baseline CMAP Recording:
-
Decamethonium Administration:
-
Administer a specific dose of this compound intravenously or intraperitoneally.
-
-
Post-Treatment CMAP Recording:
-
Record CMAPs at various time points after decamethonium administration to observe the onset and duration of the neuromuscular block.
-
Repetitive nerve stimulation (e.g., 2-3 Hz) can also be used to assess for decremental responses in the presence of the drug.
-
-
Data Analysis:
-
Measure the amplitude of the CMAP at each time point.
-
Calculate the percentage reduction in CMAP amplitude compared to the baseline.
-
Analyze the decrement in CMAP amplitude during repetitive nerve stimulation.
-
In Vitro Neuromuscular Co-culture Assay
This assay utilizes co-cultures of motor neurons and skeletal muscle cells to model the NMJ in a controlled environment.[1][2]
Materials:
-
Motor neurons (e.g., derived from embryonic stem cells or iPSCs).
-
Myoblasts (e.g., C2C12 cell line or primary myoblasts).
-
Appropriate cell culture media and supplements for neuronal and muscle cell differentiation.
-
Multi-well plates (e.g., with micro-tunnels for compartmentalized cultures).
-
This compound stock solution.
-
Imaging system to monitor muscle contractions (e.g., brightfield microscopy with video capture).
Protocol:
-
Cell Seeding and Co-culture:
-
Plate myoblasts in a multi-well plate and differentiate them into myotubes.
-
Seed motor neurons in close proximity to or in a separate compartment connected by micro-tunnels to the myotubes.
-
Allow the co-culture to mature and form functional NMJs, which can be confirmed by observing spontaneous muscle contractions.
-
-
Baseline Contraction Measurement:
-
Record baseline spontaneous or evoked (e.g., via electrical or optogenetic stimulation) muscle contractions using video microscopy.
-
-
Decamethonium Treatment:
-
Prepare a range of this compound concentrations in the culture medium.
-
Add the decamethonium solutions to the wells and incubate for a defined period.
-
-
Post-Treatment Contraction Measurement:
-
Record muscle contractions following decamethonium treatment.
-
-
Data Analysis:
-
Quantify the frequency and amplitude of muscle contractions before and after treatment.
-
Software tools can be used to analyze video recordings and quantify muscle movement.
-
Determine the concentration of decamethonium that inhibits muscle contractions.
-
Calcium Imaging Assay at the Neuromuscular Junction
Calcium imaging allows for the visualization of intracellular calcium dynamics in the muscle cell following nAChR activation.[12][13]
Materials:
-
NMJ preparation (e.g., ex vivo tissue or in vitro co-culture).
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator).
-
Fluorescence microscope with a high-speed camera.
-
Image analysis software.
-
This compound stock solution.
Protocol:
-
Loading with Calcium Indicator:
-
Incubate the NMJ preparation with a membrane-permeant calcium indicator (e.g., Fluo-4 AM) to load the muscle cells.
-
Alternatively, use a transgenic model expressing a genetically encoded calcium indicator.
-
-
Baseline Imaging:
-
Acquire baseline fluorescence images of the muscle cells.
-
If studying evoked responses, stimulate the motor nerve and record the resulting calcium transients in the muscle.
-
-
Application of Decamethonium:
-
Perfuse the preparation with a solution containing this compound.
-
-
Post-Treatment Imaging:
-
Record the changes in intracellular calcium concentration in response to decamethonium. An initial transient increase followed by a sustained elevation or subsequent block of evoked transients is expected.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F) over time.
-
Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium transients.
-
Compare the calcium signals before and after decamethonium application to assess its effect on nAChR-mediated calcium influx.
-
Conclusion
This compound remains a valuable pharmacological tool for investigating the function and dysfunction of the neuromuscular junction. The protocols outlined in these application notes provide a framework for utilizing decamethonium in a range of assays, from traditional ex vivo muscle preparations to modern in vitro co-culture systems. By carefully selecting the appropriate assay and quantifying the effects of decamethonium, researchers can gain significant insights into the mechanisms of neuromuscular transmission and the pathophysiology of neuromuscular disorders.
References
- 1. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Neuromuscular Junction In Vitro Assay | Axion Biosystems [axionbiosystems.com]
- 5. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular Blocking Properties of alpha-Bungarotoxin, Decamethonium and Lidocaine in the Rat Phrenic Nerve-Hemidiaphragm Preparation. [ekja.org]
- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Calcium imaging at the Drosophila larval neuromuscular junction [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium/Calmodulin Kinase II-Dependent Acetylcholine Receptor Cycling at the Mammalian Neuromuscular Junction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Neuromuscular Blockade with Decamethonium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decamethonium (B1670452) is a depolarizing neuromuscular blocking agent that induces paralysis by acting as a partial agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate.[1][2][3] Its structural similarity to acetylcholine allows it to bind to and activate the nAChR, leading to a sustained depolarization of the muscle fiber membrane.[3] This persistent depolarization renders the endplate unresponsive to subsequent nerve impulses, resulting in muscle paralysis.[3] Unlike acetylcholine, decamethonium is not hydrolyzed by acetylcholinesterase, leading to a longer duration of action.[3]
These application notes provide detailed protocols for monitoring the neuromuscular blockade induced by decamethonium in various animal models. The methodologies described herein are essential for researchers in pharmacology, toxicology, and drug development to accurately assess the potency, duration of action, and potential reversal of neuromuscular blocking agents.
Mechanism of Action of Decamethonium
Decamethonium's primary mechanism of action involves a two-phase block at the neuromuscular junction:
-
Phase I Block (Depolarizing Block): Initial administration of decamethonium causes widespread depolarization of the motor endplate, leading to transient muscle fasciculations. This is followed by flaccid paralysis as the voltage-gated sodium channels surrounding the endplate inactivate and become refractory to further stimulation.
-
Phase II Block (Desensitizing Block): With prolonged exposure or higher doses of decamethonium, the postjunctional membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to acetylcholine. This phase is characterized by a fade in twitch response to train-of-four (TOF) stimulation, similar to that seen with non-depolarizing blockers.
Materials:
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Dissection kit
-
Force-displacement transducer
-
Stimulator with stimulating electrodes (hook or needle)
-
Data acquisition system
-
Decamethonium solution
-
Animal warming pad
Procedure:
-
Anesthesia: Anesthetize the rat according to an approved institutional protocol. Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Surgical Preparation:
-
Make an incision on the lateral side of the hindlimb to expose the sciatic nerve and the gastrocnemius muscle.
-
Carefully isolate the sciatic nerve for stimulation.
-
Sever the Achilles tendon and attach it to the force-displacement transducer using a strong suture.
-
Securely fix the limb to prevent movement during muscle contraction.
-
-
Stimulation and Recording:
-
Place the stimulating electrodes on the isolated sciatic nerve.
-
Determine the supramaximal stimulus intensity by gradually increasing the voltage until a maximal twitch response is observed. Use a stimulus intensity 10-20% above this level for the experiment.
-
Deliver single twitch stimuli at a low frequency (e.g., 0.1 Hz) and record the baseline twitch tension.
-
-
Decamethonium Administration:
-
Administer decamethonium intravenously or intraperitoneally.
-
Continuously monitor and record the twitch tension. The degree of neuromuscular blockade is quantified as the percentage decrease from the baseline twitch height.
-
-
Data Analysis:
-
Measure the amplitude of the twitch tension before and after decamethonium administration.
-
Calculate the percentage of neuromuscular blockade: % Blockade = (1 - (Twitch Amplitude after Drug / Baseline Twitch Amplitude)) * 100.
-
In Vivo Neuromuscular Monitoring: Electromyography (EMG) and Train-of-Four (TOF) Stimulation (Mouse/Rat)
This protocol details the use of EMG and TOF stimulation to monitor neuromuscular function in anesthetized rodents. [4] dot
Materials:
-
Anesthetic (e.g., isoflurane)
-
Peripheral nerve stimulator capable of delivering TOF stimulation
-
Needle electrodes for stimulation and recording
-
EMG amplifier and data acquisition system
-
Decamethonium solution
-
Animal warming pad
Procedure:
-
Anesthesia and Electrode Placement:
-
Anesthetize the animal and maintain a stable level of anesthesia.
-
For hindlimb monitoring, place the stimulating needle electrodes subcutaneously along the path of the sciatic nerve.
-
Insert the recording needle electrodes into the gastrocnemius or tibialis anterior muscle. [4]A reference electrode can be placed subcutaneously nearby.
-
-
Stimulation and Recording:
-
Determine the supramaximal stimulus intensity for a single twitch.
-
Set the nerve stimulator to deliver a TOF sequence (four supramaximal stimuli at 2 Hz).
-
Record the compound muscle action potentials (CMAPs) for each of the four twitches.
-
-
Baseline Measurement:
-
Before drug administration, record several baseline TOF responses. The TOF ratio is calculated as the amplitude of the fourth CMAP (T4) divided by the amplitude of the first CMAP (T1). In an unblocked state, the TOF ratio should be close to 1.0.
-
-
Decamethonium Administration and Monitoring:
-
Administer decamethonium.
-
Deliver TOF stimuli at regular intervals (e.g., every 15-30 seconds) and record the responses.
-
Observe for a decrease in the number of twitches and a fade in the TOF ratio as the neuromuscular blockade develops.
-
-
Data Analysis:
-
The depth of neuromuscular blockade is assessed by:
-
TOF Count: The number of discernible twitches out of the four stimuli. A count of 0/4 indicates a profound block.
-
TOF Ratio: In cases where all four twitches are present, the T4/T1 ratio provides a quantitative measure of fade. A lower ratio indicates a deeper level of block during Phase II.
-
-
Grip Strength Assessment (Mouse)
This protocol provides a non-invasive method to assess neuromuscular function in conscious mice following the administration of decamethonium.
Materials:
-
Grip strength meter with a grid or bar
-
Decamethonium solution
-
Animal scale
Procedure:
-
Baseline Measurement:
-
Before drug administration, measure the baseline grip strength of each mouse.
-
Hold the mouse by the tail and allow it to grasp the grid or bar with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip. The peak force is recorded.
-
Perform 3-5 measurements per mouse and calculate the average baseline grip strength.
-
-
Decamethonium Administration:
-
Administer decamethonium via the desired route (e.g., intraperitoneal or subcutaneous).
-
-
Post-treatment Measurement:
-
At predetermined time points after administration, repeat the grip strength measurement as described in step 1.
-
Continue measurements until grip strength returns to baseline levels.
-
-
Data Analysis:
-
Express the post-treatment grip strength as a percentage of the baseline measurement for each mouse.
-
Plot the time course of the effect of decamethonium on grip strength.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of Decamethonium on Twitch Tension in Anesthetized Rats
| Animal ID | Baseline Twitch Tension (g) | Twitch Tension post-Decamethonium (g) | % Neuromuscular Blockade |
| Rat 1 | 50.2 | 5.1 | 89.8% |
| Rat 2 | 48.9 | 4.5 | 90.8% |
| Rat 3 | 52.1 | 6.2 | 88.1% |
| Mean ± SD | 50.4 ± 1.6 | 5.3 ± 0.8 | 89.6% ± 1.4% |
Table 2: Train-of-Four (TOF) Monitoring of Decamethonium-Induced Blockade in Mice
| Animal ID | Baseline TOF Ratio (T4/T1) | TOF Count post-Decamethonium | TOF Ratio post-Decamethonium (if applicable) |
| Mouse 1 | 0.98 | 1/4 | N/A |
| Mouse 2 | 0.99 | 0/4 | N/A |
| Mouse 3 | 0.97 | 2/4 | 0.35 |
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for monitoring neuromuscular blockade induced by decamethonium in various animal models. The choice of methodology will depend on the specific research question, the animal species being used, and the available equipment. Careful adherence to these protocols will ensure the generation of high-quality, reliable data for the assessment of neuromuscular function.
References
- 1. Long-Term in-Vivo Monitoring of Neuromuscular Performance in Mice - Center for Implantable Devices [engineering.purdue.edu]
- 2. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography of Labeled Decamethonium in Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the autoradiographic analysis of radiolabeled decamethonium (B1670452) in muscle tissue. Decamethonium, a depolarizing neuromuscular blocking agent, is a valuable tool for studying the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate. Autoradiography allows for the precise localization and quantification of decamethonium binding sites, offering insights into receptor distribution and density in various muscle types and under different physiological and pathological conditions.
Introduction
Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of skeletal muscle.[1][2] Its binding to the nAChR leads to prolonged depolarization of the muscle fiber membrane, resulting in muscle paralysis.[1][2] By labeling decamethonium with a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), its distribution within muscle tissue can be visualized and quantified using autoradiography. This technique has been instrumental in demonstrating the accumulation of decamethonium at the motor end-plate and in studying changes in nAChR density, for instance, following denervation.
Key Applications
-
Localization of nAChRs: Visualize the distribution of decamethonium binding sites, primarily concentrated at the motor endplates of skeletal muscle fibers.
-
Quantification of Receptor Density: Determine the relative or absolute density of nAChRs in different muscle types (e.g., fast-twitch vs. slow-twitch) and under various experimental conditions.
-
Drug-Receptor Interaction Studies: Investigate the binding characteristics of decamethonium and the effects of other neuromuscular blocking agents on its binding.
-
Denervation Studies: Analyze the upregulation of extrajunctional nAChRs following nerve injury.
Data Presentation
Quantitative Analysis of [³H]-Decamethonium Uptake in Muscle Tissue
The following table summarizes quantitative data extracted from studies on the uptake of radiolabeled decamethonium in muscle tissue. These studies typically employ scintillation counting or grain counting from autoradiographs for quantification.
| Muscle Type/Condition | Method of Quantification | Key Findings | Reference |
| Cat Soleus Muscle | Scintillation Counting | Lower uptake of [³H]-decamethonium compared to fast-contracting muscles. | [3] |
| Cat Flexor Longus Digitorum (fast-contracting) | Scintillation Counting | Higher uptake of [³H]-decamethonium compared to soleus muscle. | [3] |
| Cat Extensor Longus Digitorum (fast-contracting) | Scintillation Counting | Higher uptake of [³H]-decamethonium compared to soleus muscle. | [3] |
| Denervated Cat Muscle (12-13 days post-denervation) | Scintillation Counting | Greater uptake of labeled decamethonium compared to control muscles. | [3] |
| Rat Diaphragm Muscle | Grain Counting from Autoradiographs | Accumulation of [³H]-decamethonium with a peak at the end-plate region. | [4] |
| Dystrophic Mouse Diaphragm and Tibialis Anterior | Scintillation Counting | Normal distribution of [³H]-decamethonium compared to healthy controls. | [5] |
Signaling Pathways and Experimental Workflows
Decamethonium Mechanism of Action at the Neuromuscular Junction
Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. Its binding mimics that of acetylcholine but leads to a persistent depolarization of the motor endplate, ultimately causing muscle paralysis.
Caption: Mechanism of action of decamethonium at the neuromuscular junction.
Experimental Workflow for [³H]-Decamethonium Autoradiography
The following diagram outlines the key steps involved in performing autoradiography with tritium-labeled decamethonium on muscle tissue sections.
Caption: Experimental workflow for muscle tissue autoradiography.
Experimental Protocols
Protocol 1: In Vitro Autoradiography of [³H]-Decamethonium in Muscle Tissue
This protocol is adapted from general receptor autoradiography procedures and specific details mentioned in studies with labeled decamethonium.
Materials:
-
[³H]-Decamethonium (specific activity > 1 Ci/mmol)
-
Unlabeled decamethonium (for non-specific binding)
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer)
-
Gelatin-coated microscope slides
-
Cryostat
-
Autoradiography film (e.g., tritium-sensitive film) or phosphor imaging screens
-
Developing and fixing solutions for film
-
Phosphor imager
-
Image analysis software
-
Scintillation counter and vials (for quantitative analysis)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Immediately dissect the muscle of interest (e.g., diaphragm, soleus, extensor digitorum longus).
-
Snap-freeze the tissue in isopentane pre-cooled with liquid nitrogen.
-
Store frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections of the frozen muscle tissue.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store slides at -80°C until use.
-
-
Radioligand Binding:
-
Bring slides to room temperature.
-
Pre-incubation: Wash the slides in ice-cold buffer for 15-30 minutes to remove endogenous ligands.
-
Incubation: Incubate the slides in buffer containing a specific concentration of [³H]-decamethonium (e.g., in the nanomolar to low micromolar range, to be optimized for the specific muscle and receptor density).
-
For total binding , incubate sections with [³H]-decamethonium alone.
-
For non-specific binding , incubate adjacent sections with [³H]-decamethonium in the presence of a high concentration of unlabeled decamethonium (e.g., 100-1000 fold excess).
-
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand. Perform several short washes (e.g., 2-3 washes of 2-5 minutes each). A final quick rinse in ice-cold deionized water can help remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
-
Autoradiographic Imaging:
-
Arrange the dried slides in an X-ray cassette.
-
In a darkroom, appose the slides to tritium-sensitive autoradiography film or a phosphor imaging screen.
-
Include calibrated tritium standards for quantification.
-
Expose the film/screen at 4°C or -80°C for a period determined by the specific activity of the ligand and the receptor density (this can range from days to several weeks).
-
Develop the film according to the manufacturer's instructions or scan the phosphor screen using a phosphor imager.
-
-
Data Analysis:
-
Qualitative Analysis: Visually inspect the autoradiograms to determine the anatomical distribution of [³H]-decamethonium binding sites.
-
Quantitative Analysis (Densitometry):
-
Use a computerized image analysis system to measure the optical density of the autoradiographic images.
-
Convert optical density values to radioactivity concentrations using the calibration curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
-
Quantitative Analysis (Grain Counting):
-
For higher resolution, coat the sections with photographic emulsion after the binding steps.
-
After exposure and development, count the silver grains over specific structures (e.g., endplates vs. extrajunctional regions) using a microscope.
-
-
Protocol 2: In Vivo Autoradiography of [³H]-Decamethonium
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the animal according to an approved protocol.
-
Administer [³H]-decamethonium intravenously or via intra-arterial injection. The dose will depend on the specific activity of the radioligand and the desired plasma concentration.
-
-
Tissue Harvesting and Processing:
-
At a predetermined time after injection, euthanize the animal.
-
Dissect the muscle(s) of interest.
-
Proceed with snap-freezing, sectioning, and mounting as described in Protocol 1.
-
-
Autoradiographic Imaging and Analysis:
-
Follow the steps for autoradiographic imaging and data analysis as outlined in Protocol 1. Note that for in vivo studies, it is more challenging to determine non-specific binding directly.
-
Protocol 3: Quantitative Analysis by Scintillation Counting
This method provides an alternative to densitometric analysis of autoradiograms for quantifying radioligand uptake in bulk tissue samples.
Procedure:
-
Experiment and Tissue Harvesting:
-
Perform in vivo or in vitro incubation with [³H]-decamethonium as described above.
-
After the final wash step (for in vitro experiments) or at the designated time point (for in vivo experiments), dissect the muscle tissue.
-
-
Sample Preparation:
-
Weigh the tissue samples.
-
Solubilize the tissue in a suitable solubilizing agent (e.g., Soluene-350) according to the manufacturer's instructions.
-
-
Scintillation Counting:
-
Add the solubilized tissue to a scintillation vial containing an appropriate scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the DPM values to the weight of the tissue (DPM/mg tissue).
-
This allows for the comparison of [³H]-decamethonium uptake between different muscle types or experimental conditions.
-
Conclusion
Autoradiography with radiolabeled decamethonium is a powerful technique for elucidating the distribution and density of nicotinic acetylcholine receptors in muscle tissue. The protocols provided herein offer a framework for conducting such studies. Researchers should optimize the specific parameters (e.g., radioligand concentration, incubation times, exposure times) for their particular experimental setup to achieve high-quality and reproducible results. The quantitative data and workflows presented serve as a valuable resource for designing and interpreting experiments in the fields of pharmacology, neuroscience, and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Movement of labelled decamethonium in muscle fibres of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The study of (Methyl-3H)decamethonium dichloride incorporation into normal and dystrophic mouse muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Paralysis in Xenopus Oocytes with Decamethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopus laevis oocytes are a widely used and versatile model system for expressing and functionally characterizing a variety of membrane proteins, including ion channels and receptors.[1][2][3] Their large size facilitates microinjection of genetic material and subsequent electrophysiological or imaging studies.[1] In many experimental paradigms, particularly those involving high-resolution imaging or precise electrophysiological recordings, immobilization of the oocyte is crucial. Decamethonium (B1670452) chloride is a classic depolarizing neuromuscular blocking agent that can be effectively used to induce a flaccid paralysis in cells expressing nicotinic acetylcholine (B1216132) receptors (nAChRs).[4][5][6]
These application notes provide a detailed overview and protocols for the use of decamethonium chloride to induce paralysis in Xenopus oocytes previously injected with cRNA encoding for nAChRs. This method is particularly useful for experiments where oocyte movement would interfere with data acquisition.
Mechanism of Action
Decamethonium acts as a partial agonist at the nAChR.[4][5] Structurally similar to acetylcholine (ACh), it binds to the receptor's agonist binding sites.[7] This binding initially causes the ion channel to open, leading to an influx of cations (primarily Na+) and depolarization of the cell membrane. However, decamethonium is not readily hydrolyzed by acetylcholinesterase and its continued presence at the receptor site prevents the membrane from repolarizing. This persistent depolarization leads to the inactivation of voltage-gated sodium channels, rendering the cell refractory to further stimulation and resulting in a flaccid paralysis, a state known as a depolarization block.[4][7]
Quantitative Data Presentation
The following table summarizes the effective concentrations of this compound on mouse muscle-type (α1β1εδ) nAChRs expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology. This data is crucial for determining the appropriate working concentration for your experiments.
| Receptor Subtype | Parameter | This compound Concentration | Efficacy Compared to ACh | Reference |
| Mouse α1β1εδ nAChR | EC50 (Peak Current) | 40 ± 3 µM | ~10% | [8] |
| Mouse α1β1εδ nAChR | EC50 (Net Charge) | 86 ± 10 µM | ~15% | [8] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. The lower efficacy compared to acetylcholine (ACh) confirms its action as a partial agonist.
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection
This protocol describes the standard procedure for isolating and preparing Xenopus oocytes for the expression of exogenous nAChRs.
Materials:
-
Mature female Xenopus laevis frog
-
MS-222 (tricaine methanesulfonate)
-
Calcium-free Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 15 mM HEPES, pH 7.6)
-
Collagenase Type I
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.3 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 0.82 mM MgSO₄, 15 mM HEPES, pH 7.6) supplemented with antibiotics (e.g., 10 mg/L penicillin, 10 mg/L streptomycin)
-
cRNA encoding the desired nAChR subunits
-
Microinjection setup (micromanipulator, microinjector, glass capillaries)
Procedure:
-
Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% solution of MS-222 for 15-20 minutes, or until unresponsive to a toe pinch.
-
Surgically remove a portion of the ovary and place it in calcium-free Barth's solution. The surgical incision should be sutured, and the frog allowed to recover in a separate tank.
-
Tease the ovarian lobes into small clumps of oocytes.
-
To remove the follicular layer, incubate the oocyte clumps in a solution of collagenase Type I (1-2 mg/mL) in calcium-free Barth's solution for 1-2 hours at room temperature with gentle agitation.
-
Monitor the defolliculation process under a dissecting microscope. When oocytes begin to separate easily, gently wash them several times with calcium-free Barth's solution to remove the collagenase and follicular debris.
-
Manually select healthy, stage V-VI oocytes and transfer them to Barth's solution with antibiotics.
-
Prepare cRNA for the nAChR subunits of interest.
-
Using a microinjection system, inject 5-50 ng of cRNA in a volume of approximately 50 nL into the cytoplasm of each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression. Change the Barth's solution daily.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water or appropriate buffer (e.g., PBS)
Procedure:
-
Calculate the required amount of this compound powder to create a high-concentration stock solution (e.g., 100 mM).
-
Dissolve the powder in nuclease-free water or the chosen buffer. Gentle vortexing or warming may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 3: Induction and Assessment of Paralysis
This protocol provides two methods for inducing and assessing paralysis: a qualitative visual assessment suitable for immobilization for imaging, and a quantitative electrophysiological assessment.
A. Visual Assessment of Paralysis
This method is suitable for confirming immobilization before procedures like high-resolution microscopy.
Materials:
-
nAChR-expressing oocytes in a petri dish with Barth's solution
-
This compound working solution (diluted from stock to the desired concentration, e.g., 100 µM - 1 mM, in Barth's solution)
-
Dissecting microscope
-
Fine-tipped probe or pipette
Procedure:
-
Transfer a small number of nAChR-expressing oocytes to a petri dish containing fresh Barth's solution.
-
Place the dish under a dissecting microscope and gently prod an oocyte with a fine-tipped probe or create a gentle stream of buffer from a pipette directed at the oocyte. Observe the oocyte's movement in response to this stimulus.
-
Carefully replace the Barth's solution with the this compound working solution.
-
Incubate the oocytes in the decamethonium solution for 5-10 minutes.
-
After incubation, repeat the stimulation from step 2. A successfully paralyzed oocyte will show no or significantly reduced movement in response to the stimulus.
-
The oocytes are now immobilized and ready for the intended application (e.g., imaging).
-
To reverse the paralysis, thoroughly wash the oocytes with several changes of fresh Barth's solution. Recovery time will vary depending on the concentration of decamethonium used.
B. Electrophysiological Assessment of Depolarization Block
This method uses two-electrode voltage clamp (TEVC) to provide a quantitative measure of the paralytic effect of decamethonium.
Materials:
-
nAChR-expressing oocytes
-
Two-electrode voltage clamp (TEVC) setup
-
Recording chamber
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6)
-
This compound working solution in recording solution
-
Acetylcholine (ACh) solution for testing receptor function
Procedure:
-
Place an nAChR-expressing oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
To confirm receptor expression, briefly apply a solution containing a known concentration of ACh (e.g., 10-100 µM). A robust inward current should be observed. Wash out the ACh until the current returns to baseline.
-
Perfuse the chamber with the this compound working solution (e.g., 100 µM). An initial inward current (depolarization) will be observed, which may then decrease as the receptors desensitize.
-
Maintain the perfusion with decamethonium. After a few minutes, while still in the presence of decamethonium, apply the same concentration of ACh as in step 3.
-
A significant reduction or complete absence of an ACh-evoked current indicates a depolarization block and functional paralysis of the oocyte's expressed nAChRs.
-
To reverse the paralysis, perfuse the chamber with the recording solution for an extended period until the response to ACh application recovers.
Visualizations
Signaling Pathway of this compound in a Xenopus Oocyte
Caption: Signaling pathway of this compound at the nAChR-expressing oocyte membrane.
Experimental Workflow for Inducing and Assessing Paralysis
Caption: Experimental workflow for paralysis of Xenopus oocytes with this compound.
References
- 1. Neuromuscular block: Monitoring, reversal, and residual blockade in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.jhu.edu [animalcare.jhu.edu]
- 3. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. A Simplified Method for Extracting the Movement Trajectories of Small Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Agarose stamped method: a simple and customizable immobilization technique for zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring visual preferences of freely swimming Xenopus laevis tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decamethonium Chloride in Synaptic Transmission Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decamethonium (B1670452) chloride (also known as Syncurine) is a depolarizing neuromuscular blocking agent that serves as a valuable pharmacological tool for investigating the function and properties of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ).[1][2] Structurally similar to acetylcholine (ACh), decamethonium acts as a partial agonist on postsynaptic nAChRs.[3][4] Its unique mechanism of action, which involves sustained depolarization of the motor endplate, allows for detailed study of receptor kinetics, ion channel properties, and the mechanisms of neuromuscular blockade.[5][6] These notes provide an overview of its application, quantitative data, and detailed protocols for its use in experimental settings.
Mechanism of Action
Decamethonium exerts its effects at the neuromuscular junction through a biphasic process:
-
Phase I Block (Depolarizing Block): Decamethonium binds to and activates nAChRs on the motor endplate, mimicking the effect of acetylcholine.[2][4] This opens the ion channels, causing an influx of cations and depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded and persists in the synaptic cleft.[1][7] This leads to a sustained depolarization, which in turn causes inactivation of surrounding voltage-gated sodium channels, rendering the endplate refractory to further stimulation by ACh and resulting in muscle paralysis.[5][6]
-
Phase II Block (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized to the presence of decamethonium.[5] The membrane potential gradually repolarizes, but the receptors remain unresponsive to agonists. This phase is characterized by a neuromuscular block that resembles that of non-depolarizing agents.[6]
Decamethonium displays selectivity, acting as a partial agonist for muscle-type nAChRs while functioning as a non-depolarizing antagonist for neuronal-type nAChRs.[8]
Caption: Mechanism of decamethonium action at the neuromuscular junction.
Data Presentation
Quantitative data for decamethonium chloride is crucial for experimental design. The following tables summarize key pharmacological and kinetic parameters from various studies.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Trimethyl-(10-trimethylammoniodecyl)ammonium |
| Formula | C₁₆H₃₈N₂²⁺ |
| Molar Mass | 258.494 g·mol⁻¹[1] |
| Pharmacological Class | Depolarizing Neuromuscular Blocking Agent[2] |
| Primary Target | Nicotinic Acetylcholine Receptor (nAChR)[4] |
Table 2: Quantitative Pharmacological Data for Decamethonium
| Parameter | Value | Receptor/Model System | Reference |
|---|---|---|---|
| Efficacy (vs. ACh) | 0.016 | nAChR (BC3H-1 cells) | [3] |
| Efficacy (Peak Current) | ~10% of ACh | α1β1εδ (adult muscle) nAChR | [8] |
| Max Channel Open Probability | < 0.02 | nAChR (BC3H-1 cells) | [3] |
| EC₅₀ (Peak Current) | 40 ± 3 µM | α1β1εδ (adult muscle) nAChR | [8] |
| EC₅₀ (Net Charge) | 86 ± 10 µM | α1β1εδ (adult muscle) nAChR | [8] |
| EC₅₀ (Neuromuscular Block) | 47.36 ± 9.58 µM | Rat phrenic nerve-hemidiaphragm | [9] |
| Mean Channel Open Time | 2.8 msec (-130 mV, 13°C) | Frog muscle fibers | [10] |
| Channel Blocking Forward Rate | 1.7 x 10⁷ M⁻¹ sec⁻¹ | Frog muscle fibers | [10] |
| Channel Blocking Backward Rate | 10³ sec⁻¹ | Frog muscle fibers |[10] |
Experimental Protocols
Protocol 1: In Vitro Neuromuscular Junction Preparation (Phrenic Nerve-Hemidiaphragm)
This protocol is adapted from methodologies used to study neuromuscular transmission in an isolated tissue bath, suitable for assessing the effects of decamethonium on nerve-evoked muscle contraction.[9]
1. Materials and Reagents:
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
This compound stock solution (e.g., 10 mM in deionized water).
-
Wistar rat.
-
Tissue bath with temperature control (37°C), aeration, and force transducer.
2. Procedure:
-
Humanely euthanize a Wistar rat according to institutional guidelines.
-
Rapidly dissect the phrenic nerve-hemidiaphragm preparation.
-
Mount the hemidiaphragm in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the tendinous portion of the diaphragm to a force transducer to record isometric contractions.
-
Place the phrenic nerve on a stimulating electrode.
-
Allow the preparation to equilibrate for at least 30 minutes, applying a resting tension of ~1 g.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at 0.1 Hz).
-
Once a stable baseline of twitch responses is established, add this compound to the bath in a cumulative or single-dose fashion to achieve the desired final concentrations.
-
Record the twitch tension to determine the concentration-response relationship and calculate parameters like EC₅₀.
Caption: Workflow for an in vitro neuromuscular junction experiment.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the detailed investigation of the effects of decamethonium on nAChR ion channel kinetics in a cell line expressing these receptors (e.g., BC3H-1 cells).[3]
1. Materials and Reagents:
-
External Solution (aCSF or similar, in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.[11]
-
Internal (Pipette) Solution (in mM): 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH. (Note: Cesium is used to block potassium channels).[11]
-
This compound stock solution (10 mM).
-
Cell culture of nAChR-expressing cells.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
2. Stock and Working Solution Preparation:
-
Stock Solution (10 mM): Weigh 4.18 mg of decamethonium bromide (MW: 418.29) and dissolve in 1 mL of deionized water. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it in the external solution to the desired final concentrations (e.g., 10 µM to 1000 µM).[3]
3. Procedure:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the recording pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a baseline recording in the external solution.
-
Using a rapid perfusion system, apply the decamethonium-containing working solution to the cell.
-
Record the inward currents elicited by decamethonium. To distinguish between agonist and channel-blocking effects, co-apply decamethonium with a full agonist like acetylcholine.[3]
-
Wash out the drug and allow the cell to recover before the next application.
-
Analyze the current amplitude, activation/deactivation kinetics, and channel open probability.
Caption: Logical workflow for a patch-clamp electrophysiology experiment.
References
- 1. Decamethonium - Wikipedia [en.wikipedia.org]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Neuromuscular Pharmacology [sheffbp.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decamethonium both opens and blocks endplate channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Miniature End-Plate Potentials with Decamethonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of decamethonium (B1670452) on miniature end-plate potentials (MEPPs). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate understanding and replication of key experiments in the field of neuromuscular pharmacology.
Introduction to Miniature End-Plate Potentials and Decamethonium
Miniature end-plate potentials (MEPPs) are small, spontaneous depolarizations of the postsynaptic membrane at the neuromuscular junction.[1] They arise from the random release of a single quantum (one synaptic vesicle's worth) of acetylcholine (B1216132) (ACh) from the presynaptic nerve terminal. The study of MEPPs provides valuable insights into the mechanisms of synaptic transmission, including quantal release, postsynaptic receptor sensitivity, and the effects of pharmacological agents.
Decamethonium is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[2][3][4] Its structural similarity to acetylcholine allows it to bind to and activate nAChRs, leading to a persistent depolarization of the postsynaptic membrane.[3][4] This sustained depolarization initially causes muscle fasciculations, followed by paralysis as the voltage-gated sodium channels in the surrounding muscle membrane inactivate.[5] Unlike acetylcholine, decamethonium is not hydrolyzed by acetylcholinesterase, resulting in a prolonged effect.[3]
Key Applications in Neuromuscular Research
Studying the interaction of decamethonium with MEPPs allows researchers to:
-
Characterize the agonist and antagonist properties of drugs: Decamethonium's partial agonism and channel-blocking effects can be quantified by analyzing changes in MEPP and miniature end-plate current (mEPC) characteristics.
-
Investigate the kinetics of ion channels: The binding of decamethonium to nAChRs alters the opening and closing kinetics of the ion channel, which can be studied by analyzing the decay phase of mEPCs.
-
Explore mechanisms of neuromuscular block: Understanding how depolarizing agents like decamethonium affect spontaneous neurotransmitter release and postsynaptic receptor function is crucial for developing and refining neuromuscular blocking drugs used in clinical settings.
-
Screen for novel drug candidates: The methodologies described here can be adapted to screen for new compounds that modulate neuromuscular transmission for therapeutic purposes.
Data Presentation
The following tables summarize the quantitative effects of decamethonium on key parameters of postsynaptic events at the neuromuscular junction.
Table 1: Effect of Decamethonium on Miniature End-Plate Current (m.e.p.c.) Decay Time Constants in Frog Muscle
| Decamethonium Concentration (µM) | Fast Time Constant (τ_fast) (ms) | Slow Time Constant (τ_slow) (ms) |
| 0 (Control) | 4.8 | - |
| 25 | 1.8 | 10.5 |
| 50 | 1.2 | 14.0 |
| 100 | 0.8 | 18.0 |
Data adapted from Adams, P. R. (1978). PNAS.[6] The study was conducted on voltage-clamped frog muscle fibers. The appearance of a second, slower time constant in the presence of decamethonium is indicative of its channel-blocking activity.
Table 2: Potency of Decamethonium on Mouse Muscle Nicotinic Acetylcholine Receptors
| Receptor Subtype | Parameter | Value (µM) |
| Adult (α1β1εδ) | EC50 (Peak Current) | 40 ± 3 |
| Adult (α1β1εδ) | EC50 (Net Charge) | 86 ± 10 |
Data from Papke et al. (2010). J Pharmacol Exp Ther. This study used Xenopus oocytes expressing mouse muscle nAChRs.
Experimental Protocols
This section provides detailed protocols for preparing a neuromuscular junction preparation and performing electrophysiological recordings to study the effects of decamethonium on MEPPs.
Protocol 1: Preparation of the Frog Sartorius Nerve-Muscle Preparation
The frog sartorius muscle is a classic and robust preparation for studying the neuromuscular junction.
Materials:
-
Frog (e.g., Rana pipiens)
-
Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 2.15 Na₂HPO₄, 0.85 NaH₂PO₄, pH 7.2)
-
Dissection dish with wax or silicone elastomer base
-
Dissection microscope
-
Fine dissection scissors, forceps, and insect pins
-
Syringe and needle for pithing
Procedure:
-
Euthanasia: Humanely euthanize the frog by double pithing.
-
Dissection:
-
Remove the skin from the hindlimbs.
-
Isolate the sartorius muscle along with its nerve supply (a branch of the sciatic nerve).
-
Carefully dissect the muscle from the surrounding tissue, keeping the nerve intact.
-
Transfer the preparation to a dissection dish containing chilled Ringer's solution.
-
-
Mounting:
-
Pin the muscle, slightly stretched, to the base of the experimental chamber.
-
Ensure the nerve is free and can be drawn into a suction electrode for stimulation if required for other studies (e.g., evoked potentials).
-
Continuously perfuse the preparation with oxygenated Ringer's solution.
-
Protocol 2: Intracellular Recording of MEPPs
This protocol describes the method for recording MEPPs from a muscle fiber using a sharp microelectrode.
Materials:
-
Prepared frog sartorius nerve-muscle preparation in an experimental chamber
-
Glass microelectrodes (10-30 MΩ resistance) filled with 3 M KCl
-
Micromanipulator
-
High-impedance intracellular amplifier
-
Oscilloscope and data acquisition system (e.g., Digidata with pCLAMP software)
-
Decamethonium stock solution
-
Perfusion system
Procedure:
-
Electrode Placement:
-
Position the experimental chamber on the stage of an upright microscope.
-
Using the micromanipulator, carefully advance the glass microelectrode towards a surface muscle fiber in the vicinity of the end-plate region (typically in the middle third of the muscle fiber).
-
-
Impaling the Muscle Fiber:
-
Gently tap the micromanipulator or use the amplifier's "buzz" function to penetrate the muscle fiber membrane.
-
A successful impalement is indicated by a sharp drop in the recorded potential to a stable negative value (typically -70 to -90 mV), which is the resting membrane potential.
-
-
Baseline MEPP Recording:
-
Record spontaneous MEPPs for a baseline period of at least 5-10 minutes. MEPPs will appear as small, spontaneous depolarizations with a rapid rising phase and an exponential decay.
-
-
Application of Decamethonium:
-
Switch the perfusion solution to one containing the desired concentration of decamethonium (e.g., 10-100 µM).
-
Allow sufficient time for the drug to equilibrate in the bath.
-
-
Recording MEPPs with Decamethonium:
-
Record MEPPs in the presence of decamethonium. Observe and record changes in MEPP frequency, amplitude, and time course.
-
As a depolarizing agent, decamethonium is expected to cause an initial increase in MEPP frequency due to depolarization of the presynaptic nerve terminal. This may be followed by a decrease in MEPP amplitude and a change in the decay kinetics due to its postsynaptic receptor agonist and channel-blocking effects.
-
-
Data Analysis:
-
Use appropriate software (e.g., Clampfit, Mini Analysis) to detect and analyze MEPPs.
-
Measure the amplitude, frequency, rise time, and decay time constant of the MEPPs before and after decamethonium application.
-
For MEPP frequency, count the number of events in a defined time window.
-
For MEPP amplitude, measure the peak voltage change from the resting membrane potential.
-
The decay phase of MEPPs can often be fitted with one or two exponential functions to determine the decay time constant(s).
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Signaling pathway of decamethonium at the neuromuscular junction.
Caption: Experimental workflow for studying MEPPs with decamethonium.
References
Troubleshooting & Optimization
Technical Support Center: Reversing Decamethonium Chloride Neuromuscular Block In Vitro
Welcome to the technical support center for researchers studying the in vitro reversal of decamethonium (B1670452) chloride-induced neuromuscular block. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is decamethonium chloride and how does it cause neuromuscular block?
A1: this compound is a depolarizing neuromuscular blocking agent.[1][2] It functions as a partial agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate.[3][4] By binding to these receptors, it mimics acetylcholine (ACh) but is not readily hydrolyzed by acetylcholinesterase. This leads to a persistent depolarization of the muscle cell membrane, which initially causes transient muscle fasciculations, followed by a flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane become inactivated and unresponsive to further stimulation.[2][4]
Q2: Can I use standard reversal agents like neostigmine (B1678181) to reverse a decamethonium block?
A2: No, not for a standard depolarizing block (Phase I). Anticholinesterase agents like neostigmine, which increase the concentration of acetylcholine at the synapse, will actually potentiate or worsen a Phase I depolarizing block caused by decamethonium.[5] This is because both decamethonium and acetylcholine are nAChR agonists. However, under conditions of prolonged exposure or high concentrations of decamethonium, a "Phase II block" can develop, which has characteristics of a non-depolarizing block. This Phase II block can be partially and variably reversed by anticholinesterase agents.[2][6]
Q3: What are the modern strategies for reversing decamethonium-induced neuromuscular block?
A3: The most promising modern strategy involves supramolecular chemistry, specifically host-guest encapsulation.[7][8] This approach uses synthetic host molecules that can selectively bind and encapsulate decamethonium, effectively removing it from the synaptic cleft and preventing it from interacting with nAChRs. This mechanism is independent of the receptor state and offers a direct and rapid reversal method.[9]
Q4: Which specific host molecules have been shown to reverse decamethonium block?
A4: Research has demonstrated the efficacy of carboxylatopillar[2]arene (CP6A) and amide naphthotube as effective hosts for decamethonium.[7][10] These molecules form strong, stable complexes with decamethonium, leading to a rapid reversal of its neuromuscular blocking effects in preclinical models.[7][8][10]
Q5: What is a suitable in vitro model for studying decamethonium neuromuscular blockade and its reversal?
A5: The isolated phrenic nerve-hemidiaphragm preparation, typically from a rat, is a classic and robust ex vivo model.[11][12][13] This preparation allows for the direct stimulation of the phrenic nerve and the measurement of muscle twitch tension, providing a clear quantifiable output of neuromuscular function and blockade.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No neuromuscular block observed after decamethonium application. | 1. Incorrect Drug Concentration: The concentration of decamethonium may be too low. 2. Tissue Desensitization: The preparation may have been overstimulated or is otherwise unhealthy. 3. Drug Degradation: The decamethonium solution may have degraded. | 1. Perform a dose-response curve to determine the optimal concentration. An EC50 of approximately 47 µM has been reported in the rat phrenic nerve-hemidiaphragm preparation.[11] 2. Ensure the physiological buffer is correctly prepared, oxygenated, and maintained at the correct temperature (e.g., 37°C). Allow the tissue to equilibrate properly before starting the experiment. 3. Prepare fresh decamethonium solutions for each experiment. |
| Spontaneous recovery from decamethonium block occurs despite its continued presence. | 1. Development of Phase II Block: Prolonged exposure to decamethonium can lead to a transition from a depolarizing (Phase I) to a desensitizing (Phase II) block, which can manifest as a partial recovery of twitch height.[2] 2. Ionic Shifts: Changes in the ionic gradients across the muscle membrane in the artificial in vitro environment can alter the tissue's response over time. | 1. Characterize the block using tetanic stimulation. A Phase I block shows a poorly sustained response but no fade, while a Phase II block will exhibit "fade," similar to a non-depolarizing blocker.[6] 2. Ensure the physiological buffer composition is precise and stable throughout the experiment. Minimize the duration of the experiment where possible. |
| Anticholinesterase (e.g., neostigmine) application potentiates the block. | 1. Presence of Phase I Block: This is the expected outcome. Neostigmine increases ACh levels, which act synergistically with decamethonium at the nAChR during the depolarizing phase.[5] | 1. This confirms you are observing a Phase I block. Do not use anticholinesterases for reversal. Instead, washout the decamethonium or use a specific reversal agent like a host molecule (e.g., CP6A). |
| Reversal with a host molecule (e.g., CP6A) is incomplete or slow. | 1. Insufficient Host Concentration: The molar ratio of the host to decamethonium may be too low for effective encapsulation. 2. Poor Mixing/Diffusion: The reversal agent may not be reaching the neuromuscular junctions effectively in the tissue bath. | 1. Ensure the concentration of the host molecule is sufficient to encapsulate the decamethonium present. A 1:1 molar ratio is the theoretical minimum, but higher concentrations may be needed to drive the equilibrium towards complex formation. 2. Ensure adequate circulation and mixing of the buffer in the organ bath after adding the reversal agent. |
Quantitative Data Summary
The following tables summarize key quantitative data for decamethonium and its reversal agents.
Table 1: this compound Efficacy in Rat Phrenic Nerve-Hemidiaphragm Preparation
| Parameter | Value | Reference |
| EC50 | 47.36 ± 9.58 µM | [11] |
| EC95 | 26.84 µg/mL | [12] |
Table 2: Binding Affinities of Host Molecules for Decamethonium
| Host Molecule | Binding Affinity (Ka) | Method | Reference |
| Carboxylatopillar[2]arene (CP6A) | (1.07 ± 0.14) × 10⁷ L/mol | Isothermal Titration Calorimetry (ITC) | [7][8] |
| Amide Naphthotube | 1.01 × 10⁷ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [10] |
Experimental Protocols
Protocol 1: Induction and Characterization of Decamethonium Block in Rat Phrenic Nerve-Hemidiaphragm
This protocol is adapted from established methods for this preparation.[11][12][14]
-
Preparation of the Tissue:
-
Humanely euthanize a rat (e.g., Wistar) and exsanguinate.
-
Quickly dissect the diaphragm with the phrenic nerve attached.
-
Mount one hemidiaphragm in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach the rib base to a fixed hook and the central tendon to an isometric force transducer.
-
Place the phrenic nerve over a bipolar platinum stimulating electrode.
-
-
Equilibration and Stimulation:
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1-0.2 ms (B15284909) duration) at a frequency of 0.1 Hz.
-
Record the resulting isometric twitch contractions using a data acquisition system.
-
-
Induction of Neuromuscular Block:
-
Once a stable baseline twitch height is established, add this compound to the organ bath to achieve the desired final concentration (e.g., starting with a concentration around the EC50).
-
Record the decrease in twitch height until a stable block is achieved (e.g., 90-95% reduction).
-
-
Characterization (Optional - Phase I vs. Phase II):
-
To differentiate between Phase I and Phase II block, apply a brief period of high-frequency tetanic stimulation (e.g., 50 Hz for 5 seconds).
-
Observe the response. A sustained (though reduced) contraction indicates Phase I block, while a gradual fade in tension is characteristic of Phase II block.
-
Protocol 2: Reversal of Decamethonium Block via Host-Guest Encapsulation
-
Establish Neuromuscular Block:
-
Following Protocol 1, establish a stable neuromuscular block with this compound (e.g., 90-95% twitch depression).
-
-
Administer Reversal Agent:
-
Add the host molecule (e.g., Carboxylatopillar[2]arene) directly to the organ bath. The concentration should be at least equimolar to the decamethonium concentration.
-
Continue to stimulate the phrenic nerve at 0.1 Hz and record the muscle twitch response.
-
-
Data Analysis:
-
Quantify the recovery of the twitch height over time.
-
Calculate the time to 50% and 90% recovery of the original baseline twitch height.
-
Compare the recovery time with a control experiment where only the buffer is added (or the preparation is allowed to recover via washout).
-
Visualizations
Caption: Mechanism of decamethonium-induced neuromuscular block.
Caption: Dual mechanism of decamethonium block and neostigmine interaction.
Caption: Workflow for host-guest reversal of decamethonium block.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversing neuromuscular blocking agent decamethonium by carboxylatopillar[6]arene based on host-guest encapsulation [html.rhhz.net]
- 9. Supramolecular Hosts as in Vivo Sequestration Agents for Pharmaceuticals and Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide naphthotube as a novel supramolecular sequestration agent for tetracaine and decamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Korean Journal of Anesthesiology [ekja.org]
- 13. researchgate.net [researchgate.net]
- 14. research.unipd.it [research.unipd.it]
Technical Support Center: Managing Temperature Sensitivity of Decamethonium Chloride Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decamethonium (B1670452) chloride. The following information is intended to help manage the temperature sensitivity of decamethonium's effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is decamethonium chloride and how does it work?
This compound is a depolarizing neuromuscular blocking agent. It functions as a partial agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. By binding to these receptors, it causes a prolonged depolarization of the muscle endplate, which leads to a loss of electrical excitability and subsequent muscle paralysis. Unlike acetylcholine, decamethonium is not hydrolyzed by acetylcholinesterase, resulting in a persistent depolarization.
Q2: How does temperature affect the action of this compound?
Temperature can significantly influence the potency and duration of action of this compound. In general, hypothermia (lower temperatures) tends to potentiate and prolong the neuromuscular blockade induced by depolarizing agents like decamethonium. This is due to a combination of factors, including decreased metabolic rate, altered pharmacokinetics, and direct effects on the neuromuscular junction, such as reduced activity of acetylcholinesterase and increased sensitivity of postsynaptic receptors.[1]
Q3: What is the Q10 temperature coefficient and why is it relevant for my experiments?
The Q10 temperature coefficient is a measure of the rate of change of a biological or chemical process as a consequence of increasing the temperature by 10°C. For most biological processes, the Q10 value is between 2 and 3, meaning the rate doubles or triples with a 10°C increase in temperature. In the context of this compound, the Q10 for its neuromuscular blocking effect can indicate how sensitive the drug's action is to temperature fluctuations. A lower Q10 value for the recovery from decamethonium block compared to non-depolarizing agents suggests that its recovery is more dependent on physical processes rather than biochemical ones.
Q4: How should I store and handle this compound solutions?
Aqueous solutions of decamethonium bromide are stable and can be sterilized by autoclaving.[2] For powdered decamethonium bromide, it is recommended to store it at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Temperature fluctuations in the experimental setup. | Implement precise temperature control of the preparation bath. Use a water jacket or other temperature-controlled system and monitor the temperature continuously with a calibrated thermometer. |
| Prolonged or enhanced neuromuscular blockade | The experimental temperature is lower than intended. | Verify the temperature of the experimental medium. If necessary, adjust the heating system to maintain the desired temperature. Consider the potentiating effect of hypothermia when determining the dosage of decamethonium. |
| Reduced potency of decamethonium | The experimental temperature is higher than intended. | Check and adjust the temperature control system to the correct setting. Be aware that hyperthermia can also alter neuromuscular function. |
| Variability in drug response | Inconsistent preparation of this compound solutions. | Prepare fresh solutions for each experiment from a properly stored stock. Ensure the final concentration is accurate by using calibrated pipettes and appropriate dilution techniques. |
Data Presentation
The following table summarizes the effect of temperature on the ED50 of succinylcholine (B1214915) (a depolarizing neuromuscular blocking agent with a similar mechanism to decamethonium) in a rat phrenic nerve-hemidiaphragm preparation. This data can be used as a reference to anticipate the direction and magnitude of temperature-induced changes in the potency of decamethonium.
| Temperature (°C) | Relative ED50 (compared to 37°C) | Effect on Potency |
| 17 | Potentiated | Increased |
| 27 | Potentiated | Increased |
| 32 | - | - |
| 37 | 1.0 (Reference) | Baseline |
| 40 | - | - |
| 42 | - | - |
Data adapted from a study on succinylcholine. The exact quantitative effects for decamethonium may vary.
Experimental Protocols
In Vitro Analysis of this compound Effects on a Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol describes a method to assess the neuromuscular blocking effects of this compound at different temperatures using an isolated rat phrenic nerve-hemidiaphragm preparation.
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath with a force-displacement transducer
-
Stimulator
-
Temperature control unit
-
Dissection tools
Procedure:
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Euthanize the rat according to approved animal care protocols.
-
Rapidly dissect the phrenic nerve and a section of the hemidiaphragm.
-
Mount the preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas.
-
-
Experimental Setup:
-
Attach the costal margin of the diaphragm to a fixed support and the central tendon to a force-displacement transducer.
-
Place the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Maintain the temperature of the organ bath at the desired experimental temperature (e.g., 27°C, 32°C, or 37°C) using a temperature control unit.
-
-
Data Acquisition:
-
Apply a supramaximal stimulus to the phrenic nerve (e.g., 0.1 Hz, 0.2 ms (B15284909) pulse width).
-
Allow the preparation to equilibrate for at least 30 minutes, or until a stable twitch response is achieved.
-
Record the baseline muscle twitch tension.
-
Add this compound to the organ bath in a cumulative or single-dose manner.
-
Record the resulting inhibition of the twitch response until a steady-state is reached.
-
-
Data Analysis:
-
Measure the amplitude of the muscle twitch before and after the addition of this compound.
-
Calculate the percentage of inhibition of the twitch response.
-
Determine the EC50 (the concentration of decamethonium that produces 50% of the maximal inhibition) at each temperature.
-
Mandatory Visualizations
Caption: Signaling pathway at the neuromuscular junction and the action of decamethonium.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Navigating Decamethonium Experiments: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing experimental artifacts when using decamethonium (B1670452). This guide, presented in a user-friendly question-and-answer format, directly addresses common issues to ensure the accuracy and reproducibility of your experimental findings.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with decamethonium.
| Problem | Possible Cause | Suggested Solution |
| Initial muscle fasciculations are interfering with baseline measurements. | This is an expected initial depolarizing effect of decamethonium, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1][2][3][4] | - Allow for a stabilization period after decamethonium application for the fasciculations to subside before beginning data acquisition.- Consider a pre-treatment with a low dose of a non-depolarizing neuromuscular blocker, though this may alter the kinetics of the decamethonium block. |
| The muscle response to decamethonium is waning over time, even with continuous application (Tachyphylaxis). | This is likely due to receptor desensitization, a characteristic feature of nAChR agonists where the receptor becomes unresponsive to the agonist after prolonged exposure.[2][5] | - Use the lowest effective concentration of decamethonium.- Employ intermittent, rather than continuous, application of decamethonium with washout periods in between to allow for receptor recovery.- If a sustained block is necessary, be aware of the potential for the block to transition to a Phase II block. |
| The characteristics of the neuromuscular block are changing during a prolonged experiment. | This may indicate a transition from a depolarizing Phase I block to a non-depolarizing Phase II block.[2][6][7][8] Phase II block can occur with high doses or prolonged exposure to decamethonium. | - Monitor the neuromuscular block using techniques like train-of-four (TOF) stimulation. A fade in the response to TOF stimulation is a hallmark of Phase II block.- Be aware that anticholinesterase agents, which potentiate a Phase I block, may antagonize a Phase II block. |
| High variability in the dose-response relationship between experiments. | Several factors can influence the potency of decamethonium, including temperature, pH, and ion concentrations in the buffer.[3][9] | - Strictly control and standardize all experimental parameters, including temperature, pH, and the ionic composition of your physiological solution.- Prepare fresh solutions of decamethonium for each experiment to avoid degradation. |
Frequently Asked Questions (FAQs)
General Properties and Mechanism
Q1: What is the primary mechanism of action of decamethonium?
Decamethonium is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2][3][10] Its binding to the nAChR mimics acetylcholine, causing a prolonged depolarization of the muscle cell membrane. This persistent depolarization leads to a state of flaccid paralysis.[1][3][10]
Experimental Artifacts
Q2: What are muscle fasciculations and why do they occur with decamethonium?
Muscle fasciculations are fine, involuntary muscle twitches. They are a characteristic initial effect of depolarizing neuromuscular blockers like decamethonium.[2][3][4] They occur because the initial binding of decamethonium to nAChRs causes a disorganized wave of muscle cell depolarization and contraction before the onset of paralysis.
Q3: What is the difference between Phase I and Phase II block with decamethonium?
-
Phase I Block: This is the initial depolarizing block. The muscle cell membrane is persistently depolarized by decamethonium, leading to inactivation of voltage-gated sodium channels and subsequent flaccid paralysis. This phase is characterized by a reduced amplitude of the muscle twitch in response to nerve stimulation, but no "fade" in a train-of-four (TOF) stimulation.[6][7][11]
-
Phase II Block: With prolonged exposure or high concentrations of decamethonium, the neuromuscular block can transition to a Phase II block. This block resembles that of a non-depolarizing agent. The muscle membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to acetylcholine. A key characteristic of Phase II block is the "fade" phenomenon observed during TOF stimulation.[6][7][8][11]
Q4: What is receptor desensitization and how does it affect my experiment?
Receptor desensitization is a process where a receptor becomes less responsive to its agonist after prolonged or repeated exposure.[2][12] In the context of decamethonium, the nAChRs at the neuromuscular junction can enter a desensitized state, leading to a diminished response (tachyphylaxis) even in the continued presence of the drug.[5] This is a crucial factor to consider in long-duration experiments.
Minimizing Artifacts
Q5: How can I minimize the waning of the muscle response (tachyphylaxis) during my experiment?
To minimize tachyphylaxis, it is recommended to:
-
Use the lowest effective concentration of decamethonium to achieve the desired effect.
-
Employ a washout period between applications to allow the receptors to recover from a desensitized state. The duration of this washout will depend on your specific preparation and experimental goals.
-
Monitor the response continuously and adjust the decamethonium concentration or application frequency as needed.
Q6: Are there any specific experimental conditions I should control to improve reproducibility?
Yes, the action of decamethonium can be influenced by several factors. For improved reproducibility, you should carefully control:
-
Temperature: Changes in temperature can affect the kinetics of receptor binding and channel gating.
-
pH: The pH of your physiological solution should be maintained within a stable range.
-
Ion Concentrations: The concentrations of ions, particularly potassium and calcium, in your buffer can influence muscle membrane potential and excitability.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for decamethonium to aid in experimental design. Note that these values can vary depending on the specific experimental preparation and conditions.
| Parameter | Value | Species/Preparation | Reference |
| EC₅₀ | 47.36 ± 9.58 µM | Rat phrenic nerve hemidiaphragm | [13] |
| Onset of Paralysis | ~2 minutes | Human/In vivo | [3] |
| Duration of Action | ~15 minutes | Human/In vivo | [3] |
Key Experimental Protocols
Protocol 1: Induction and Maintenance of Neuromuscular Blockade in an In Vitro Muscle Preparation
Objective: To establish a stable neuromuscular blockade for studying the effects of other compounds or interventions.
Methodology:
-
Preparation: Prepare a standard physiological solution (e.g., Krebs-Ringer bicarbonate buffer) and ensure it is continuously gassed with 95% O₂ / 5% CO₂ and maintained at a constant temperature (e.g., 37°C).
-
Mounting: Mount the isolated muscle-nerve preparation (e.g., rat phrenic nerve-hemidiaphragm) in a tissue bath containing the physiological solution. Attach the muscle to a force transducer to record contractile responses.
-
Stimulation: Place stimulating electrodes on the nerve and deliver supramaximal stimuli at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Baseline Recording: Record a stable baseline of twitch contractions for at least 15-20 minutes.
-
Decamethonium Application:
-
To minimize artifacts from initial fasciculations, begin with a low concentration of decamethonium and gradually increase it to the desired effective concentration.
-
Alternatively, apply the target concentration and allow the preparation to stabilize for 10-15 minutes until the initial fasciculations have ceased and a stable block is achieved.
-
-
Monitoring the Block:
-
Continuously monitor the twitch height.
-
To assess for the development of Phase II block, periodically perform train-of-four (TOF) stimulation (four stimuli at 2 Hz). A fade in the twitch responses (T4/T1 ratio < 0.7) suggests the onset of Phase II block.
-
-
Washout: To reverse the block, replace the decamethonium-containing solution with fresh physiological solution. Multiple washes may be necessary for complete recovery.
Visualizing Key Processes
Decamethonium's Mechanism of Action at the Neuromuscular Junction
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tachyphylaxis after repeated dosage of decamethonium in anaesthetized man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depolarization block and phase II block at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Explain what is EC50? [synapse.patsnap.com]
- 10. Decamethonium - Wikipedia [en.wikipedia.org]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Desensitization of nicotinic ACh receptors: shaping cholinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decamethonium Chloride Incubation in Tissue Baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decamethonium (B1670452) chloride in tissue bath experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for decamethonium chloride in a tissue bath?
A1: The optimal incubation time for this compound can vary depending on the specific tissue preparation, experimental conditions, and the concentration of the drug. While there is no universally mandated incubation time, a common approach is to allow for an equilibration period of approximately 60 minutes for the tissue in the bath solution before adding any drugs.[1] After the addition of this compound, the response should be allowed to reach a stable plateau before taking a measurement. It is crucial to establish a consistent incubation time across all experiments in a study to ensure reproducibility. For antagonists being used in conjunction with decamethonium, a pre-incubation period of 20-30 minutes is often employed.[2]
Q2: How can I avoid tachyphylaxis or desensitization with this compound?
A2: Tachyphylaxis, or rapid desensitization of the tissue, is a known characteristic of depolarizing agents like this compound.[3] This occurs because decamethonium is not degraded by acetylcholinesterase, leading to persistent depolarization of the motor endplate.[4][5] To minimize tachyphylaxis:
-
Use the lowest effective concentration: Determine the minimum concentration of decamethonium that elicits a measurable response.
-
Limit exposure time: Apply the drug for the shortest duration necessary to obtain a stable response.
-
Thorough washing: Ensure complete washout of the drug between applications. A common practice is to wash the tissue every 15-20 minutes during the equilibration phase and thoroughly after each drug application.[1]
-
Adequate recovery time: Allow sufficient time for the tissue to recover and re-sensitize between drug administrations. A rest period of at least 10 minutes after washout is advisable.[1]
Q3: What are some common causes of inconsistent responses to this compound?
A3: Inconsistent responses can arise from several factors:
-
Tissue viability: Ensure the tissue preparation is healthy and properly oxygenated.
-
Temperature fluctuations: Maintain a constant and appropriate physiological temperature in the tissue bath.
-
pH of the physiological salt solution: The pH of the buffer should be stable and within the optimal physiological range.
-
Drug concentration errors: Ensure accurate preparation and dilution of your this compound stock solutions.
-
Incomplete washing: Residual drug from previous applications can affect subsequent responses.
Q4: What is the mechanism of action of this compound?
A4: this compound is a depolarizing neuromuscular blocking agent.[4][5] It acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of skeletal muscle.[3][4] By binding to these receptors, it mimics the action of acetylcholine, causing depolarization of the muscle cell membrane.[5][6] However, unlike acetylcholine, decamethonium is not hydrolyzed by acetylcholinesterase, leading to a sustained depolarization.[4] This persistent depolarization inactivates voltage-gated sodium channels, rendering the muscle fiber unresponsive to further stimulation and resulting in muscle paralysis.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No response or very weak response to decamethonium | 1. Tissue is not viable or has been damaged during preparation.2. Incorrect drug concentration (too low).3. Receptor desensitization from previous experiments.4. Improperly prepared physiological salt solution. | 1. Prepare fresh tissue, ensuring careful handling.2. Verify the concentration of your stock solution and perform a concentration-response curve to determine the effective range.3. Ensure thorough washing and adequate recovery time between experiments.4. Check the composition and pH of your physiological salt solution. |
| Rapid fading of the contractile response (Tachyphylaxis) | 1. Prolonged exposure to a high concentration of decamethonium.2. Receptor desensitization characteristic of depolarizing agents. | 1. Use the lowest effective concentration and minimize the duration of drug exposure.2. Implement a strict washing protocol and allow for sufficient recovery time between drug applications. |
| Irreproducible results between experiments | 1. Inconsistent incubation times.2. Variability in tissue preparations.3. Fluctuations in temperature or pH.4. Inconsistent washing procedures. | 1. Standardize the equilibration and drug incubation times for all experiments.2. Use tissues from animals of similar age and size, and prepare them in a consistent manner.3. Continuously monitor and maintain the temperature and pH of the tissue bath.4. Develop and adhere to a standardized washing protocol. |
| Spontaneous contractions of the tissue | 1. Tissue is irritated or damaged.2. Improper mounting of the tissue.3. Inadequate oxygenation of the physiological salt solution. | 1. Handle the tissue gently during preparation and mounting.2. Ensure the tissue is mounted with appropriate tension.3. Continuously bubble the physiological salt solution with the appropriate gas mixture (e.g., 95% O2, 5% CO2). |
Quantitative Data
The following table summarizes the EC50 value for this compound found in the literature. It is important to note that this value can vary depending on the experimental model and conditions.
| Compound | Tissue Preparation | EC50 (µM) | Reference |
| Decamethonium | Rat phrenic nerve hemidiaphragm | 47.36 ± 9.58 | [7] |
EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol: Concentration-Response Curve of Decamethonium on Isolated Frog Rectus Abdominis Muscle
This protocol is adapted from standard procedures for isolated tissue bath experiments.[8][9][10]
1. Materials and Reagents:
-
Frog (e.g., Rana tigrina)
-
Frog Ringer's solution (composition in mM: NaCl 111, KCl 2, CaCl2 1, NaHCO3 2, Glucose 11)
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Student's organ bath with kymograph or data acquisition system
-
Dissection instruments
-
Aerator
2. Tissue Preparation:
-
Humanely euthanize a frog by pithing.
-
Dissect the rectus abdominis muscle, a thin sheet of muscle on the ventral surface.
-
Carefully isolate the muscle and place it in a petri dish containing fresh, aerated Frog Ringer's solution.
-
Tie sutures to each end of the muscle for mounting.
3. Experimental Setup:
-
Set up the organ bath and fill it with Frog Ringer's solution.
-
Maintain the temperature of the bath at room temperature (or a specified physiological temperature).
-
Aerate the Ringer's solution continuously.
-
Mount the muscle in the organ bath, connecting one end to a fixed point and the other to a force-displacement transducer or a lever on a kymograph.
-
Apply a resting tension of approximately 1 gram.
4. Equilibration:
-
Allow the tissue to equilibrate in the organ bath for at least 60 minutes.[1]
-
During this period, wash the tissue with fresh Ringer's solution every 15-20 minutes.[1]
5. Data Collection:
-
Record a stable baseline of muscle tension.
-
Add a small, known volume of this compound solution to the bath to achieve the lowest desired concentration.
-
Allow the muscle to contract and reach a stable plateau. Record the response.
-
Wash the tissue thoroughly with fresh Ringer's solution until the tension returns to baseline.
-
Allow the tissue to recover for a standardized period (e.g., 15 minutes).
-
Repeat the process with increasing concentrations of this compound until a maximal response is achieved.
6. Data Analysis:
-
Measure the height of the contractions for each concentration.
-
Plot the concentration of this compound (on a logarithmic scale) against the response (as a percentage of the maximal response).
-
From the resulting sigmoid curve, determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for determining the concentration-response of decamethonium.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Decamethonium - Wikipedia [en.wikipedia.org]
- 7. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mycalpharm.com [mycalpharm.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. JaypeeDigital | eBook Reader [jaypeedigital.com]
Technical Support Center: Decamethonium Chloride in Physiological Saline Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of decamethonium (B1670452) chloride in physiological saline solutions. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Disclaimer: Specific quantitative stability data for decamethonium chloride in physiological saline solutions is limited in publicly available literature. Therefore, this guide provides information based on general knowledge of quaternary ammonium (B1175870) compounds and stability data from structurally similar neuromuscular blocking agents. Users should perform their own validation for critical applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound solution in physiological saline?
A1: To prepare a this compound solution, use sterile physiological saline (0.9% sodium chloride) as the solvent. It is recommended to use freshly prepared solutions for experiments. If the solution is not for immediate use, it should be stored appropriately to minimize potential degradation.
Q2: What are the recommended storage conditions for this compound solutions?
Q3: How long can I store a this compound solution in physiological saline?
A3: Due to the lack of specific stability data, it is best practice to use freshly prepared solutions. For other neuromuscular blocking agents like vecuronium (B1682833) bromide, solutions in sterile water have been found to be stable for at least 21 days at both room and refrigerated temperatures[2]. However, stability can be influenced by factors such as the specific concentration and the pH of the final solution.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation can include the appearance of particulate matter, discoloration of the solution, or a change in pH. However, significant degradation can occur without any visible changes. Therefore, for long-term studies or when using older solutions, it is advisable to analytically verify the concentration and purity of this compound.
Q5: What factors can influence the stability of this compound in solution?
A5: Several factors can affect the stability of this compound in a physiological saline solution:
-
pH: Extreme pH values can promote the hydrolysis of chemical bonds. While physiological saline is close to neutral, the addition of other substances could alter the pH.
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
Light: Although not specifically documented for decamethonium, many pharmaceutical compounds are sensitive to light (photodegradation). It is good practice to protect solutions from light, especially during long-term storage.
-
Contamination: Microbial contamination can lead to the degradation of the compound. Always use aseptic techniques when preparing and handling solutions.
Troubleshooting Guide
Issue 1: I am observing a precipitate in my this compound solution.
-
Question: What could be causing the precipitate?
-
Answer: Precipitation could be due to several factors:
-
Incompatibility with other substances: If you have mixed this compound with other drugs or compounds, a chemical reaction or a change in solubility could be occurring. For example, mixing pancuronium (B99182) (a neuromuscular blocker) with thiopentone leads to precipitation due to a pH-dependent decrease in thiopentone's solubility[3].
-
Contamination: The precipitate could be a result of microbial growth if the solution was not prepared and stored under sterile conditions.
-
Degradation: While less common for the parent compound to precipitate, degradation products could potentially be less soluble.
-
-
-
Question: What should I do if I see a precipitate?
-
Answer: Do not use the solution. Discard it and prepare a fresh solution using sterile techniques. If the issue persists, consider potential incompatibilities in your experimental setup.
-
Issue 2: My experimental results are inconsistent when using this compound solutions.
-
Question: Could the stability of my this compound solution be affecting my results?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. If the concentration of the active drug is decreasing over time, the observed pharmacological effect will also change.
-
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Prepare fresh solutions: Always use freshly prepared this compound solutions for each experiment to ensure consistent concentration.
-
Standardize preparation and storage: Ensure that your solution preparation and storage protocols are consistent across all experiments.
-
Analytical verification: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the concentration of your this compound solution before use, especially if it has been stored for any period.
-
-
Data on Stability of Structurally Similar Neuromuscular Blocking Agents
The following table summarizes stability data for other quaternary ammonium neuromuscular blocking agents, which may provide some insight into the expected stability of this compound.
| Compound | Diluent | Storage Condition | Stability | Reference |
| Vecuronium Bromide | Sterile Water for Injection | 23-25°C and 3-5°C | Stable for at least 21 days | [2] |
| Cisatracurium Besylate | Saline | Refrigerated (4.00°C ± 0.28) | 1:10 and 1:100 dilutions stable for 96 hours | [4] |
| Rocuronium Bromide | Saline | Refrigerated (3.88°C ± 0.15) | 1:10, 1:100, and 1:1000 dilutions stable for 48 hours | [4] |
| Pancuronium Bromide | N/A | Room Temperature (15-30°C) | Maintains full potency for 6 months | [5] |
Experimental Protocols & Methodologies
While specific degradation studies for this compound are lacking, a general approach to assessing its stability would involve the following steps:
-
Solution Preparation: Prepare solutions of this compound in physiological saline at various concentrations.
-
Storage: Store the solutions under different conditions (e.g., refrigerated, room temperature, protected from light, exposed to light).
-
Sampling: At specified time points, draw samples from each storage condition.
-
Analysis: Analyze the samples for the concentration of this compound and the presence of any degradation products. Suitable analytical techniques could include:
-
High-Performance Liquid Chromatography (HPLC): A common method for quantifying pharmaceutical compounds and their degradation products[2].
-
Thin-Layer Chromatography (TLC): Can be used for the qualitative detection of the active agent and its degradation products[6].
-
Spectrophotometry: May be used for quantification if this compound or its degradation products have a suitable chromophore[6].
-
Visualizations
Caption: General workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of vecuronium in sterile water for injection stored in polypropylene syringes for 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. [Analysis and stability of suxamethonium chloride. 1. Detection and quantitative determination of the intact active agent with its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Species-Specific Differences in Sensitivity to Decamethonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding species-specific differences in sensitivity to decamethonium (B1670452) chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decamethonium chloride and how does it work?
This compound is a depolarizing neuromuscular blocking agent. It acts as a partial agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of skeletal muscle fibers. Its mechanism of action involves two phases:
-
Phase I (Depolarizing Block): Decamethonium mimics acetylcholine (ACh) by binding to and activating nAChRs, leading to a persistent depolarization of the muscle cell membrane. This initial depolarization causes transient muscle fasciculations. Since decamethonium is not readily hydrolyzed by acetylcholinesterase, the depolarization is prolonged, rendering the voltage-gated sodium channels in the surrounding membrane inactivated and unresponsive to subsequent ACh release. This results in flaccid paralysis.
-
Phase II (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized and are no longer responsive to decamethonium or ACh. The muscle membrane gradually repolarizes, but the neuromuscular block is maintained due to the unresponsive state of the receptors.
Q2: Why is there a species-specific difference in sensitivity to this compound?
The primary reason for the observed species-specific differences in sensitivity to decamethonium lies in the structural and functional diversity of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Key factors include:
-
Nicotinic Acetylcholine Receptor (nAChR) Subunit Composition: The nAChR is a pentameric ion channel composed of different subunits (α, β, δ, ε, γ). The specific combination of these subunits can vary between species and even between different developmental stages within the same species. For instance, the fetal nAChR has a γ subunit, which is replaced by an ε subunit in the adult form. These different subunit compositions can alter the affinity and efficacy of decamethonium, leading to variations in sensitivity.
-
Receptor Density and Distribution: The density and spatial distribution of nAChRs on the motor endplate can differ among species, influencing the overall response to a given concentration of decamethonium.
-
Metabolism and Excretion: While decamethonium is not significantly metabolized, differences in renal excretion rates among species could potentially influence the duration and intensity of its effect.
Q3: Are there any known examples of species-specific sensitivity to decamethonium?
Yes. While comprehensive comparative quantitative data is limited in recent literature, older studies and qualitative observations indicate significant differences. For example, newborn kittens have been reported to be very insensitive to the effects of decamethonium. In contrast, the rat is a commonly used model for studying its effects. An in vitro study on the rat phrenic nerve hemidiaphragm preparation reported an EC50 value of 47.36 ± 9.58 µM for decamethonium[1]. The lack of extensive recent comparative data highlights the importance of determining the dose-response relationship in the specific species and strain being used for an experiment.
Quantitative Data
Due to the limited availability of recent, directly comparable in vivo ED50 values for this compound across a wide range of species in the public domain, a comprehensive comparative table is challenging to construct. Researchers should establish dose-response curves for their specific experimental model. The following table provides an example of the type of data that should be generated and presented.
| Species | Preparation | Potency Metric (e.g., ED50, EC50) | Value | Reference |
| Rat (Wistar) | In vitro phrenic nerve hemidiaphragm | EC50 | 47.36 ± 9.58 µM | [1] |
| [Additional Species] | [e.g., In vivo tibialis anterior] | [e.g., ED50] | [Value in mg/kg or µmol/kg] | [Citation] |
| [Additional Species] | [e.g., In vivo gastrocnemius] | [e.g., ED50] | [Value in mg/kg or µmol/kg] | [Citation] |
Experimental Protocols
Protocol for In Vivo Assessment of Neuromuscular Blockade Induced by this compound
This protocol outlines a general procedure for quantifying the neuromuscular blocking effects of decamethonium in an anesthetized animal model (e.g., rat).
1. Animal Preparation:
- Anesthetize the animal with an appropriate anesthetic agent (e.g., pentobarbital, isoflurane). The choice of anesthetic is critical as some agents can interfere with neuromuscular transmission.
- Maintain body temperature using a heating pad.
- Cannulate the trachea to ensure a patent airway and allow for artificial ventilation if necessary.
- Cannulate a suitable artery (e.g., carotid) for blood pressure monitoring and a vein (e.g., jugular) for drug administration.
2. Neuromuscular Monitoring Setup:
- Isolate a peripheral nerve-muscle preparation (e.g., sciatic nerve-tibialis anterior muscle or ulnar nerve-adductor pollicis).
- Place stimulating electrodes on the isolated nerve.
- Attach the tendon of the muscle to a force-displacement transducer to measure isometric twitch tension.
- Connect the transducer to a data acquisition system.
3. Stimulation and Recording:
- Deliver supramaximal square-wave pulses (typically 0.2 ms (B15284909) duration) to the nerve.
- Use a Train-of-Four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds).
- Record the baseline twitch tension (T1, T2, T3, T4) before drug administration.
4. Decamethonium Administration and Data Collection:
- Administer incremental doses of this compound intravenously.
- Allow sufficient time for the effect of each dose to stabilize.
- Continuously record the twitch responses.
- Calculate the TOF ratio (T4/T1) and the percentage inhibition of the first twitch (T1) for each dose.
5. Data Analysis:
- Construct a dose-response curve by plotting the percentage inhibition of T1 against the logarithm of the decamethonium dose.
- Calculate the ED50 (the dose required to produce 50% inhibition of the twitch response) from the dose-response curve using appropriate pharmacological software.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or weak muscle twitch response to nerve stimulation before drug administration. | 1. Improper electrode placement. 2. Inadequate stimulus intensity. 3. Nerve damage during dissection. 4. Anesthetic depth too deep. | 1. Reposition stimulating electrodes to ensure good contact with the nerve. 2. Gradually increase the stimulus intensity to ensure a supramaximal stimulus is being delivered. 3. Re-examine the nerve for any signs of damage. 4. Lighten the plane of anesthesia. |
| Inconsistent or variable baseline twitch tension. | 1. Fluctuations in body temperature. 2. Changes in anesthetic depth. 3. Dehydration of the nerve-muscle preparation. 4. Unstable blood pressure. | 1. Monitor and maintain core body temperature. 2. Ensure a stable level of anesthesia. 3. Keep the exposed tissues moist with warm saline. 4. Monitor and maintain stable hemodynamics. |
| Unexpectedly high or low sensitivity to decamethonium. | 1. Incorrect drug concentration. 2. Species or strain variability. 3. Interaction with anesthetic agents. 4. Pathological condition of the animal. | 1. Verify the concentration and preparation of the decamethonium solution. 2. Be aware of known species and strain differences. Perform a pilot study to determine the appropriate dose range. 3. Review the literature for potential interactions between the anesthetic used and neuromuscular blocking agents. 4. Ensure animals are healthy and free from underlying conditions that may affect neuromuscular function. |
| "Fade" observed in the Train-of-Four response before decamethonium administration. | 1. Sub-maximal nerve stimulation. 2. Rapid stimulation frequency leading to muscle fatigue. | 1. Ensure the nerve stimulus is supramaximal. 2. Use the standard TOF stimulation frequency (2 Hz for the four pulses, with trains repeated every 15-20 seconds). |
Visualizations
Signaling pathway at the neuromuscular junction and the action of decamethonium.
Workflow for in vivo assessment of neuromuscular blockade.
Factors influencing species-specific sensitivity to decamethonium.
References
challenges in obtaining a steady neuromuscular block with decamethonium
Welcome to the technical support center for researchers utilizing decamethonium (B1670452). This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve a steady and reliable neuromuscular block in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is decamethonium and how does it induce neuromuscular blockade?
Decamethonium is a depolarizing neuromuscular blocking agent.[1][2][3][4] It is structurally similar to acetylcholine (B1216132) (ACh) and acts as a partial agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1][3][4] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not, leading to a persistent depolarization of the motor endplate.[2][3][4] This sustained depolarization initially causes muscle fasciculations, followed by a flaccid paralysis as the voltage-gated sodium channels surrounding the endplate inactivate, rendering the muscle fiber unresponsive to further stimulation.[2]
Q2: What is the difference between a Phase I and a Phase II block with decamethonium?
A Phase I block is the initial depolarizing block caused by decamethonium. It is characterized by muscle fasciculations followed by paralysis.[5] With prolonged exposure or high doses of decamethonium, the neuromuscular block can transition to a Phase II block.[5][6] A Phase II block, also known as a dual or desensitizing block, exhibits characteristics similar to a non-depolarizing block, such as fade on tetanic and train-of-four (TOF) stimulation.[5][6]
Q3: What is tachyphylaxis in the context of decamethonium administration?
Tachyphylaxis is the rapid development of tolerance to the effects of a drug after repeated administration.[7] When using decamethonium, this means that subsequent doses may produce a less profound or shorter-lasting neuromuscular block than the initial dose.[7] Studies in anesthetized patients have shown that tachyphylaxis can develop after the second or third series of injections.[7]
Q4: Why is decamethonium no longer widely used in clinical practice?
Decamethonium's clinical use has declined due to several factors, including the development of safer neuromuscular blocking agents with more predictable effects and fewer side effects.[8][9] Challenges in reversing its effects and its tendency to cause muscle pain are among the reasons for its discontinuation in clinical settings.[9][10]
Troubleshooting Guide
Issue 1: Difficulty achieving a stable and consistent level of neuromuscular blockade.
-
Possible Cause: Tachyphylaxis due to repeated dosing.
-
Identification: Observe a diminishing response (decreased twitch suppression) to the same dose of decamethonium over time.
-
Troubleshooting Steps:
-
Avoid Intermittent Boluses: If possible, use a continuous infusion to maintain a steady plasma concentration.
-
Increase Dose Cautiously: If intermittent boluses are necessary, be aware that you may need to gradually increase the dose to maintain the desired level of blockade.[7] Monitor neuromuscular function closely.
-
Allow for Recovery: If tachyphylaxis is significant, allow for a period of recovery before administering further doses.
-
-
-
Possible Cause: Species-specific differences in response.
-
Identification: The dose that is effective in one species may be ineffective or cause an unpredictable response in another.[11]
-
Troubleshooting Steps:
-
Consult Literature for Species-Specific Dosing: Thoroughly research the literature for established dosage ranges for decamethonium in your specific animal model.
-
Pilot Studies: Conduct pilot studies with a small number of animals to determine the optimal dose range and observe the characteristics of the neuromuscular block in your chosen species.
-
-
Issue 2: The characteristics of the neuromuscular block change during the experiment.
-
Possible Cause: Transition from a Phase I to a Phase II block.
-
Identification:
-
Use a peripheral nerve stimulator to monitor neuromuscular function.
-
In a Phase I block, you will see a decreased but sustained response to tetanic stimulation and a constant but diminished twitch height in response to TOF stimulation (no fade).
-
In a Phase II block, you will observe "fade," a gradual decrease in twitch height during tetanic and TOF stimulation.[6]
-
-
Troubleshooting Steps:
-
Reduce Infusion Rate or Dose: If a Phase II block is not desired, reduce the rate of infusion or the size and frequency of bolus doses.
-
Anticholinesterase Reversal (with caution): In a confirmed Phase II block, anticholinesterase agents like neostigmine (B1678181) may partially reverse the blockade.[6] However, if administered during a Phase I block, they will potentiate it.[7]
-
-
Issue 3: Unexpected potentiation or antagonism of the neuromuscular block.
-
Possible Cause: Drug interactions.
-
Identification: The observed level of neuromuscular blockade is significantly different from what is expected based on the dose of decamethonium administered.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all other drugs being administered to the animal.
-
Known Interactions:
-
Adjust Decamethonium Dosage: If a potentiating drug is being used, a lower dose of decamethonium may be required. Conversely, a higher dose may be needed if an antagonizing drug is present.
-
-
Data Presentation
Table 1: Factors Influencing Neuromuscular Blockade with Decamethonium
| Factor | Effect on Decamethonium Blockade | Mechanism |
| Hypothermia | Potentiation | Reduces hepatic metabolism and renal elimination.[12] |
| Hypokalemia | Antagonism | Increases the magnitude of the stimulus required to depolarize the cell.[12] |
| Hyperkalemia | Potentiation | Decreases the magnitude of the stimulus required to depolarize the cell.[12] |
| Hypermagnesemia | Potentiation | Decreases acetylcholine release and the sensitivity of the post-synaptic membrane.[12] |
| Hypocalcemia | Potentiation | Decreases presynaptic acetylcholine release and the sensitivity of the post-synaptic membrane.[12] |
| Respiratory Acidosis | Potentiation | Enhances the effect of neuromuscular blocking agents.[12] |
| Myasthenia Gravis | Antagonism | Increased tolerance to depolarizing agents.[13] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Neuromuscular Blockade with Decamethonium in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal according to your institutionally approved protocol.
-
Establish intravenous access for drug administration.
-
Place stimulating electrodes along the path of the sciatic or ulnar nerve.
-
Attach a force transducer to the corresponding muscle (e.g., tibialis anterior or adductor pollicis) to measure twitch tension.
-
-
Baseline Measurements:
-
Deliver single supramaximal stimuli (e.g., 0.2 ms (B15284909) duration at 0.1 Hz) to elicit baseline twitch responses.
-
Record baseline train-of-four (TOF) responses (four supramaximal stimuli at 2 Hz).
-
-
Decamethonium Administration:
-
Administer an initial intravenous bolus dose of decamethonium. The exact dose will be species-dependent and should be determined from literature review and pilot studies.
-
For a sustained block, a continuous intravenous infusion can be initiated following the initial bolus.
-
-
Monitoring Neuromuscular Blockade:
-
Continuously record the twitch tension in response to single stimuli to determine the percentage of twitch suppression.
-
Periodically assess the TOF ratio (height of the fourth twitch divided by the height of the first twitch) to monitor for the development of a Phase II block (a TOF ratio < 0.7 indicates fade).
-
Monitor for any signs of tachyphylaxis by observing the response to subsequent doses.
-
-
Data Analysis:
-
Calculate the percentage of twitch suppression over time.
-
Plot the TOF ratio over time to identify any transition to a Phase II block.
-
If applicable, construct a dose-response curve by administering incremental doses of decamethonium and measuring the corresponding steady-state twitch suppression.
-
Mandatory Visualizations
Caption: Mechanism of action of decamethonium at the neuromuscular junction.
Caption: Troubleshooting workflow for decamethonium experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Decamethonium - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Tachyphylaxis after repeated dosage of decamethonium in anaesthetized man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. decamethonium | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 9. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Depolarization block and phase II block at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. partone.litfl.com [partone.litfl.com]
- 13. Scholars@Duke publication: Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle. [scholars.duke.edu]
Technical Support Center: Interaction of Decamethonium with Cholinesterase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interaction of decamethonium (B1670452) with cholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of decamethonium?
Decamethonium is a depolarizing neuromuscular blocking agent.[1][2][3] Structurally, it resembles two acetylcholine (B1216132) (ACh) molecules joined together. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, it causes a sustained depolarization of the muscle fiber membrane, leading to an initial burst of muscle fasciculations, followed by paralysis as the voltage-gated sodium channels surrounding the endplate become inactivated and unresponsive to further stimulation.[1][2]
Q2: What are Phase I and Phase II neuromuscular blocks induced by decamethonium?
The neuromuscular block produced by decamethonium (and other depolarizing agents like succinylcholine) is biphasic:
-
Phase I Block (Depolarizing Block): This is the initial phase of paralysis. It is characterized by a depolarized postjunctional membrane, muscle fasciculations, and a lack of fade in the train-of-four (TOF) twitch response.[4] During this phase, cholinesterase inhibitors potentiate the block because they increase the amount of acetylcholine in the synaptic cleft, which adds to the depolarizing effect.[2][5]
-
Phase II Block (Desensitizing Block): With prolonged or repeated exposure to decamethonium, the postjunctional membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to agonists.[4] This phase resembles the block produced by non-depolarizing agents, characterized by fade in the TOF and tetanic stimulation.[4] In this phase, cholinesterase inhibitors may antagonize or reverse the block by increasing acetylcholine levels, which can then compete with decamethonium at the desensitized receptors.[2]
Q3: How do cholinesterase inhibitors like neostigmine (B1678181) and edrophonium (B1671111) interact with decamethonium?
The interaction depends on the phase of the neuromuscular block:
-
During Phase I Block: Cholinesterase inhibitors (e.g., neostigmine, edrophonium, physostigmine) increase the synaptic concentration of acetylcholine by preventing its breakdown by acetylcholinesterase. This excess acetylcholine acts synergistically with decamethonium at the nAChRs, intensifying the depolarization and thus potentiating the neuromuscular block.[2][6]
-
During Phase II Block: The increased concentration of acetylcholine resulting from cholinesterase inhibition can help to overcome the desensitization of the nAChRs. Acetylcholine competes with decamethonium for receptor binding, leading to a reversal of the neuromuscular block.[2] However, the response can be unpredictable.[7]
Q4: Is the reversal of a Phase II decamethonium block by cholinesterase inhibitors always predictable?
No, the reversal of a Phase II block can be unpredictable.[7] The transition from Phase I to Phase II is complex and may not be uniform across all neuromuscular junctions. If some degree of depolarizing block (Phase I) is still present, the administration of a cholinesterase inhibitor can lead to an initial worsening of the block before any reversal is seen. Therefore, careful monitoring of the neuromuscular function is crucial.
Data Presentation
Table 1: Characteristics of Phase I and Phase II Neuromuscular Block
| Characteristic | Phase I Block (Depolarizing) | Phase II Block (Desensitizing) |
| Mechanism | Sustained depolarization of the motor endplate | Desensitization of acetylcholine receptors |
| Muscle Response | Initial fasciculations followed by flaccid paralysis | Flaccid paralysis |
| Train-of-Four (TOF) Ratio | No fade (ratio remains close to 1.0 until significant block) | Fade observed (T4/T1 ratio < 0.7) |
| Tetanic Stimulation | Sustained contraction, but diminished | Fade of tetanic response |
| Post-Tetanic Potentiation | Absent | Present |
| Effect of Cholinesterase Inhibitors | Potentiation of block | Antagonism (reversal) of block |
Table 2: Potency of Decamethonium in an In Vitro Preparation
The following data represents the effective concentration (EC50) of decamethonium in a rat phrenic nerve hemidiaphragm preparation. This can serve as a baseline for designing dose-response experiments.
| Agent | EC50 (µM) | Standard Error of the Mean (SEM) | Preparation |
| Decamethonium | 47.36 | 9.58 | Rat phrenic nerve hemidiaphragm |
Data extracted from a study by Naguib M, et al. (1995).[8]
Table 3: Reversal of Neuromuscular Block by Cholinesterase Inhibitors (Reference Data)
While specific comprehensive dose-response data for decamethonium reversal is limited in the readily available literature, the following table provides data on the reversal of other neuromuscular blocking agents (pancuronium and d-tubocurarine) by cholinesterase inhibitors, which can serve as a useful reference for experimental design. The ED50 represents the dose required to achieve 50% recovery of the first twitch height 10 minutes after administration.
| Antagonist | Neuromuscular Blocker | First Twitch ED50 (mg/kg) |
| Neostigmine | Pancuronium (B99182) | 0.013 |
| d-Tubocurarine | 0.017 | |
| Pyridostigmine (B86062) | Pancuronium | 0.085 |
| d-Tubocurarine | 0.11 | |
| Edrophonium | Pancuronium | 0.17 |
| d-Tubocurarine | 0.27 |
Data extracted from a study by Miller RD, et al. (1984).[9] Note that the potency of reversal agents can differ depending on the specific neuromuscular blocker used.[9]
Experimental Protocols
Protocol 1: In Vitro Assessment of Decamethonium and Cholinesterase Inhibitor Interaction in an Isolated Tissue Bath
This protocol describes the measurement of isometric contractions of an isolated rat phrenic nerve-hemidiaphragm preparation.
1. Tissue Preparation:
- Humanely euthanize a rat according to institutional guidelines.
- Dissect the phrenic nerve-hemidiaphragm preparation in a Krebs-Ringer bicarbonate solution, pre-gassed with 95% O₂ and 5% CO₂.
- Mount the diaphragm strip in a tissue organ bath containing the gassed Krebs-Ringer solution maintained at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.
2. Stimulation and Recording:
- Place the phrenic nerve on a bipolar platinum electrode.
- Apply supramaximal square-wave stimuli (e.g., 0.2 ms (B15284909) duration) at a frequency of 0.1 Hz to elicit twitch contractions.
- Record the isometric twitch tension using a data acquisition system.
3. Experimental Procedure:
- Allow the preparation to equilibrate for at least 30 minutes, with regular washing, until a stable baseline twitch response is achieved.
- Dose-Response Curve for Decamethonium:
- Add decamethonium to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 µM, 3 µM, 10 µM, etc.).
- Allow the response to each concentration to stabilize before adding the next.
- Record the percentage inhibition of the twitch height at each concentration.
- Interaction with a Cholinesterase Inhibitor:
- After washing out the decamethonium and allowing the preparation to recover, pre-incubate the tissue with a fixed concentration of a cholinesterase inhibitor (e.g., neostigmine 1 µM) for a specified period (e.g., 20 minutes).
- Repeat the cumulative dose-response curve for decamethonium in the presence of the cholinesterase inhibitor.
- Reversal of Phase II Block:
- Induce a Phase II block by exposing the preparation to a high concentration of decamethonium for a prolonged period (e.g., 60-90 minutes). The development of fade in response to a train-of-four stimulation can be used to confirm Phase II block.
- Once Phase II block is established, add a cholinesterase inhibitor (e.g., neostigmine or edrophonium) to the bath and record the recovery of the twitch response.
4. Data Analysis:
- Plot the log-concentration of decamethonium against the percentage of twitch inhibition to generate dose-response curves.
- Calculate the EC50 (concentration producing 50% of the maximal inhibition) for decamethonium in the absence and presence of the cholinesterase inhibitor.
Protocol 2: In Vivo Monitoring of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation
This protocol outlines the procedure for monitoring neuromuscular function in an anesthetized animal model.
1. Animal Preparation:
- Anesthetize the animal (e.g., rat, rabbit) according to an approved institutional protocol.
- Ensure adequate depth of anesthesia and analgesia throughout the experiment.
- Place stimulating electrodes over a peripheral nerve, such as the ulnar nerve or the posterior tibial nerve. The negative electrode should be placed distally.
- Place recording electrodes over the corresponding muscle (e.g., adductor pollicis for the ulnar nerve) to record the electromyogram (EMG) or attach a force transducer to the tendon to measure mechanical twitch.
2. TOF Stimulation and Baseline Measurement:
- Set the peripheral nerve stimulator to deliver a train-of-four stimulation (four supramaximal stimuli at 2 Hz).
- Determine the supramaximal stimulus intensity by gradually increasing the current until a maximal muscle response is observed, and then increasing it by a further 10-20%.
- Record several baseline TOF responses before drug administration. The TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch, T4/T1) should be approximately 1.0.
3. Experimental Procedure:
- Administer decamethonium intravenously at a dose sufficient to produce a significant neuromuscular block.
- Continuously monitor the TOF response. During Phase I block, the twitch height of all four responses will decrease, but the TOF ratio will remain close to 1.0.
- To study the interaction with a cholinesterase inhibitor during Phase I, administer the inhibitor and observe the potentiation of the block.
- To induce Phase II block, administer repeated doses or a continuous infusion of decamethonium. The development of fade (a decrease in the T4/T1 ratio to below 0.7) indicates the transition to Phase II block.
- Once Phase II block is established, administer a cholinesterase inhibitor (e.g., neostigmine 0.03-0.07 mg/kg) and monitor the recovery of the TOF ratio towards 1.0.
4. Data Analysis:
- Quantify the degree of neuromuscular block by the number of twitches observed and the TOF ratio.
- Measure the time to recovery to a TOF ratio of 0.9 after administration of the reversal agent.
Troubleshooting Guides
Issue 1: Unexpected Potentiation of Decamethonium Block by a Cholinesterase Inhibitor When Reversal was Expected.
-
Possible Cause: The neuromuscular block is still in Phase I, or is in a transitional state with significant Phase I characteristics remaining.
-
Troubleshooting Steps:
-
Verify the Phase of the Block: Use train-of-four (TOF) stimulation. A lack of fade (TOF ratio > 0.7) indicates a Phase I block. The presence of significant fade (TOF ratio < 0.7) is characteristic of a Phase II block.
-
Wait for Spontaneous Recovery: Allow more time for the block to transition to a clear Phase II block before attempting reversal.
-
Monitor Closely: If a cholinesterase inhibitor has already been administered, be prepared for a prolonged and deepened block. Ensure adequate ventilation and support for the subject.
-
Dose Consideration: High doses of cholinesterase inhibitors can have a weak depolarizing effect themselves, which could contribute to the potentiation.
-
Issue 2: High Variability in the Dose-Response to Decamethonium Between Preparations or Subjects.
-
Possible Causes:
-
Differences in temperature of the in vitro preparation.
-
Variations in the physiological state of the tissue (e.g., fatigue, ischemia).
-
In vivo, differences in subject age, renal function (decamethonium is excreted by the kidneys), and body temperature.[3]
-
Genetic variations in cholinesterase activity (less of a factor for decamethonium compared to succinylcholine (B1214915), but can still play a role).
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
In vitro: Strictly control the temperature, pH, and oxygenation of the organ bath. Ensure consistent equilibration times.
-
In vivo: Maintain core body temperature of the animal. Ensure stable anesthetic depth.
-
-
Use a Control Group: Always include a control group in your experimental design to account for baseline variability.
-
Normalize Data: Express responses as a percentage of the baseline or maximal response for each preparation to reduce inter-individual variation.
-
Check Drug Concentrations: Ensure accurate preparation of all drug solutions.
-
Issue 3: Electrical Artifacts Interfering with Electromyography (EMG) Recordings during Neuromuscular Monitoring.
-
Possible Causes:
-
Interference from other electrical equipment in the laboratory.
-
Poor electrode contact with the skin.
-
Movement of the subject or recording cables.
-
-
Troubleshooting Steps:
-
Improve Electrode Contact: Ensure the skin is clean and dry. Use an appropriate conductive gel. Securely fasten the electrodes.
-
Check Grounding: Ensure all equipment is properly grounded.
-
Minimize Movement: Secure the recording cables to prevent them from moving. Ensure the subject is adequately anesthetized and immobilized.
-
Use Filtering: Apply appropriate high-pass and low-pass filters in the data acquisition software to remove noise outside the frequency range of the EMG signal. However, be cautious not to distort the signal of interest.
-
Identify and Isolate Interference Source: If possible, turn off nearby electrical devices one by one to identify the source of the interference.
-
Mandatory Visualizations
Caption: Mechanism of decamethonium action and its interaction with cholinesterase inhibitors.
Caption: General experimental workflow for studying neuromuscular block.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neostigmine antagonism of succinylcholine phase II block: a comparison with pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of frozen decamethonium chloride aliquots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decamethonium (B1670452) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for decamethonium chloride?
This compound is available in solid (powder) form and as prepared solutions. Storage recommendations vary based on the form:
-
Solid Form: Store at -20°C for long-term stability, where it can be viable for up to three years.
-
Aqueous Solutions: Aqueous solutions of decamethonium bromide (a related salt) are known to be stable and can even be sterilized by autoclaving[1]. For prepared stock solutions of decamethonium bromide, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month[2]. It is advisable to follow the specific storage instructions provided on the product's certificate of analysis[3].
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as sterile, purified water or a buffer appropriate for your experimental system. Ensure the powder is completely dissolved. For long-term storage, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[2].
Q3: What is the mechanism of action of decamethonium?
Decamethonium is a depolarizing neuromuscular blocking agent[4][5][6]. It acts as a partial agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate[5][6]. By binding to and activating the nAChR, it causes a sustained depolarization of the muscle cell membrane. This persistent depolarization leads to a state where the membrane is unresponsive to further stimulation by acetylcholine, resulting in muscle paralysis[5].
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected muscle paralysis in my experiment.
-
Possible Cause 1: Degraded this compound solution.
-
Troubleshooting Step: Ensure that your this compound aliquots have been stored correctly and have not exceeded their recommended storage duration. Repeated freeze-thaw cycles can degrade the compound. If degradation is suspected, prepare a fresh stock solution from powder.
-
-
Possible Cause 2: Incorrect dosage or concentration.
-
Troubleshooting Step: Verify the calculations for your working solution concentration. The effective dose (ED95) can vary depending on the animal model and anesthetic used[6]. A dose-response curve may be necessary to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 3: Interaction with other administered substances.
-
Troubleshooting Step: Be aware of potential drug interactions. The effects of decamethonium can be influenced by various factors, including hypothermia, hypokalemia, and the presence of certain antibiotics[1]. Review all compounds being administered in your experiment.
-
Issue 2: Unexpected physiological responses observed in the animal model.
-
Possible Cause 1: Fasciculations at the onset of action.
-
Troubleshooting Step: Muscle fasciculations (twitches) are a known effect during the initial phase of depolarization caused by decamethonium. This is a normal part of its mechanism of action. If this is undesirable for your experiment, consider alternative non-depolarizing neuromuscular blockers.
-
-
Possible Cause 2: Respiratory depression.
-
Troubleshooting Step: Decamethonium can cause paralysis of the respiratory muscles. It is crucial to have measures in place for assisted ventilation, such as tracheal intubation, especially when using higher doses[1].
-
Data Presentation
Table 1: Recommended Storage and Stability of Decamethonium
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | 3 years | As per some supplier recommendations[7]. |
| Stock Solution | -80°C | 6 months | Based on data for decamethonium bromide[2]. Aliquoting is recommended. |
| Stock Solution | -20°C | 1 month | Based on data for decamethonium bromide[2]. Aliquoting is recommended. |
| Aqueous Solution | Room Temperature | Stable | Aqueous solutions of the bromide salt are noted to be stable[1]. |
Experimental Protocols
Protocol: Preparation and Aliquoting of this compound Stock Solution
-
Materials: this compound powder, sterile purified water (or appropriate sterile buffer), sterile microcentrifuge tubes, and appropriate personal protective equipment (PPE).
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile solvent to achieve the desired stock concentration. c. Ensure complete dissolution by vortexing or gentle agitation. d. Dispense the stock solution into single-use, sterile microcentrifuge tubes (aliquots). e. Clearly label each aliquot with the compound name, concentration, and date of preparation. f. Store the aliquots at the recommended temperature (-20°C or -80°C).
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
References
unexpected side effects of decamethonium in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected side effects of decamethonium (B1670452) observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We observed a diminishing neuromuscular blockade with repeated doses of decamethonium in our cat model. Is this a known phenomenon?
A1: Yes, this is a documented phenomenon known as tachyphylaxis, or "fade." In cats, repeated administration of decamethonium can lead to a progressive decrease in the intensity of neuromuscular blockade, even with constant plasma concentrations of the drug. This is thought to be due to changes at the neuromuscular junction, potentially involving desensitization of acetylcholine (B1216132) receptors or a shift in the block's characteristics from depolarizing to a more complex, dual-block mechanism.
Q2: Our study in rats suggests a presynaptic effect of decamethonium, which we did not anticipate. Is there evidence for this?
A2: Indeed, some studies on the rat phrenic nerve-hemidiaphragm preparation suggest that decamethonium may have a primary site of action at the presynaptic nerve terminal.[1] This is an unexpected finding, as decamethonium is classically considered a postsynaptic nicotinic acetylcholine receptor agonist. This presynaptic action may contribute to the complex neuromuscular block observed and the species-specific differences in response to the drug.
Q3: We are seeing significant cardiovascular side effects in our feline model, specifically changes in heart rate and blood pressure. Is this an expected side effect of decamethonium?
A3: While primarily a neuromuscular blocking agent, decamethonium can induce notable cardiovascular side effects, particularly in cats. Doses sufficient to cause muscle paralysis have been shown to block transmission at various sites within the autonomic nervous system.[2] This can manifest as a blockade of the sympathetic vasodilator outflow and vagal effects on heart rate and intestinal contraction.[2] Therefore, observing changes in cardiovascular parameters is not entirely unexpected in this species.
Q4: Are there known species-specific differences in the response to decamethonium that could explain variable results between our dog and rat models?
A4: Yes, significant species-specific differences in the response to decamethonium and other neuromuscular blocking agents are well-documented. The paralysis caused by decamethonium is primarily due to a "depolarization block" in humans and cats, but this is not certain for other species.[3] Factors such as differences in acetylcholine receptor structure, metabolism, and autonomic nervous system responses can all contribute to these variations. It is crucial to consider these inherent species differences when designing experiments and interpreting results.
Q5: Does decamethonium induce histamine (B1213489) release in animal models?
A5: Decamethonium is generally considered to have a low propensity for causing histamine release, especially when compared to other neuromuscular blocking agents like d-tubocurarine. However, at very high doses, it may cause some histamine release. The extent of this release can be species-dependent.
Troubleshooting Guides
Issue 1: Inconsistent Neuromuscular Blockade in Cats (Tachyphylaxis)
Symptoms:
-
Initial potent neuromuscular blockade followed by a gradual recovery of muscle twitch height despite continuous or repeated administration of decamethonium.
-
The characteristics of the neuromuscular block may change over time, exhibiting features of a competitive block (e.g., fade on tetanic stimulation).
Possible Cause:
-
Development of tachyphylaxis, a rapid decrease in response to a drug after repeated doses. This is a known, though often unexpected, effect of decamethonium in cats.[4]
Troubleshooting Steps:
-
Experiment Design: If a sustained, stable neuromuscular block is required, consider a continuous infusion with adjustments to the infusion rate based on real-time monitoring of neuromuscular function.
-
Dosage Regimen: Avoid intermittent bolus injections if tachyphylaxis is a concern. A loading dose followed by a carefully titrated continuous infusion may provide more stable blockade.
-
Alternative Agents: If tachyphylaxis remains a significant issue, consider using a different neuromuscular blocking agent that is less prone to this effect in your animal model.
Issue 2: Unexpected Cardiovascular Instability in Feline Studies
Symptoms:
-
Significant fluctuations in heart rate (bradycardia or tachycardia).
-
Unexplained changes in arterial blood pressure (hypotension or hypertension).
Possible Cause:
-
Decamethonium can exert a blocking effect on the autonomic nervous system in cats, affecting cardiovascular regulation.[2]
Troubleshooting Steps:
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and ECG throughout the experiment.
-
Dose-Response Relationship: Carefully establish a dose-response curve for the neuromuscular and cardiovascular effects of decamethonium in your specific experimental setup. It may be possible to find a dose that provides adequate muscle relaxation with minimal cardiovascular disturbance.
-
Control for Autonomic Effects: If the autonomic effects interfere with the primary experimental endpoints, consider the use of specific autonomic blocking agents to isolate the neuromuscular effects of decamethonium. However, this will add complexity to the experimental design and data interpretation.
Data Presentation
Table 1: Reported Unexpected Side Effects of Decamethonium in Animal Studies
| Side Effect | Animal Model | Description |
| Autonomic Nervous System Blockade | Cat | Doses sufficient for muscle paralysis can reversibly block sympathetic vasodilator outflow and vagal effects on the heart and intestines.[2] |
| Tachyphylaxis ("Fade") | Cat | A waning of the neuromuscular block is observed with constant infusion of the drug. The initial decrease in muscle contractions is followed by recovery, even as plasma concentrations remain stable or increase.[4] |
| Presynaptic Site of Action | Rat | Evidence from phrenic nerve-hemidiaphragm preparations suggests a primary site of action at the presynaptic nerve terminal.[1] |
| Lack of Biotransformation | Small Animals (e.g., Rabbits) | Decamethonium is not significantly metabolized and is primarily excreted unchanged in the urine.[5] |
Experimental Protocols
Key Experiment: Investigation of Autonomic Blockade in Cats
Objective: To determine the effect of decamethonium on the autonomic nervous system in anesthetized cats.
Methodology:
-
Animal Preparation: Adult cats are anesthetized (e.g., with chloralose). The femoral vein is cannulated for drug administration, and the femoral artery is cannulated for blood pressure monitoring. Heart rate is monitored via ECG.
-
Nerve Stimulation:
-
Vagal Stimulation: The cervical vagus nerve is isolated and stimulated electrically to induce bradycardia.
-
Sympathetic Stimulation: The sympathetic trunk is stimulated to elicit responses such as changes in blood flow to skeletal muscle (sympathetic vasodilator outflow).
-
-
Decamethonium Administration: A paralyzing dose of decamethonium is administered intravenously.
-
Data Collection: The effects of vagal and sympathetic stimulation on heart rate, blood pressure, and other relevant parameters are recorded before and after the administration of decamethonium.
-
Analysis: A comparison of the pre- and post-decamethonium responses is performed to quantify the extent of autonomic blockade.
Visualizations
Caption: Experimental workflow for investigating decamethonium's autonomic effects in cats.
Caption: Decamethonium's primary and potential unexpected sites of action.
References
- 1. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking action of decamethonium at different sites in the autonomic nervous system of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Labelled decamethonium in cat muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Decamethonium-Induced Hyperkalemia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate decamethonium-induced hyperkalemia in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of decamethonium-induced hyperkalemia?
A1: Decamethonium (B1670452) is a depolarizing neuromuscular blocking agent. It acts as a partial agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of skeletal muscle.[1] This binding mimics the action of acetylcholine, causing a prolonged depolarization of the muscle cell membrane. This persistent depolarization leads to an efflux of potassium ions (K+) from the muscle cells into the extracellular fluid, resulting in an increase in serum potassium levels, known as hyperkalemia.[2][3]
Q2: What are the clinical signs of decamethonium-induced hyperkalemia in research animals?
A2: The primary clinical signs are related to the cardiotoxic effects of elevated potassium levels. These can include electrocardiogram (ECG) abnormalities such as peaked T-waves, prolongation of the PR interval, widening of the QRS complex, and in severe cases, ventricular fibrillation or asystole. Muscle fasciculations may also be observed shortly after administration.
Q3: Which animal models are susceptible to decamethonium-induced hyperkalemia?
A3: Any animal model with nicotinic acetylcholine receptors at the neuromuscular junction is susceptible. This has been documented in various species, including humans, and is a recognized effect of depolarizing muscle relaxants.[3]
Q4: What are the primary strategies to mitigate decamethonium-induced hyperkalemia?
A4: The main strategies focus on either preventing the initial potassium release or counteracting its cardiotoxic effects. These include:
-
Pretreatment with a non-depolarizing muscle relaxant: This is the most common preventative approach.
-
Administration of magnesium sulfate (B86663): This can reduce the magnitude of potassium increase and muscle fasciculations.
-
Administration of calcium chloride: This is a rescue treatment to stabilize the myocardium from the effects of hyperkalemia, but it does not lower serum potassium levels.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe muscle fasciculations followed by cardiac arrhythmia after decamethonium administration. | Decamethonium-induced hyperkalemia. | Immediately administer intravenous calcium chloride to counteract the cardiotoxic effects. Monitor ECG closely. Consider supportive care for arrhythmia. For future experiments, implement a pretreatment protocol. |
| Modest increase in serum potassium but no significant ECG changes. | Expected physiological response to decamethonium. | Continue to monitor serum potassium and ECG. If potassium levels continue to rise or ECG changes appear, consider intervention. For future high-dose or prolonged experiments, consider a pretreatment protocol. |
| Pretreatment with a non-depolarizing muscle relaxant did not completely prevent hyperkalemia. | The dose or timing of the non-depolarizing agent may have been suboptimal. The dose of decamethonium may be excessively high. | Review and optimize the pretreatment protocol. Ensure the non-depolarizing agent is given sufficient time to occupy the nAChRs before decamethonium administration. Consider reducing the dose of decamethonium if experimentally feasible. |
| Difficulty in reversing neuromuscular blockade after using a non-depolarizing agent for pretreatment. | Residual effects of the non-depolarizing agent. | Administer an appropriate reversal agent for the non-depolarizing blocker used (e.g., neostigmine (B1678181) with an anticholinergic like atropine). Monitor for return of normal neuromuscular function. |
Experimental Protocols
Pretreatment with a Non-Depolarizing Muscle Relaxant (Vecuronium in Dogs)
This protocol is adapted from studies on vecuronium (B1682833) as a neuromuscular blocking agent in dogs.[5][6][7]
Objective: To prevent decamethonium-induced hyperkalemia by prior administration of a competitive antagonist to the nicotinic acetylcholine receptor.
Animal Model: Canine (e.g., Beagle)
Materials:
-
Vecuronium bromide for injection
-
Decamethonium bromide for injection
-
Sterile saline for injection
-
Intravenous catheters
-
Syringes and needles
-
ECG monitor
-
Blood collection tubes (for serum potassium analysis)
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place an intravenous catheter for drug administration and blood sampling.
-
Begin ECG monitoring to establish a baseline.
-
Administer a pretreatment dose of vecuronium at 0.01 to 0.02 mg/kg IV .
-
Wait for 3-5 minutes to allow for the onset of action of vecuronium.
-
Administer the desired dose of decamethonium.
-
Monitor ECG continuously for any arrhythmias.
-
Collect blood samples at baseline and at 1, 3, 5, and 10 minutes post-decamethonium administration to measure serum potassium levels.
Administration of Magnesium Sulfate (Adapted for Rabbits)
This protocol is based on studies investigating the effects of magnesium sulfate on neuromuscular blockade.
Objective: To attenuate the rise in serum potassium and reduce muscle fasciculations.
Animal Model: Rabbit (e.g., New Zealand White)
Materials:
-
Magnesium sulfate for injection
-
Decamethonium bromide for injection
-
Sterile saline for injection
-
Intravenous catheters
-
Syringes and needles
-
ECG monitor
-
Blood collection tubes
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place an intravenous catheter.
-
Begin ECG monitoring.
-
Administer magnesium sulfate at a dose of 30-60 mg/kg IV over 5-10 minutes.
-
Administer the desired dose of decamethonium.
-
Monitor ECG and observe for the presence and severity of muscle fasciculations.
-
Collect blood samples at baseline and at specified time points post-decamethonium to measure serum potassium levels.
Cardioprotection with Calcium Chloride (for Canines)
This protocol is for the emergency management of severe hyperkalemia and is based on studies of calcium chloride in dogs.[8][9]
Objective: To stabilize the myocardium and prevent fatal arrhythmias in the event of severe hyperkalemia.
Animal Model: Canine (e.g., Beagle)
Materials:
-
10% Calcium chloride solution for injection
-
Intravenous catheters and infusion set
-
ECG monitor
Procedure:
-
This is a rescue intervention. It should be initiated upon observation of significant ECG changes indicative of hyperkalemia (e.g., severe bradycardia, widened QRS complex).
-
Administer 10% calcium chloride at a dose of 0.125 mL/kg IV as a slow bolus over 2-5 minutes.[8]
-
Monitor the ECG for improvement in cardiac rhythm.
-
The effects of calcium chloride are transient, and this intervention should be followed by measures to reduce serum potassium levels if possible.
Quantitative Data Summary
The following table summarizes data on the effects of mitigating agents on serum potassium levels, primarily from studies using suxamethonium, a depolarizing agent with a similar mechanism to decamethonium. Direct quantitative data for decamethonium is limited.
| Mitigating Agent | Animal Model | Dosage | Effect on Serum Potassium Increase | Reference |
| d-tubocurarine (pretreatment) | Rat | Chronic infusion | Significantly reduced the hyperkalemic response to succinylcholine (B1214915). | [10] |
| Rocuronium (pretreatment) | Human | 0.06 mg/kg | Prevented a significant rise in serum potassium induced by succinylcholine. | [11] |
| Magnesium Sulfate | Human | 40 mg/kg | Significantly reduced the increase in serum potassium after suxamethonium administration. |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of decamethonium-induced hyperkalemia.
Caption: Mechanisms of action for mitigating decamethonium-induced hyperkalemia.
Caption: Experimental workflow for evaluating mitigation strategies.
References
- 1. Depolarizing Neuromuscular Blocking Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Decamethonium and serum potassium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Prevention of hyperkalemia and muscular fasciculations induced by suxamethonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet-ebooks.com [vet-ebooks.com]
- 6. Neuromuscular blocking action of vecuronium in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USE OF THE MUSCLE RELAXANT VECURONIUM BY DIFFERENT ADMINISTRATION TECHNIQUES IN DOGS [zjps.journals.ekb.eg]
- 8. Hemodynamic effects of calcium chloride in a canine model of acute propranolol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of acute changes in extracellular ionized calcium concentration induced by citrate and CaCl2 infusions in chronically instrumented dogs, conscious and during enflurane, halothane, and isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged d-tubocurarine infusion and/or immobilization cause upregulation of acetylcholine receptors and hyperkalemia to succinylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Desensitization Profiles of Decamethonium and Succinylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the desensitization profiles of two commonly studied depolarizing neuromuscular blocking agents: decamethonium (B1670452) and succinylcholine (B1214915). By examining their mechanisms of action, quantitative desensitization parameters, and the experimental protocols used for their evaluation, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and neuroscience research.
Introduction to nAChR Desensitization by Depolarizing Agents
Both decamethonium and succinylcholine are agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. Their mechanism of action involves initial activation of the receptor, leading to depolarization of the muscle fiber membrane (Phase I block). However, prolonged or repeated exposure to these agonists results in a state of receptor desensitization, where the nAChR becomes refractory to further stimulation, leading to a non-depolarizing-like paralysis known as Phase II block.[1][2] While both drugs induce this biphasic block, their desensitization profiles exhibit significant differences in terms of onset, recovery, and the underlying molecular interactions.
Quantitative Comparison of Desensitization Profiles
The following tables summarize the available quantitative data for the desensitization profiles of decamethonium and succinylcholine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, some parameters are presented from different studies.
| Parameter | Decamethonium | Succinylcholine | Source |
| Receptor Activation (EC50) | 40 ± 3 µM (peak current) 86 ± 10 µM (net charge) | 10.8 µM | [3][4] |
| Receptor Antagonism (IC50) | 56 ± 3 µM (at human α4(2)β2(3) nAChR) | > 100 µM (at neuronal nAChRs) | [3][4] |
| Phase II Block Induction | Occurs with prolonged or high-dose administration. | Occurs with prolonged infusion (e.g., 2-10 mg/kg over 1 hour).[1] | [2] |
| Recovery from Desensitization | More difficult to reverse than succinylcholine-induced desensitization. Spontaneous recovery can be slow and is dependent on extracellular potassium concentration.[5] | Phase II block generally resolves spontaneously within 30–60 minutes.[1] Recovery can be prolonged in 50% of patients who develop Phase II block.[6] | [1] |
Note: EC50 (half-maximal effective concentration) for activation indicates the concentration required to elicit 50% of the maximal response. IC50 (half-maximal inhibitory concentration) for antagonism indicates the concentration required to inhibit 50% of the response to an agonist.
Experimental Protocols
In Vitro Assessment of nAChR Desensitization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a standard method for characterizing the interaction of drugs with specific nAChR subtypes expressed in a controlled environment.
Objective: To measure the activation, desensitization, and inhibition of human muscle-type nAChRs by succinylcholine and decamethonium.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
mRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the human muscle-type nAChR (α1, β1, δ, ε).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -50 mV.
-
-
Drug Application:
-
A baseline is established by perfusing with saline.
-
Increasing concentrations of the agonist (succinylcholine or decamethonium) are applied to determine the concentration-response relationship for receptor activation (EC50).
-
To study desensitization, a prolonged application of a fixed concentration of the agonist is administered, and the decay of the current response over time is measured.
-
To assess recovery from desensitization, the agonist is washed out, and test pulses of the agonist are applied at increasing time intervals to measure the return of the current response.
-
To measure inhibition (antagonism), the oocyte is co-perfused with a fixed concentration of acetylcholine and varying concentrations of the test compound (succinylcholine or decamethonium).
-
Data Analysis: The peak current amplitude and the rate of current decay are measured to quantify activation and the onset of desensitization, respectively. The time constant of recovery from desensitization is calculated by fitting the recovery data to an exponential function. Concentration-response curves are generated to determine EC50 and IC50 values.[4]
In Vivo Assessment of Neuromuscular Blockade and Desensitization: Train-of-Four (TOF) Monitoring
This clinical and preclinical technique is used to assess the degree of neuromuscular blockade and to distinguish between Phase I and Phase II block.
Objective: To monitor the characteristics of neuromuscular blockade induced by succinylcholine or decamethonium and to identify the transition to Phase II block.
Methodology:
-
Subject Preparation: The subject (human or animal model) is anesthetized.
-
Nerve Stimulation: Two stimulating electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.
-
Muscle Response Measurement: The evoked muscle response, usually the contraction of the adductor pollicis muscle, is measured using a force transducer (mechanomyography) or an accelerometer (acceleromyography).
-
Supramaximal Stimulation: A single twitch stimulus is applied, and the current is increased until a maximal twitch response is observed. The current is then set to 1.5 to 2 times this level (supramaximal stimulation) to ensure all nerve fibers are activated.
-
Train-of-Four (TOF) Stimulation:
-
A series of four supramaximal stimuli is delivered at a frequency of 2 Hz (i.e., four stimuli in two seconds).
-
This TOF stimulation is repeated at regular intervals (e.g., every 15 seconds).
-
-
Drug Administration: The neuromuscular blocking agent (succinylcholine or decamethonium) is administered.
-
Monitoring and Interpretation:
-
Phase I Block: A decrease in the amplitude of all four twitches in the TOF is observed, but the ratio of the fourth twitch to the first twitch (T4/T1 ratio) remains close to 1.0 (no fade).
-
Phase II Block (Desensitization): A progressive decrease in the amplitude of the four twitches is observed, resulting in a "fade" where the T4/T1 ratio is significantly less than 1.0. The presence of fade is a hallmark of desensitization.[1][7][8]
-
Data Analysis: The T4/T1 ratio is calculated to quantify the degree of fade and monitor the transition from Phase I to Phase II block. The time to recovery of the TOF ratio to a certain threshold (e.g., >0.9) is used to assess the duration of the block.[6][9]
Signaling Pathways and Molecular Mechanisms
The desensitization of nAChRs is an intrinsic property of the receptor, involving conformational changes that lead to an inactive state despite the continued presence of the agonist.[10]
nAChR Conformational States in Desensitization
The nAChR can exist in several interconvertible conformational states:
-
Resting (Closed) State: The receptor is in a low-affinity state for the agonist, and the ion channel is closed.
-
Open (Active) State: Upon agonist binding, the receptor undergoes a rapid conformational change to a high-affinity state, opening the ion channel and allowing cation influx.
-
Desensitized States (Fast and Slow): With prolonged agonist exposure, the receptor transitions to one or more desensitized states. These are high-affinity, non-conducting states. The transition to the desensitized state is believed to involve further conformational changes in the receptor structure.[11][12][13]
Caption: Simplified model of nAChR conformational states during agonist-induced desensitization.
Experimental Workflow for In Vivo Neuromuscular Monitoring
The following diagram illustrates the workflow for assessing neuromuscular blockade and desensitization using TOF monitoring.
Caption: A stepwise workflow for assessing desensitization (Phase II block) using TOF monitoring.
Conclusion
Decamethonium and succinylcholine, while both classified as depolarizing neuromuscular blocking agents, exhibit distinct desensitization profiles. Succinylcholine generally produces a more pronounced initial depolarization and a desensitization that, while potentially prolonged, tends to resolve spontaneously. In contrast, decamethonium induces a desensitization that is reportedly more challenging to reverse.
The quantitative data available, though not always from direct comparative studies, supports these qualitative observations. Decamethonium acts as a partial agonist with a lower efficacy than succinylcholine at the muscle nAChR. The choice between these agents in a research context should be guided by the specific experimental goals, with careful consideration of their differing potencies, efficacies, and desensitization kinetics. The experimental protocols outlined in this guide provide a framework for further quantitative comparisons and a deeper understanding of the molecular mechanisms underlying the desensitization of nicotinic acetylcholine receptors.
References
- 1. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery from decamethonium in rat muscle and denervated guinea-pig diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical characteristics of long-term succinylcholine neuromuscular blockade during balanced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.wfsahq.org [resources.wfsahq.org]
- 8. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational changes in the nicotinic acetylcholine receptor during gating and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Decamethonium Chloride and d-Tubocurarine on Voluntary Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuromuscular blocking agents decamethonium (B1670452) chloride and d-tubocurarine, focusing on their effects on voluntary muscle contraction. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two agents.
Executive Summary
Decamethonium chloride and d-tubocurarine are both neuromuscular blocking agents, yet they operate through fundamentally different mechanisms, leading to distinct clinical and experimental effects. Decamethonium is a depolarizing agent, mimicking the action of acetylcholine (B1216132) (ACh) to cause a persistent depolarization of the motor endplate. In contrast, d-tubocurarine is a non-depolarizing agent that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), preventing ACh from binding and thus inhibiting muscle contraction. This core difference in their mechanism of action underpins the variations observed in their effects on voluntary muscle contraction, onset and duration of action, and their responses to neuromuscular monitoring techniques.
Mechanism of Action
This compound: The Depolarizing Blocker
Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2][3] Its binding to the receptor mimics the effect of acetylcholine, leading to a depolarization of the muscle fiber membrane.[1][2][3] This initial depolarization often manifests as transient muscle fasciculations.[4] However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not, resulting in a persistent depolarization.[3] This prolonged depolarization leads to a state of inexcitability in the perijunctional membrane, causing a flaccid paralysis. This is often referred to as a "Phase I block". With prolonged exposure or higher doses, a "Phase II block" can occur, where the membrane repolarizes but the receptors become desensitized and unresponsive to acetylcholine, a state that clinically resembles the block produced by non-depolarizing agents.[4]
d-Tubocurarine: The Non-Depolarizing Blocker
d-Tubocurarine is a classic example of a non-depolarizing neuromuscular blocking agent.[5][6] It functions as a competitive antagonist at the nAChR, meaning it binds to the same site as acetylcholine but does not activate the receptor.[5][6] By occupying the receptor sites, d-tubocurarine prevents acetylcholine from binding, thereby inhibiting the endplate potential from reaching the threshold required to trigger a muscle action potential.[6] This results in a flaccid paralysis of voluntary muscles. The action of d-tubocurarine is reversible, and its effects can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors.[7]
Quantitative Comparison of Effects
| Parameter | This compound | d-Tubocurarine | Source(s) |
| Mechanism of Action | Depolarizing (nAChR agonist) | Non-depolarizing (competitive nAChR antagonist) | [1][2][3][6] |
| Onset of Action | Rapid (approx. 30 seconds) | Slower (approx. 5 minutes) | [4][8] |
| Duration of Action | Short (5-10 minutes) | Long (60-120 minutes) | [4][8] |
| Effect on Muscle Contraction Curve (Human Study) | Primarily affects the initial phasic component (α component) of brisk maximal voluntary contractions. | Primarily affects the later tonic component (β component) of brisk maximal voluntary contractions until it is reduced by 70%. | [9] |
| ED50 (Effective Dose for 50% block) | Data from direct comparative human studies is limited. | In cats, ED50 for gastrocnemius is 105 µg/kg and for soleus is 150 µg/kg. | [10] |
| Response to Train-of-Four (TOF) Stimulation | Phase I: Sustained reduction of all four twitches (no fade). Phase II: Fade in twitch height, similar to non-depolarizing blockers. | Characteristic "fade" in the train-of-four response, where the fourth twitch is weaker than the first. | [11] |
| Effect of Acetylcholinesterase Inhibitors | Potentiates Phase I block. May reverse Phase II block. | Reverses the neuromuscular blockade. | [7] |
Experimental Protocols
Measurement of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation
Objective: To assess the degree of neuromuscular blockade by observing the muscle response to a series of four electrical stimuli.
Methodology:
-
Electrode Placement: Place two stimulating electrodes along the path of a peripheral motor nerve, typically the ulnar nerve at the wrist. The distal electrode should be placed over the flexor carpi ulnaris tendon and the proximal electrode 2-3 cm proximally.[12]
-
Stimulator Settings: Use a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus, which consists of four supramaximal electrical pulses at a frequency of 2 Hz (i.e., four pulses over two seconds).[11][13]
-
Supramaximal Stimulus Determination: Before administering the neuromuscular blocking agent, determine the supramaximal stimulus by gradually increasing the current until a maximal muscle twitch response is observed, and then increasing the current by another 20-30% to ensure all nerve fibers are stimulated.[12]
-
Data Acquisition: The response of the adductor pollicis muscle (thumb adduction) is observed and can be quantified.
-
Analysis:
-
TOF Count: The number of visible twitches out of the four stimuli is counted. A lower count indicates a deeper block.[11]
-
TOF Ratio: For non-depolarizing blockers like d-tubocurarine, the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A lower ratio indicates a greater degree of fade and a deeper block.[11][13] For depolarizing blockers like decamethonium in Phase I, there is no fade, so the TOF ratio is not a useful measure.
-
Electromyography (EMG) in Neuromuscular Monitoring
Objective: To record and analyze the compound muscle action potential (CMAP) as a measure of neuromuscular transmission.
Methodology:
-
Electrode Placement:
-
Stimulating Electrodes: Placed over a peripheral nerve as described for TOF stimulation.
-
Recording Electrodes: Surface electrodes are placed over the belly of the muscle innervated by the stimulated nerve (e.g., the adductor pollicis). A reference electrode is placed on a nearby bony prominence.
-
-
Stimulation: A single supramaximal electrical stimulus or a train-of-four stimulus is delivered to the nerve.
-
Data Acquisition: The resulting electrical activity of the muscle (the CMAP) is recorded using an EMG machine. The amplitude and area of the CMAP are the key parameters measured.
-
Analysis: The percentage reduction in the CMAP amplitude or area compared to the baseline measurement (before drug administration) is used to quantify the degree of neuromuscular blockade. For TOF stimulation, the fade in the CMAP amplitudes can also be analyzed.
Visualizations
Signaling Pathway at the Neuromuscular Junction
Caption: Normal neuromuscular transmission signaling pathway.
Mechanism of Action: Decamethonium vs. d-Tubocurarine
Caption: Comparative mechanisms of decamethonium and d-tubocurarine.
Experimental Workflow for Neuromuscular Monitoring
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decamethonium - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Molecule Story: d-Tubocurarine - ChemistryViews [chemistryviews.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 9. Effect of tubocurarine and decamethonium on voluntary muscle contractions in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 12. ppno.ca [ppno.ca]
- 13. openanesthesia.org [openanesthesia.org]
A Comparative Guide to Validating Neuromuscular Blockade Induced by Decamethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established methods for validating the neuromuscular blockade induced by decamethonium (B1670452) chloride. It includes detailed experimental protocols, a summary of quantitative data for comparative analysis, and visualizations of key pathways and workflows to support researchers in pharmacology and drug development.
Understanding Decamethonium-Induced Neuromuscular Blockade
Decamethonium is a depolarizing neuromuscular blocking agent that functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2][3][4] Its binding to these receptors mimics the action of acetylcholine (ACh), causing depolarization of the muscle cell membrane.[1][2][3] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium persists at the neuromuscular junction, leading to a prolonged depolarization. This sustained depolarization results in the inactivation of voltage-gated sodium channels, rendering the muscle fiber unresponsive to further nerve impulses and causing flaccid paralysis.[3] This initial phase of depolarization may be accompanied by transient muscle fasciculations.[3]
Core Validation Methodologies: A Comparative Analysis
The validation and characterization of neuromuscular blockade by decamethonium can be achieved through a variety of in vivo and in vitro techniques. The selection of a particular method depends on the specific research objectives, the desired level of detail, and the available resources.
Table 1: Comparison of Key Validation Methods
| Method | Primary Measurement | Advantages | Disadvantages | Typical Experimental Model |
| Twitch Tension Measurement | Isometric muscle contraction force | Provides a direct functional assessment of the entire neuromuscular junction.[5] | Ex vivo preparation may not fully replicate in vivo conditions. | Isolated phrenic nerve-hemidiaphragm preparation (rat, mouse).[5] |
| Electromyography (EMG) | Compound Muscle Action Potential (CMAP) amplitude | In vivo measurement of muscle electrical activity; high sensitivity.[6][7][8] | Can be influenced by anesthetic agents and external electrical noise.[6][7][8][9] | Anesthetized animals (e.g., rats, rabbits).[6][7][8] |
| Microelectrode Studies | End-plate potential (EPP) and membrane potential | Provides detailed mechanistic insights at the single-cell level.[5][10] | Technically demanding and invasive; limited to a small area of the muscle.[5] | Isolated nerve-muscle preparations (e.g., frog sartorius, rodent diaphragm).[5][10] |
| Receptor Binding Assays | Ligand affinity (Kᵢ) and IC₅₀ values | High-throughput; directly quantifies drug-receptor interaction.[11][12][13] | Lacks physiological context and does not provide functional data on muscle contraction. | Membrane fragments rich in nAChRs (e.g., from Torpedo electric organ) or cell lines expressing the receptor.[11][13] |
Detailed Experimental Protocols
Twitch Tension Measurement
This method assesses the functional response of a muscle to nerve stimulation in an isolated tissue bath.
Protocol:
-
Tissue Preparation: A rodent (rat or mouse) is euthanized, and the phrenic nerve-hemidiaphragm is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) at 37°C, aerated with 95% O₂ and 5% CO₂.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) using platinum electrodes.
-
Recording: The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a data acquisition system.
-
Stabilization and Drug Application: The preparation is allowed to stabilize until a consistent twitch response is observed. Decamethonium is then added to the bath in a cumulative or single-dose fashion.
-
Data Analysis: The percentage reduction in the amplitude of the muscle twitch is calculated to quantify the extent of neuromuscular blockade.
Electromyography (EMG)
EMG is used to measure the electrical activity of muscles in response to nerve stimulation in vivo.
Protocol:
-
Animal Preparation: An animal (e.g., rat) is anesthetized. Stimulating electrodes are placed over a motor nerve (e.g., the ulnar nerve), and recording electrodes are placed on the skin over the corresponding muscle (e.g., the adductor pollicis).[7][8]
-
Stimulation: A peripheral nerve stimulator is used to deliver a train-of-four (TOF) stimulus, which consists of four supramaximal electrical pulses delivered 0.5 seconds apart.[14][15][16]
-
Recording: The evoked CMAPs are recorded. The ratio of the amplitude of the fourth response to the first (T4/T1 ratio) is a key parameter.[15]
-
Drug Administration: Decamethonium is administered intravenously.
-
Data Analysis: The reduction in the CMAP amplitude and the fade in the TOF ratio are used to quantify the degree of neuromuscular blockade. A TOF ratio of less than 0.9 is indicative of residual neuromuscular blockade.[17]
Microelectrode Studies
This technique allows for the direct measurement of electrophysiological events at the motor endplate.
Protocol:
-
Preparation: An isolated nerve-muscle preparation is pinned in a chamber and perfused with a physiological saline solution.[10]
-
Intracellular Recording: A sharp glass microelectrode is inserted into a muscle fiber near the neuromuscular junction to record the resting membrane potential and spontaneous miniature end-plate potentials (MEPPs).[5]
-
Nerve Stimulation: The motor nerve is stimulated to evoke end-plate potentials (EPPs).
-
Drug Application: Decamethonium is added to the perfusing solution.
-
Data Analysis: The change in resting membrane potential (depolarization), and the amplitude and frequency of MEPPs and EPPs are analyzed to characterize the drug's effect at the cellular level.[5]
Receptor Binding Assays
These in vitro assays determine the affinity of decamethonium for the nAChR.
Protocol:
-
Membrane Preparation: Membranes containing a high density of nAChRs are prepared from a source such as the electric organ of Torpedo fish or from cell lines engineered to express the receptor.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand that has a known high affinity for the nAChR (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of decamethonium.[13]
-
Separation and Quantification: The membrane-bound radioligand is separated from the free radioligand by rapid filtration. The amount of radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of decamethonium that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value.
Visualizing the Underlying Mechanisms and Workflows
Caption: Mechanism of decamethonium-induced neuromuscular blockade.
Caption: Logical workflow for validating neuromuscular blockade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical validation of electromyography and acceleromyography as sensors for muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical validation of electromyography and acceleromyography as sensors for muscle relaxation | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 9. blinkdc.com [blinkdc.com]
- 10. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
- 11. pnas.org [pnas.org]
- 12. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. anesthesiologynews.com [anesthesiologynews.com]
- 16. Advances in Neuromuscular Monitoring Techniques in Anesthesiology: A 2025 Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Comparative Efficacy of Decamethonium and Carbachol at the Nicotinic Acetylcholine Receptor (nAChR)
This guide provides a detailed comparison of the efficacy and mechanisms of action of two well-known cholinergic agents, decamethonium (B1670452) and carbachol (B1668302), at the nicotinic acetylcholine (B1216132) receptor (nAChR). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their performance, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction to Decamethonium and Carbachol
Decamethonium is a depolarizing neuromuscular blocking agent.[1][2] It functions as a partial agonist at the muscle-type nAChR, leading to sustained depolarization of the motor endplate and subsequent muscle paralysis.[3][4] However, at neuronal nAChRs, it acts as an antagonist.[5]
Carbachol (carbamylcholine) is a potent cholinergic agonist that activates both nicotinic and muscarinic acetylcholine receptors.[6][7] Its resistance to degradation by acetylcholinesterase results in a more sustained action compared to acetylcholine.[7] Carbachol is primarily used in ophthalmology to reduce intraocular pressure.[7][8]
Mechanism of Action at the nAChR
The nAChR is a pentameric ligand-gated ion channel that mediates fast synaptic transmission upon binding the neurotransmitter acetylcholine (ACh).[9][10] The binding of an agonist induces a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation.[10][11]
-
Decamethonium: At the neuromuscular junction (muscle-type nAChRs), decamethonium acts as a partial agonist. It binds to the ACh binding sites and activates the receptor, causing initial muscle fasciculations followed by persistent depolarization.[2][3] This sustained depolarization leads to inactivation of voltage-gated sodium channels and desensitization of nAChRs, resulting in a flaccid paralysis (Phase I block).[3] In contrast, at neuronal nAChR subtypes, decamethonium acts as a non-depolarizing antagonist, blocking the receptor without causing activation.[5]
-
Carbachol: As a direct agonist, carbachol mimics the action of acetylcholine at both nicotinic and muscarinic receptors.[7][12] At the nAChR, it binds to the orthosteric site, triggering channel opening and subsequent depolarization.[7][13] Its broader activity profile means its effects are not limited to nAChRs, which is a key differentiator from more selective agents.
Quantitative Efficacy and Potency
The efficacy of these compounds can be quantified by their half-maximal effective concentration (EC₅₀) for agonists, half-maximal inhibitory concentration (IC₅₀) for antagonists, dissociation constant (Kᵢ or Kₑ), and intrinsic activity (efficacy) relative to the endogenous ligand, acetylcholine.
| Compound | nAChR Subtype | Action | Parameter | Value | Reference |
| Decamethonium | Mouse Muscle (α1β1εδ) | Partial Agonist | EC₅₀ | 40 ± 3 µM | [5] |
| Mouse Muscle (α1β1εδ) | Partial Agonist | Efficacy (vs. ACh) | ~10% (peak current) | [5] | |
| Mouse Muscle (α1β1γδ) | Partial Agonist | EC₅₀ | 44 ± 6 µM | [5] | |
| Mouse Muscle (α1β1γδ) | Partial Agonist | Efficacy (vs. ACh) | ~8% (peak current) | [5] | |
| Mouse Neuronal (α7) | Antagonist | IC₅₀ | Potent Antagonist | [5] | |
| Mouse Neuronal (α4β2) | Antagonist | IC₅₀ | More potent than at α3β2 | [5] | |
| Mouse Neuronal (α3β4) | Antagonist | IC₅₀ | More potent than at α3β2 | [5] | |
| Carbachol | Human Brain (unspecified) | Agonist | IC₅₀ (vs. ³H-nicotine) | 527 nM | [14] |
| Muscle-type | Agonist | Kₑ | 792 µM | [13] | |
| Muscle-type | Agonist | Efficacy (vs. ACh) | Lower | [13] |
Experimental Protocols
The quantitative data presented above are typically derived from ligand binding and functional assays.
A. Ligand Binding Assay: Radioligand Competition
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Kᵢ) of decamethonium and carbachol.
-
Methodology:
-
Preparation of Receptors: Membranes are prepared from tissue or cells expressing the nAChR subtype of interest (e.g., human brain tissue or transfected cell lines).[14][15]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR antagonist or agonist (e.g., ³H-nicotine or ¹²⁵I-α-bungarotoxin) and varying concentrations of the unlabeled test compound (decamethonium or carbachol).[14]
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
B. Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures ion flow through the nAChR channel upon agonist application, allowing for the characterization of both agonists and antagonists.
-
Objective: To determine the EC₅₀ and maximal response (Iₘₐₓ) for agonists (carbachol, decamethonium at muscle nAChR) or the IC₅₀ for antagonists (decamethonium at neuronal nAChR).
-
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the specific nAChR subunits to be studied (e.g., α1, β1, δ, ε for muscle-type).[5][16] The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant level (e.g., -70 mV).[17]
-
Compound Application:
-
For Agonists: Increasing concentrations of the agonist (e.g., carbachol) are applied to the oocyte, and the resulting inward current is recorded.[16]
-
For Antagonists: The oocyte is pre-incubated with varying concentrations of the antagonist (e.g., decamethonium) before co-application with a fixed, effective concentration (e.g., EC₉₀) of an agonist like acetylcholine.[17]
-
-
Data Analysis:
-
Agonist: Concentration-response curves are generated by plotting the peak current response against the agonist concentration. The EC₅₀ and Iₘₐₓ are determined by fitting the data to a sigmoidal dose-response equation.[16]
-
Antagonist: The percentage of inhibition of the agonist-induced current is plotted against the antagonist concentration to determine the IC₅₀.
-
-
Visualizations
A. nAChR Signaling Pathway
The binding of an agonist like carbachol or the partial agonist decamethonium to the nAChR initiates a cascade of events leading to a physiological response.
Caption: Simplified signaling pathway following nAChR activation by an agonist.
B. Comparative Experimental Workflow
This diagram outlines the logical progression of experiments to compare the efficacy of decamethonium and carbachol.
Caption: Workflow for comparing nAChR ligand efficacy.
Summary and Conclusion
Decamethonium and carbachol exhibit distinct pharmacological profiles at the nicotinic acetylcholine receptor.
-
Decamethonium is a subtype-selective agent, acting as a low-efficacy partial agonist at muscle-type nAChRs and an antagonist at neuronal subtypes.[5] This profile underlies its clinical use as a depolarizing neuromuscular blocker.[1][2]
-
Carbachol is a non-selective, high-potency agonist at both nicotinic and muscarinic receptors.[6][13] Its action at nAChRs is one component of its broad cholinergic effects, and its resistance to enzymatic degradation ensures a prolonged duration of action.[7]
The choice between these agents in a research context depends entirely on the experimental goal. Decamethonium is a valuable tool for probing the differences between muscle and neuronal nAChRs, while carbachol serves as a stable, potent, but non-selective cholinergic agonist for general receptor activation studies. This guide provides the foundational data and methodologies for researchers to design and interpret experiments involving these two classic nAChR ligands.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cholinergic Agonist Carbachol Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Carbachol - Wikipedia [en.wikipedia.org]
- 13. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium | PLOS One [journals.plos.org]
- 17. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Decamethonium and Pancuronium Bromide for Researchers
This guide provides a detailed, data-driven comparison of decamethonium (B1670452) and pancuronium (B99182) bromide, two neuromuscular blocking agents with distinct mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking a quantitative understanding of these compounds.
Introduction
Decamethonium, a depolarizing agent, and pancuronium bromide, a non-depolarizing agent, both induce muscle relaxation by acting on the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. However, their differing mechanisms of action result in distinct pharmacodynamic and pharmacokinetic profiles. Decamethonium is a historical compound that is no longer in widespread clinical use but remains a valuable tool in pharmacological research. Pancuronium bromide, a long-acting non-depolarizing agent, has been more extensively used in clinical settings, particularly for surgical procedures requiring prolonged muscle relaxation.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative parameters of decamethonium and pancuronium bromide based on available experimental data.
Table 1: Pharmacodynamic Properties
| Parameter | Decamethonium | Pancuronium Bromide |
| Mechanism of Action | Nicotinic Acetylcholine Receptor Agonist (Depolarizing)[1][2] | Nicotinic Acetylcholine Receptor Antagonist (Non-depolarizing)[3] |
| Potency (ED95, humans) | Not available in searched literature. | 0.05 - 0.07 mg/kg[4][5][6] |
| Onset of Action (humans) | ~2 minutes[7] | 3 - 5 minutes[5][6] |
| Duration of Action (humans) | ~15 minutes[7] | 60 - 90 minutes[5][6] |
| Receptor Binding Affinity | EC50 (mouse muscle nAChR): 40 µM (partial agonist)[8] | IC50 (human nAChR): ~5.5 nM[9]; KB (embryonic mouse nAChR): ~0.01 µM[10] |
Table 2: Pharmacokinetic Properties
| Parameter | Decamethonium | Pancuronium Bromide |
| Metabolism | Not significantly metabolized[1] | Hepatic deacetylation to active and inactive metabolites[1] |
| Elimination Half-life (humans) | 0.5 - 1 hour[7] | 89 - 161 minutes[11] |
| Primary Route of Elimination | Renal (glomerular filtration and tubular secretion)[7] | Renal and biliary[11] |
| Protein Binding | Not available in searched literature. | 77 - 91%[3] |
Mechanism of Action Signaling Pathways
The distinct mechanisms of decamethonium and pancuronium bromide at the nicotinic acetylcholine receptor are illustrated below.
Experimental Protocols
The quantitative data presented in this guide are derived from standard experimental methodologies in pharmacology and anesthesiology.
Determination of Neuromuscular Blockade In Vivo (ED50/ED95)
The potency of neuromuscular blocking agents is typically determined in vivo using a dose-response relationship.
Experimental Workflow:
Protocol Details:
-
Subject Preparation: Studies are conducted in anesthetized subjects (human volunteers or animal models). Anesthesia is maintained at a stable level to avoid interference with neuromuscular transmission.
-
Nerve Stimulation: A peripheral motor nerve, such as the ulnar nerve at the wrist, is stimulated supramaximally using a nerve stimulator. The most common stimulation pattern is the Train-of-Four (TOF), which consists of four electrical impulses delivered at 2 Hz.
-
Measurement of Muscle Response: The evoked mechanical or electromyographic response of the corresponding muscle (e.g., adductor pollicis) is recorded. The baseline twitch height (T1) is established before drug administration.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously in incremental doses.
-
Data Collection: The percentage of twitch depression from baseline is recorded for each dose.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage of twitch depression against the logarithm of the dose. The ED50 (the dose required to produce 50% twitch depression) and ED95 (the dose required to produce 95% twitch depression) are then calculated using either log-probit or non-linear regression analysis.
Receptor Binding Assays (IC50/Ki)
Receptor binding assays are performed to determine the affinity of a drug for its target receptor.
Protocol Details:
-
Preparation of Receptor Source: A source of nicotinic acetylcholine receptors is required, which can be a cell line expressing the receptor (e.g., HEK cells transfected with nAChR subunits) or tissue homogenates rich in the receptor (e.g., from electric eel or mammalian muscle).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin) is incubated with the receptor preparation.
-
Competition Binding: The radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (decamethonium or pancuronium bromide).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation.
Discussion and Conclusion
The quantitative data clearly delineates the pharmacological differences between decamethonium and pancuronium bromide. Pancuronium is a potent, long-acting non-depolarizing agent, as evidenced by its low ED95 and long duration of action. Its high protein binding and reliance on both renal and hepatic clearance contribute to its pharmacokinetic profile.
The choice between these agents in a research setting will depend on the specific experimental requirements. Pancuronium's long and stable block is suitable for studies requiring prolonged, consistent neuromuscular blockade. Decamethonium, with its rapid onset and short duration, is a useful tool for investigating the principles of depolarizing neuromuscular blockade and for studies where rapid recovery is desired.
This guide provides a foundational quantitative comparison. Researchers are encouraged to consult the primary literature for more detailed experimental context and to consider the specific conditions of their own studies when interpreting these data.
References
- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A comparative study of the dose-response and time course of action of rocuronium and vecuronium in anesthetized adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine Receptor Antibody: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mdpi.com [mdpi.com]
- 11. The potency (ED50) and cardiovascular effects of rapacuronium (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
Decamethonium's Ligand-Gated Ion Channel Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decamethonium (B1670452), a depolarizing neuromuscular blocking agent, is renowned for its potent activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to muscle paralysis. Its primary clinical application has been in anesthesia to induce muscle relaxation. However, understanding the broader selectivity profile of a compound is crucial in drug development to anticipate potential off-target effects. This guide provides a comparative analysis of decamethonium's interaction with various ligand-gated ion channels (LGICs), summarizing the available quantitative data and outlining the experimental methodologies used for such assessments.
Comparative Analysis of Decamethonium's Activity
Decamethonium's interaction with ligand-gated ion channels is predominantly characterized by its potent partial agonism at the muscle-type nicotinic acetylcholine receptor. In contrast, its activity at other major LGICs, such as GABA-A, 5-HT3, and glycine (B1666218) receptors, is not well-documented in publicly available literature, suggesting a high degree of selectivity.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for decamethonium's interaction with various ligand-gated ion channels. The conspicuous absence of data for GABA-A, 5-HT3, and glycine receptors underscores the compound's primary and selective action on nAChRs.
| Ligand-Gated Ion Channel | Subtype | Species | Activity | Parameter | Value | Reference(s) |
| Nicotinic Acetylcholine Receptor (nAChR) | Muscle-type (α1β1δε) | Mouse | Partial Agonist | EC50 | 40 ± 3 µM (peak current) | [1] |
| Muscle-type (α1β1δε) | Mouse | Partial Agonist | EC50 | 86 ± 10 µM (net charge) | [1] | |
| Neuronal α7 | Mouse | Antagonist | IC50 | Potent antagonism observed | [1] | |
| Neuronal α4β2 | Mouse | Antagonist | IC50 | Antagonism observed | [1] | |
| Neuronal α3β4 | Mouse | Antagonist | IC50 | Antagonism observed | [1] | |
| GABA-A Receptor | - | - | - | - | No data available | - |
| 5-HT3 Receptor | - | - | - | - | No data available | - |
| Glycine Receptor | - | - | - | - | No data available | - |
Note: The EC50 value for decamethonium at the rat phrenic nerve hemidiaphragm preparation has been reported as 47.36 +/- 9.58 microM[2].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the nicotinic acetylcholine receptor and a typical experimental workflow for assessing ion channel cross-reactivity.
Detailed Experimental Protocols
The characterization of decamethonium's activity at nAChRs and the assessment of its cross-reactivity with other LGICs typically involve electrophysiological and radioligand binding assays.
Electrophysiological Assays (e.g., Two-Electrode Voltage Clamp)
This technique is a cornerstone for characterizing the functional effects of compounds on ligand-gated ion channels.
Objective: To measure the ion flow through the channel in response to the application of a ligand and to quantify the modulatory effects of a test compound like decamethonium.
General Protocol:
-
Expression of Receptors: The cRNA encoding the subunits of the specific ion channel (e.g., muscle or neuronal nAChR subtypes) is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Oocyte Preparation: An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., standard Ringer's solution).
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (e.g., -60 mV).
-
Ligand Application: The natural agonist for the receptor (e.g., acetylcholine for nAChRs) is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC20). This establishes a baseline current.
-
Compound Application: Decamethonium is then co-applied with the agonist at various concentrations. Changes in the current amplitude are recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the change in current against the concentration of decamethonium. From these curves, key parameters such as EC50 (for agonists) or IC50 (for antagonists) can be determined.
For studying decamethonium's partial agonist activity, it would be applied alone to the oocyte, and the elicited current would be compared to the maximal current elicited by the natural agonist.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a receptor.
Objective: To measure the ability of decamethonium to displace a radiolabeled ligand that is known to bind to the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cultured cells or brain tissue) are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-strychnine for the glycine receptor or [³H]-GABA for the GABA-A receptor) is incubated with the membrane preparation in the presence of varying concentrations of decamethonium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of decamethonium that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that decamethonium is a highly selective ligand for nicotinic acetylcholine receptors, acting as a partial agonist at muscle-type nAChRs and an antagonist at several neuronal subtypes. There is a notable absence of data regarding its activity at other major ligand-gated ion channels, including GABA-A, 5-HT3, and glycine receptors. This suggests that at clinically relevant concentrations, decamethonium is unlikely to exert significant off-target effects through these channels. Future studies employing the detailed experimental protocols described herein would be necessary to definitively rule out any low-affinity interactions. For drug development professionals, the high selectivity of decamethonium for nAChRs is a key characteristic, though its depolarizing mechanism of action has led to its replacement by non-depolarizing agents in many clinical settings.
References
A Comparative Analysis of Decamethonium and Suxamethonium: Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two depolarizing neuromuscular blocking agents: decamethonium (B1670452) and suxamethonium. The focus is on the onset and duration of their action, supported by available experimental data and methodologies.
Mechanism of Action: Depolarizing Neuromuscular Blockade
Both decamethonium and suxamethonium are quaternary ammonium (B1175870) compounds that act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] Their mechanism of action can be characterized by two distinct phases:
-
Phase I Block (Depolarizing Block): Upon administration, these agents bind to and activate the nAChRs, mimicking the effect of acetylcholine (ACh).[1] This leads to a prolonged depolarization of the postsynaptic membrane.[1] The initial depolarization causes transient muscle fasciculations. Following this, the voltage-gated sodium channels surrounding the endplate become inactivated and are unable to repolarize, resulting in a state of flaccid paralysis.[1]
-
Phase II Block (Desensitizing Block): With prolonged exposure or higher doses, the postsynaptic membrane gradually repolarizes. However, the nAChRs become desensitized and unresponsive to ACh, thus maintaining the neuromuscular blockade.[1] This phase shares characteristics with the block produced by non-depolarizing agents.[1]
Onset and Duration of Action: A Quantitative Comparison
The onset of action for both drugs is rapid, a key feature for their clinical application, particularly in rapid sequence intubation.[3] However, their duration of action and metabolism differ significantly, which has implications for their clinical utility.
| Parameter | Decamethonium | Suxamethonium | References |
| Onset of Action (Intravenous) | ~30 seconds | 30 - 60 seconds | [4][5] |
| Duration of Action (Intravenous) | 15 - 20 minutes (longer acting) | 5 - 10 minutes (short acting) | [4][5] |
| Metabolism | Not hydrolyzed by acetylcholinesterase; slower metabolism by other plasma cholinesterases. | Rapidly hydrolyzed by plasma butyrylcholinesterase (pseudocholinesterase). | [4][5] |
Note: The effective dose (ED) for neuromuscular blocking agents can vary between individuals. For suxamethonium, the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) has been reported to be approximately 0.51 mg/kg in adults.[6] Dose-response data for decamethonium is less prevalent in recent literature due to its limited clinical use.
Experimental Protocols
The determination of the onset and duration of action of neuromuscular blocking agents is typically conducted in a controlled clinical or preclinical setting. A common methodology involves the following steps:
In Vivo Assessment of Neuromuscular Blockade
Objective: To measure the time to onset of maximum block and the duration of action of a neuromuscular blocking agent.
Model: Human volunteers or animal models (e.g., rabbits, pigs).
Methodology:
-
Anesthesia and Monitoring: The subject is anesthetized, and vital signs (heart rate, blood pressure, temperature) are continuously monitored. Mechanical ventilation is initiated to ensure adequate oxygenation and ventilation, as these agents paralyze the respiratory muscles.
-
Nerve Stimulation: A peripheral nerve, commonly the ulnar nerve at the wrist, is stimulated using a nerve stimulator. Supramaximal square-wave pulses of 0.2 ms (B15284909) duration are delivered in a train-of-four (TOF) pattern (four pulses at 2 Hz every 15 seconds).[7]
-
Measurement of Muscle Response: The evoked response of the adductor pollicis muscle is measured. This can be done using:
-
Mechanomyography (MMG): Considered the gold standard, this method measures the isometric contraction of the muscle using a force transducer.[8]
-
Electromyography (EMG): This technique measures the compound muscle action potential (CMAP) via electrodes placed over the muscle. It is a reliable and non-invasive method.[9][10]
-
Acceleromyography (AMG): This method measures the acceleration of the muscle movement in response to nerve stimulation.[11]
-
-
Drug Administration: A predetermined dose of the neuromuscular blocking agent (decamethonium or suxamethonium) is administered intravenously as a bolus.
-
Data Acquisition:
-
Onset of Action: The time from the end of the drug injection to the point of maximum depression of the first twitch (T1) of the TOF is recorded as the onset time.[12]
-
Duration of Action: The time from drug administration until the T1 height recovers to a certain percentage of its baseline value (e.g., 25% or 75%) or until the train-of-four ratio (T4/T1) recovers to a specific value (e.g., 0.9) is recorded as the duration of action.[7]
-
-
Data Analysis: Dose-response curves can be generated by administering different doses of the drug to different groups of subjects and plotting the maximum block against the logarithm of the dose. From these curves, parameters like ED50 and ED95 can be determined.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of depolarizing neuromuscular blocking agents.
Caption: Experimental workflow for determining onset and duration of action.
Conclusion
Both decamethonium and suxamethonium are rapid-acting depolarizing neuromuscular blocking agents. The primary difference lies in their duration of action and metabolic pathways. Suxamethonium's ultra-short duration, due to its rapid hydrolysis by plasma cholinesterase, has made it a mainstay in clinical practice for procedures requiring brief but profound muscle relaxation. Decamethonium, with its longer duration of action, has largely been superseded in clinical use but remains a valuable tool for pharmacological research. The choice between these agents, in a research or clinical context, would be dictated by the required duration of neuromuscular blockade.
References
- 1. academic.oup.com [academic.oup.com]
- 2. How Do Depolarizing Neuromuscular Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. radiusohio.com [radiusohio.com]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Suxamethonium--the relation between dose and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suxamethonium administration prolongs the duration of action of subsequent rocuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electromyographic monitoring of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
assessing the reversibility of decamethonium block compared to other agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reversibility of decamethonium-induced neuromuscular blockade in comparison to other agents, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the reversibility of neuromuscular block induced by decamethonium, a depolarizing muscle relaxant, with that of other agents, including the depolarizing agent succinylcholine (B1214915) and the non-depolarizing agent rocuronium (B1662866). This analysis is supported by a summary of quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Comparative Pharmacology and Reversibility
Decamethonium, a long-acting depolarizing neuromuscular blocking agent, induces paralysis by persistently depolarizing the motor endplate. Its clinical use has been largely discontinued (B1498344) due to its prolonged and unpredictable duration of action and the difficulty in reversing its effects. In contrast, other agents offer more controllable and reversible neuromuscular blockade.
Succinylcholine, another depolarizing agent, is characterized by its ultra-short duration of action due to rapid hydrolysis by plasma cholinesterases. Non-depolarizing agents, such as rocuronium, act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor and their effects can be readily reversed by acetylcholinesterase inhibitors like neostigmine (B1678181) or by encapsulating agents like sugammadex.
The reversibility of a neuromuscular blocking agent is a critical factor in its clinical utility and safety. The following sections provide a detailed comparison of decamethonium's reversibility profile against that of succinylcholine and rocuronium, based on available experimental evidence.
Quantitative Data on Neuromuscular Block Reversibility
The following tables summarize key parameters related to the spontaneous recovery and pharmacologic reversal of neuromuscular blockade induced by decamethonium, succinylcholine, and rocuronium.
Table 1: Spontaneous Recovery from Neuromuscular Block
| Agent | Class | Dose | Time to 25% Twitch Height Recovery (T1) | Time to Train-of-Four (TOF) Ratio > 0.9 | Species/Model |
| Decamethonium | Depolarizing | Varies | Prolonged and variable | Not readily achieved spontaneously | Various animal models |
| Succinylcholine | Depolarizing | 1.0 - 1.5 mg/kg (bolus) | 5 - 10 minutes[1] | ~10-15 minutes[1] | Human |
| Rocuronium | Non-depolarizing | 0.6 mg/kg | 25 - 30 minutes | 60 - 90 minutes[2] | Human |
Table 2: Pharmacological Reversal of Neuromuscular Block
| Agent | Reversal Agent | Dose of Reversal Agent | Time to TOF Ratio > 0.9 | Notes |
| Decamethonium | Neostigmine | Not routinely effective | Reversal is unreliable and may potentiate Phase I block. | Phase II block may be partially antagonized, but this is unpredictable. |
| Succinylcholine (Phase II Block) | Neostigmine | 0.03 - 0.07 mg/kg | Variable, but accelerates recovery compared to spontaneous reversal[3] | Administration during Phase I block will prolong paralysis. |
| Rocuronium | Neostigmine | 0.03 - 0.07 mg/kg | 10 - 30 minutes[4] | Slower reversal compared to sugammadex. |
| Rocuronium | Sugammadex | 2 - 4 mg/kg | 1.5 - 3 minutes | Rapid and complete reversal of even deep blockade. |
Experimental Protocols
In Vitro Assessment of Neuromuscular Blockade: The Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model is a cornerstone for studying the effects of neuromuscular blocking agents and their reversal.
Methodology:
-
Preparation: A rat is euthanized, and the diaphragm with the phrenic nerve intact is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: The phrenic nerve is stimulated supramaximally with platinum electrodes using a square-wave pulse of short duration (e.g., 0.2 ms) at a specific frequency (e.g., 0.1 Hz).
-
Recording: The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period with consistent twitch responses, the neuromuscular blocking agent is added to the organ bath at a desired concentration. The percentage reduction in twitch height is measured to quantify the degree of block.
-
Reversal Assessment: Once a stable block is achieved, the reversal agent is added to the bath, and the recovery of twitch height is monitored over time. Dose-response curves can be generated by testing a range of reversal agent concentrations.
In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
TOF monitoring is a standard clinical and research method for assessing the depth of neuromuscular blockade and the adequacy of recovery.
Methodology:
-
Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.
-
Stimulation: A peripheral nerve stimulator delivers a series of four electrical stimuli at a frequency of 2 Hz.
-
Measurement: The evoked muscle response (thumb adduction for the ulnar nerve) is observed or, for quantitative measurement, recorded using an accelerometer (acceleromyography) or a force transducer (mechanomyography).
-
TOF Ratio Calculation: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1). A TOF ratio of >0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.
-
Assessment of Block and Recovery: The degree of block is assessed by the number of twitches observed (TOF count) and the TOF ratio. During recovery, the return of the TOF count and the increase in the TOF ratio are monitored, either spontaneously or after the administration of a reversal agent.
Visualizing the Mechanisms
Neuromuscular Junction Signaling Pathway
The following diagram illustrates the key steps in neuromuscular transmission, the site of action of neuromuscular blocking agents, and the mechanism of reversal agents.
Caption: Neuromuscular junction signaling pathway and drug targets.
Experimental Workflow for Assessing Neuromuscular Block Reversibility
The following diagram outlines the typical experimental workflow for comparing the reversibility of different neuromuscular blocking agents.
Caption: Workflow for assessing neuromuscular block reversibility.
Conclusion
The assessment of reversibility is paramount in the development and clinical application of neuromuscular blocking agents. Decamethonium, due to its prolonged and unpredictable neuromuscular blockade and the lack of an effective reversal agent, serves as a historical benchmark against which the improved safety and controllability of modern agents can be measured. Succinylcholine, while also a depolarizing agent, offers a much shorter duration of action, and its Phase II block is amenable to reversal. Non-depolarizing agents like rocuronium, particularly with the advent of specific reversal agents like sugammadex, represent a significant advancement in providing profound, yet rapidly and reliably reversible, neuromuscular blockade. The experimental protocols and monitoring techniques outlined in this guide provide a framework for the continued investigation and comparison of these and novel neuromuscular blocking drugs.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. Comparison of rocuronium and suxamethonium for use during rapid sequence induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of phase II succinylcholine block by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Decamethonium Chloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Decamethonium chloride, a neuromuscular blocking agent, requires specific disposal procedures due to its inherent toxicity. This guide provides a comprehensive, step-by-step approach to its safe disposal, aligning with stringent safety protocols and regulatory requirements.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[1][2]
-
Waste Characterization : Due to its toxic properties, this compound is classified as hazardous waste.[2][3][4] Do not dispose of it down the drain.[2]
-
Containerization :
-
Place waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label should prominently display "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., skull and crossbones for toxicity).
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
This storage area should be under the direct supervision of laboratory personnel.[5]
-
-
Engage a Licensed Waste Disposal Service :
-
Decontamination :
Quantitative Data Summary
The hazardous nature of Decamethonium and its related compounds necessitates careful handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [2][3][4] |
| Skin Irritation | Causes skin irritation. | [2][3][4] |
| Eye Irritation | Causes serious eye irritation. | [2][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [3][4] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets (SDSs) for Decamethonium compounds. A common, recommended disposal technique for this type of chemical waste involves incineration.[3]
Chemical Incineration Protocol (to be performed by a licensed facility):
-
The licensed waste disposal service transports the sealed container of this compound waste to a permitted hazardous waste incineration facility.
-
The material may be dissolved or mixed with a combustible solvent.[3]
-
The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Decamethonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Decamethonium chloride, a potent neuromuscular blocking agent. Adherence to these procedures is essential to ensure the safety of all laboratory personnel.
Hazard Summary
This compound is classified as toxic if swallowed and causes skin and serious eye irritation. As a depolarizing neuromuscular blocking agent, it can cause respiratory paralysis. Therefore, stringent safety measures must be followed to prevent exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. It is crucial to select PPE based on the potential for exposure and to consult manufacturer-specific data for chemical resistance.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required at a minimum. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves are mandatory. Nitrile gloves are commonly used in laboratory settings, but it is essential to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for this compound or similar compounds. Select gloves with a breakthrough time appropriate for the duration of the handling procedure. Always inspect gloves for damage before use and replace them immediately if compromised. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended, especially when handling the powdered form or when there is a potential for aerosolization. The choice of cartridge should be based on a thorough risk assessment of the specific procedures being performed. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. |
Operational Plans: Handling and Storage
Handling:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
Storage:
-
Secure Location: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored in a locked cabinet or other secure location to prevent unauthorized access.
-
Container Integrity: Keep containers tightly closed to prevent contamination and exposure.
Emergency Procedures: Spill and Exposure Response
Spill Response Plan:
A minor spill of this compound can be managed by trained laboratory personnel with the appropriate spill kit. A major spill requires immediate evacuation and notification of emergency services.
Spill Kit Components:
| Item | Purpose |
| Absorbent Material | Inert absorbent pads or materials (e.g., vermiculite, sand) to contain and absorb the spill. |
| Neutralizing Agent | A 5% sodium hypochlorite (B82951) solution can be used for decontamination of surfaces after the initial spill has been absorbed. |
| Waste Disposal | Labeled, sealable plastic bags or containers for the disposal of contaminated absorbent materials and PPE. |
| Additional PPE | A spare set of the required PPE (gloves, goggles, respirator, lab coat) should be included in the spill kit. |
| Signage | "Caution: Chemical Spill" signs to alert others and restrict access to the affected area. |
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves a significant release of dust, evacuate the area and call for emergency assistance.
-
Secure the Area: Restrict access to the spill area. If it is safe to do so, and you are trained, proceed with the cleanup of a minor spill.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill: For liquid spills, use absorbent material to dike the spill and prevent it from spreading. For solid spills, carefully cover the powder to prevent it from becoming airborne.
-
Absorb and Collect: Absorb the spilled material with the appropriate absorbent. Carefully collect the contaminated absorbent and place it into a labeled, sealable waste container.
-
Decontaminate: Decontaminate the spill area with a 5% sodium hypochlorite solution, allowing for a contact time of at least 10 minutes. Wipe the area clean with fresh absorbent material and dispose of it in the hazardous waste container.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Report: Report the incident to your supervisor and the appropriate safety officer.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Handling a this compound Spill
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
